molecular formula C17H19N3O5S B194790 Omeprazole Sulfone N-Oxide CAS No. 158812-85-2

Omeprazole Sulfone N-Oxide

Numéro de catalogue: B194790
Numéro CAS: 158812-85-2
Poids moléculaire: 377.4 g/mol
Clé InChI: ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omeprazole Sulfone N-Oxide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166530
Record name Omeprazole sulfone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158812-85-2
Record name Omeprazole sulfone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158812-85-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Omeprazole Sulfone N-Oxide: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Omeprazole Sulfone N-Oxide, a significant metabolite and process impurity of the widely used proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights and detailed experimental methodologies.

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] This biotransformation leads to several metabolites, including Omeprazole Sulfone and subsequently, this compound.[1][2] The formation of this compound is a result of the overoxidation of the pyridine ring within the omeprazole structure.[2] As both a metabolite and a potential impurity in the synthesis of omeprazole, understanding the chemical structure, properties, and analytical methods for this compound is critical for drug safety, efficacy, and regulatory compliance.

Chemical Structure and Physicochemical Properties

This compound is characterized by the presence of a sulfone group connecting the benzimidazole and pyridine rings, and an N-oxide moiety on the pyridine ring. This structure imparts distinct physicochemical properties compared to the parent drug, omeprazole.

The chemical structure of this compound is:

  • IUPAC Name: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]

  • Molecular Formula: C₁₇H₁₉N₃O₅S[4]

  • CAS Number: 158812-85-2[4]

A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Weight 377.41 g/mol [4]
Melting Point 200-202 °C[4][5]
Appearance White to off-white solid[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[4]
pKa (Predicted) 8.14 ± 0.10[4]

Metabolic Pathway and Formation

The formation of this compound is a multi-step process originating from the metabolism of omeprazole. The primary metabolic pathways for omeprazole are hydroxylation, primarily by CYP2C19, and sulfoxidation, mainly catalyzed by CYP3A4, to form 5-hydroxyomeprazole and omeprazole sulfone, respectively.[6] The subsequent N-oxidation of the pyridine ring in omeprazole sulfone is also believed to be mediated by cytochrome P450 enzymes.[7][8]

Metabolic Pathway of Omeprazole Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation) Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) Omeprazole_Sulfone_N_Oxide This compound Omeprazole_Sulfone->Omeprazole_Sulfone_N_Oxide CYP450 (N-oxidation)

Caption: Metabolic pathway of Omeprazole to its major metabolites.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the corresponding pyridine derivative. A general and representative protocol for the N-oxidation of a pyridine compound using meta-chloroperoxybenzoic acid (m-CPBA) is described below. This protocol is based on established methods for pyridine N-oxide synthesis and may require optimization for this specific substrate.[9][10]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via oxidation of Omeprazole Sulfone.

Materials:

  • Omeprazole Sulfone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve Omeprazole Sulfone (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality behind Experimental Choices:

  • m-CPBA: A widely used and effective oxidizing agent for the conversion of pyridines to their corresponding N-oxides.[11]

  • Dichloromethane: A common solvent for this type of oxidation reaction due to its inertness and ability to dissolve both the reactant and the oxidizing agent.

  • Low Temperature (0 °C): The reaction is performed at a low temperature to control the exothermicity of the oxidation and to minimize potential side reactions.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic byproduct, meta-chlorobenzoic acid, and any unreacted m-CPBA, facilitating their removal from the organic phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis and quantification of this compound, particularly in the context of impurity profiling of omeprazole.[2][12]

Experimental Protocol: HPLC Analysis of this compound

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted to ~7.6) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition could be a 25:75 (v/v) mixture of acetonitrile and a pH 7.6 phosphate buffer.[2][13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm or 302 nm[13][14]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a concentration within the linear range of the method.

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Pharmacological Activity

Current scientific literature indicates that the primary metabolites of omeprazole, including omeprazole sulfone, do not possess significant antisecretory activity.[6] By extension, this compound is also considered to be pharmacologically inactive in terms of gastric acid suppression. Its primary relevance in drug development and research lies in its role as a biomarker for omeprazole metabolism and as a potential impurity that needs to be monitored and controlled in pharmaceutical formulations.

Conclusion

This compound is a key compound in the study of omeprazole's metabolism and a critical parameter in the quality control of omeprazole-containing drug products. A thorough understanding of its chemical structure, properties, and analytical determination is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide offer a solid foundation for further investigation and application in a laboratory setting.

References

Topic: Synthesis and Characterization of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole Sulfone N-Oxide is a significant process-related impurity and metabolite of Omeprazole, a widely prescribed proton pump inhibitor.[1][2][3] Its synthesis and characterization are critical for the quality control of pharmaceutical formulations and for comprehensive drug metabolism studies. This guide provides a detailed technical overview of a robust synthetic route to this compound via the over-oxidation of its thioether precursor. Furthermore, it establishes a comprehensive characterization protocol employing a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind key experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Significance of this compound

Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders. During its synthesis, the oxidation of the thioether intermediate to the active sulfoxide is the critical step.[4][5] However, this oxidation can be challenging to control, leading to the formation of over-oxidation byproducts.[6] Among these, this compound (also known as Omeprazole EP Impurity I) is a notable impurity formed through the oxidation of both the sulfur atom to a sulfone and the pyridine nitrogen to an N-oxide.[7][8]

The diligent study of such impurities is a cornerstone of drug development and manufacturing for several reasons:

  • Regulatory Compliance: Pharmacopoeias set strict limits on impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[9]

  • Safety and Toxicology: Impurities must be assessed for their own pharmacological and toxicological profiles to ensure patient safety.[3][10]

  • Process Optimization: Understanding impurity formation pathways allows for the optimization of synthetic routes to minimize their generation.

This guide serves as a practical resource, offering field-proven insights into the synthesis and rigorous characterization of this compound.

Synthesis of this compound

Synthetic Strategy: Controlled Over-Oxidation

The most direct and logical pathway to this compound is the deliberate over-oxidation of the corresponding thioether precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This approach leverages a powerful oxidizing agent to sequentially oxidize the sulfide to a sulfoxide, then to a sulfone, while also oxidizing the pyridine nitrogen atom.

Causality Behind Experimental Choices:

  • Starting Material: The thioether is the common precursor in the synthesis of Omeprazole itself, making it a readily accessible and logical starting point.[11][5]

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is a versatile and highly effective reagent for converting sulfides to sulfones and for the N-oxidation of heteroaromatic amines like pyridine.[6][12] Using a stoichiometric excess (typically >2.0 equivalents) is crucial to drive the reaction beyond the sulfoxide (Omeprazole) and sulfone stages to achieve the desired dual oxidation.[12]

  • Solvent System: Dichloromethane (DCM) is an ideal solvent as it provides good solubility for the organic reactants and is inert to the oxidation conditions.[13] A two-phase system incorporating an aqueous solution of sodium bicarbonate (NaHCO₃) is often used to neutralize the meta-chlorobenzoic acid byproduct, facilitating an easier work-up.[12]

  • Temperature Control: The oxidation is exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of m-CPBA is critical to control the reaction rate, prevent thermal degradation, and minimize the formation of other impurities.

Experimental Workflow: Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Thioether in Dichloromethane (DCM) prep2 Cool Reaction Mixture to 0-5 °C prep1->prep2 react1 Slowly Add m-CPBA Solution (in DCM) prep2->react1 react2 Stir at 0-10 °C for 2-5 hours react1->react2 react3 Monitor by TLC/HPLC for Completion react2->react3 work1 Quench with Na₂S₂O₃ (aq. solution) react3->work1 work2 Wash with NaHCO₃ (aq. solution) work1->work2 work3 Separate Organic Layer & Dry (Na₂SO₄) work2->work3 work4 Concentrate Under Reduced Pressure work3->work4 work5 Purify by Column Chromatography work4->work5 end Omeprazole Sulfone N-Oxide work5->end Obtain Pure Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (1.0 eq) in dichloromethane (DCM, ~10-20 mL per gram of thioether).[13] Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Dissolve m-CPBA (~2.5 eq) in a separate portion of DCM. Add this solution dropwise to the cooled thioether solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for 2-5 hours.[13] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography. A patent describes eluting with a mixture of ethyl acetate and petroleum ether to isolate the product.[13] The pure fractions are combined and concentrated to yield this compound as an off-white solid.[13]

Characterization of this compound

Characterization Workflow

cluster_structure Structural Elucidation cluster_purity Purity & Identity start Synthesized Product nmr ¹H & ¹³C NMR (Confirms Connectivity) start->nmr hplc HPLC-UV (Purity & Retention Time) start->hplc ms Mass Spectrometry (Confirms Molecular Weight) nmr->ms ir IR Spectroscopy (Confirms Functional Groups) ms->ir final Characterized Compound ir->final mp Melting Point (Physical Constant) hplc->mp mp->final

Caption: Orthogonal workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound based on its known structure and published data.

Technique Parameter Expected Result / Observation Reference
¹H NMR Chemical Shift (δ)~5.35 ppm (singlet, 2H, -CH₂-); Characteristic shifts for methyl and aromatic protons.[12]
Mass Spec (ESI+) [M+H]⁺m/z ≈ 378.1[13]
IR Spectroscopy Wavenumber (cm⁻¹)Strong absorptions for S=O (sulfone) and N-O (N-oxide) stretches.[13]
RP-HPLC Purity>98% (typical for a purified standard)[14]
Melting Point Range200-202 °C[15]
Molecular Formula -C₁₇H₁₉N₃O₅S[8][16]
Molecular Weight -377.41 g/mol [16]
Detailed Analytical Methodologies

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR reveals the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Key Validation Point: The chemical shift of the methylene (-CH₂-) bridge protons is highly diagnostic. For this compound, this signal appears as a singlet around 5.35 ppm. This is distinct from the Omeprazole Sulfone (~5.02 ppm) and the Omeprazole Sulfoxide N-Oxide (~4.81 ppm), providing unambiguous confirmation of the oxidation state of both the sulfur and nitrogen atoms.[12]

3.3.2. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Acquire the spectrum in positive ion mode.

    • Key Validation Point: The spectrum should show a prominent ion peak at an m/z of approximately 378.1, corresponding to the protonated molecule ([M+H]⁺) of this compound (C₁₇H₁₉N₃O₅S, exact mass: 377.10).[13]

3.3.3. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

  • Protocol:

    • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Key Validation Point: The spectrum should display characteristic strong absorption bands for the sulfone (S=O) stretches (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and the N-oxide (N-O) stretch (around 1300-1200 cm⁻¹).[13]

3.3.4. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For this application, it is the primary method for assessing the purity of the synthesized compound.

  • Protocol (General Reversed-Phase Method):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[17]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.6) and an organic modifier like acetonitrile or methanol.[18]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detector set to 280 nm or 302 nm.[18][19]

    • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., methanol or mobile phase) at a concentration of ~0.1-1.0 mg/mL.

    • Key Validation Point: A successful synthesis and purification will result in a chromatogram showing a single major peak with a purity of >98% (by area percent). The retention time of this peak should be consistent across multiple injections and can be used for future identification.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis and comprehensive characterization of this compound. The over-oxidation of the thioether precursor with m-CPBA provides a direct route to the target compound. The subsequent characterization, using an orthogonal suite of analytical techniques including NMR, MS, IR, and HPLC, establishes a self-validating framework to ensure the compound's identity, structure, and purity. These detailed protocols provide researchers, process chemists, and quality control analysts with the necessary tools to confidently prepare and verify this important Omeprazole-related compound for use as a reference standard in pharmaceutical development and quality assurance.

References

Omeprazole metabolism to Sulfone N-Oxide in humans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, undergoes extensive and complex metabolism in humans, a process critical to its efficacy and potential for drug-drug interactions. This guide provides an in-depth examination of the metabolic pathways leading to the formation of its sulfone and N-oxide metabolites. We will dissect the enzymatic machinery, primarily the cytochrome P450 (CYP) system, responsible for these transformations, with a focus on the well-established role of CYP3A4 in sulfoxidation. The guide explores the stereoselective nature of these reactions, the pharmacogenomic variability that influences metabolic outcomes, and the state-of-the-art analytical methodologies required for their robust quantification. Detailed experimental protocols for both in vitro characterization and in vivo analysis are provided, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific literature.

Introduction: The Clinical and Metabolic Context of Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase proton pump in gastric parietal cells, effectively suppressing gastric acid production[1][2]. Marketed as a racemic mixture of R- and S-enantiomers, its clinical effectiveness is profoundly influenced by its rapid and complete metabolism in the liver prior to excretion[3][4]. The primary metabolic routes are hydroxylation and sulfoxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily[1][5].

The two key isoforms governing omeprazole's fate are CYP2C19 and CYP3A4[1]. The hydroxylation of omeprazole to 5-hydroxyomeprazole is the dominant pathway and is primarily mediated by the highly polymorphic CYP2C19 enzyme[2][6]. This genetic variability in CYP2C19 activity is the principal reason for the significant inter-individual differences in omeprazole clearance and clinical response[7]. In contrast, the formation of omeprazole sulfone is catalyzed mainly by CYP3A4[2][5][8]. While omeprazole N-oxide is also a known derivative, it is typically found as a minor circulating metabolite or a degradation impurity rather than a major product of enzymatic biotransformation[9][10][11]. Understanding these distinct metabolic pathways is paramount for predicting drug-drug interactions (DDIs), interpreting pharmacokinetic data, and advancing personalized medicine approaches.

Core Metabolic Pathways: Sulfoxidation and N-Oxidation

The biotransformation of omeprazole is a multi-faceted process. While hydroxylation via CYP2C19 is often the most discussed pathway due to its pharmacogenetic implications, the sulfoxidation and N-oxidation routes are critical for a complete metabolic profile.

Sulfone Metabolite Formation: The Role of CYP3A4

The conversion of omeprazole to its inactive sulfone metabolite is a key pathway mediated almost exclusively by the CYP3A4 isoform[2][8][12]. This sulfoxidation reaction occurs at the sulfinyl group of the benzimidazole core.

  • Causality and Stereoselectivity: The metabolism of omeprazole is stereoselective. In vitro studies using cDNA-expressed enzymes have demonstrated that CYP3A4 preferentially metabolizes the S-enantiomer (esomeprazole) to the sulfone metabolite[8]. The intrinsic clearance (CLint) for sulfone formation from S-omeprazole by CYP3A4 is approximately 10-fold higher than that from R-omeprazole[8]. This metabolic preference contributes significantly to the different pharmacokinetic profiles of racemic omeprazole and its S-isomer, esomeprazole. Because S-omeprazole is metabolized more slowly overall, it achieves higher plasma concentrations and provides more consistent acid suppression[13]. In individuals who are CYP2C19 poor metabolizers, the CYP3A4-mediated sulfoxidation pathway becomes the predominant route of elimination[2].

Omeprazole N-Oxide: A Minor Metabolite and Degradation Product

Omeprazole N-oxide is a less characterized derivative. In human pharmacokinetic studies, it has been detected at concentrations below the lower limit of quantification, suggesting it is a minor circulating metabolite[9]. More frequently, it is identified as a degradation impurity that can form during the manufacturing and storage of omeprazole drug products[10][11]. While its formation via N-oxidation is a potential metabolic reaction, it is not considered a primary clearance pathway in humans. Toxicological studies have been conducted to ensure the safety of this impurity when present in pharmaceutical products[10].

The primary metabolic pathways of omeprazole are illustrated in the diagram below.

Omeprazole_Metabolism OME Omeprazole (R/S Racemate) OH_OME 5-Hydroxyomeprazole (Inactive) OME->OH_OME Hydroxylation (Major Pathway) SULFONE Omeprazole Sulfone (Inactive) OME->SULFONE Sulfoxidation N_OXIDE Omeprazole N-Oxide (Minor/Impurity) OME->N_OXIDE N-Oxidation / Degradation CYP2C19 CYP2C19 (Polymorphic) CYP2C19->OME:n CYP3A4 CYP3A4 CYP3A4->OME:s

Figure 1: Primary metabolic pathways of omeprazole in humans. The thickness of the arrows qualitatively indicates the relative contribution of each pathway.

Quantitative Analysis and Pharmacokinetics

The quantification of omeprazole and its metabolites is essential for pharmacokinetic studies, DDI assessments, and CYP phenotyping. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity[14].

Pharmacokinetic Parameters

Following oral administration, omeprazole is rapidly absorbed and metabolized. The plasma concentrations of the parent drug and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, vary significantly among individuals.

ParameterOmeprazoleOmeprazole Sulfone5-HydroxyomeprazoleReference
Mean Cmax (ng/mL) 486 ± 288134 ± 58179 ± 117[9]
Mean AUC0-∞ (ng·h/mL) 989 ± 7151140 ± 449741 ± 533[9]
Plasma Half-life (t½) < 1 hourElimination rate-limited~1 hour[3][9]
Data from a single 20 mg oral dose study in healthy human volunteers. Values are mean ± S.D.
Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the study, such as required sensitivity and sample throughput.

MethodLimit of Quantification (LOQ)Key AdvantagesKey DisadvantagesReference
HPLC-UV ~10-50 ng/mLCost-effective, widely availableLower sensitivity, potential for interference[14]
LC-MS/MS < 1 ng/mLHigh sensitivity and selectivity, high throughputHigher instrument cost and complexity[14]
Capillary Electrophoresis (CE) ~20-100 ng/mLHigh separation efficiency, low sample volumeLower sensitivity than LC-MS/MS, reproducibility challenges[14]

Experimental Protocols

The following protocols are representative methodologies for the study of omeprazole metabolism. They are designed to be self-validating through the use of internal standards and quality control samples.

Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of omeprazole, omeprazole sulfone, and 5-hydroxyomeprazole.

1. Materials and Reagents:

  • Human plasma (K2EDTA anticoagulant)
  • Omeprazole, Omeprazole Sulfone, 5-Hydroxyomeprazole analytical standards
  • Lansoprazole (or other suitable internal standard - IS)
  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
  • Water (deionized, 18 MΩ·cm)

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove proteins that interfere with LC-MS/MS analysis.
  • Thaw plasma samples and standards to room temperature.
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole in 50% MeOH).
  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
  • Inject 5-10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes to elute all analytes.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).
  • MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., Omeprazole: m/z 346.1 → 198.1).

4. Data Analysis and Validation:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.
  • Use a weighted (1/x²) linear regression to fit the curve.
  • Quantify unknown samples and quality controls (QCs) against the calibration curve.
  • Acceptable performance requires QC accuracy within ±15% of the nominal value (±20% at the LOQ).

// Nodes P_SAMPLE [label="Plasma Sample\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_ADD [label="Addition of\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"]; PPT [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; CENT [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; SUP[label="Supernatant\nTransfer", fillcolor="#FFFFFF", fontcolor="#202124"]; INJECT [label="Injection into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_SEP [label="Chromatographic\nSeparation (C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS_DET [label="Tandem Mass Spec\nDetection (MRM)", fillcolor="#FBBC05", fontcolor="#202124"]; DATA [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P_SAMPLE -> IS_ADD; IS_ADD -> PPT; PPT -> CENT; CENT -> SUP; SUP -> INJECT; INJECT -> LC_SEP; LC_SEP -> MS_DET; MS_DET -> DATA; }

Figure 2: Experimental workflow for LC-MS/MS based metabolite quantification.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

1. Objective: To determine the kinetics of omeprazole sulfone formation and identify the primary contributing CYP enzymes.

2. Materials:

  • Pooled Human Liver Microsomes (HLM).
  • Omeprazole solution in DMSO.
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
  • Phosphate buffer (pH 7.4).
  • Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19).

3. Incubation Procedure:

  • Rationale: This assay simulates the phase I metabolic environment of the liver. The reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactors for CYP enzyme activity.
  • Prepare incubation mixtures in a 96-well plate. Each well contains: phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and omeprazole (at various concentrations, e.g., 0.1-50 µM).
  • For reaction phenotyping, pre-incubate a separate set of wells with a selective CYP inhibitor for 10-15 minutes before adding omeprazole.
  • Pre-warm the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.
  • Incubate at 37°C with shaking for a specified time (e.g., 15 minutes).
  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
  • Process the samples as described in Protocol 4.1 (steps 2.4-2.6) for LC-MS/MS analysis.

4. Data Analysis:

  • Measure the amount of omeprazole sulfone formed.
  • For kinetic analysis, plot the velocity of sulfone formation against the omeprazole concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
  • For reaction phenotyping, compare the rate of sulfone formation in the presence and absence of selective inhibitors. A significant reduction in metabolite formation with ketoconazole would confirm the primary role of CYP3A4.

Conclusion and Future Directions

The metabolism of omeprazole to its sulfone metabolite is a well-defined process predominantly catalyzed by CYP3A4, with significant stereoselectivity favoring the S-enantiomer. In contrast, omeprazole N-oxide is a minor metabolite in humans, more relevant as a process-related impurity. A thorough understanding of these pathways, particularly the interplay between the major CYP2C19 and CYP3A4 routes, is fundamental for drug development professionals. This knowledge directly informs DDI risk assessment, supports the development of enantiomer-specific drugs like esomeprazole, and paves the way for genotype-guided dosing strategies to optimize therapeutic outcomes.

Future research will likely focus on further refining predictive models for DDIs that incorporate the contribution of metabolites and developing more sophisticated phenotyping strategies that can capture the dynamic interplay of genetic and environmental factors influencing drug metabolism.

References

An In-Depth Technical Guide to the In Vitro Formation of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone of acid-suppressive therapy, undergoes complex biotransformation primarily mediated by the cytochrome P450 (CYP) system. While its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are well-characterized, the formation of secondary and minor metabolites remains an area of critical investigation for a complete understanding of its disposition. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the in vitro formation of a specific secondary metabolite, Omeprazole Sulfone N-Oxide. We will dissect the underlying enzymatic pathways, present a self-validating experimental protocol using human liver microsomes, detail the analytical confirmation by mass spectrometry, and explain the scientific rationale behind each step to ensure methodological robustness and data integrity.

Biochemical Foundation: Deconstructing the Metabolic Cascade

The journey from the parent drug, omeprazole, to this compound involves a multi-step enzymatic process. A foundational understanding of the primary metabolic routes is essential before investigating this secondary pathway.

Primary Metabolic Pathways of Omeprazole

Omeprazole is extensively metabolized in the liver, with two predominant pathways accounting for the majority of its clearance[1][2].

  • Hydroxylation: Catalyzed primarily by the polymorphic enzyme CYP2C19 , this reaction adds a hydroxyl group to the benzimidazole ring, forming 5-hydroxyomeprazole .[3][4] The activity of CYP2C19 is a major source of inter-individual variability in omeprazole pharmacokinetics[1].

  • Sulfoxidation: Mediated predominantly by CYP3A4 , this pathway oxidizes the sulfinyl group of omeprazole to produce omeprazole sulfone .[3][4][5][6]

These metabolites are generally considered pharmacologically inactive with respect to acid secretion and are subsequently conjugated for excretion[1][2].

The Emergence of this compound: Postulated Pathways

The formation of this compound requires two distinct oxidation events: sulfoxidation (sulfone formation) and N-oxidation. The sequence of these events dictates the metabolic route. In addition to the CYP family, Flavin-containing monooxygenases (FMOs) are critical players in the metabolism of xenobiotics, particularly in the oxidation of soft nucleophilic heteroatoms like nitrogen and sulfur[7][8][9].

Based on established biochemical principles, two primary pathways can be postulated for the formation of this compound:

  • Pathway A: Sulfoxidation followed by N-oxidation. Omeprazole is first converted to omeprazole sulfone by CYP3A4. Subsequently, an FMO or a CYP enzyme catalyzes the N-oxidation of the pyridine ring on omeprazole sulfone.

  • Pathway B: N-oxidation followed by sulfoxidation. Omeprazole is initially N-oxidized to form Omeprazole N-Oxide, a known metabolite and potential impurity[10]. This intermediate is then acted upon by CYP3A4 to form the final product.

The following diagram illustrates these potential metabolic routes.

G cluster_main Postulated Metabolic Pathways for this compound omeprazole Omeprazole sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 (Sulfoxidation) n_oxide Omeprazole N-Oxide omeprazole->n_oxide FMO or CYP (N-Oxidation) target This compound sulfone->target FMO or CYP (N-Oxidation) n_oxide->target CYP3A4 (Sulfoxidation) G cluster_workflow In Vitro Metabolism Workflow prep 1. Reagent Preparation (HLMs, Omeprazole, NADPH) incubate 2. Incubation Setup (Buffer + HLM + Omeprazole) prep->incubate pre_incubate 3. Pre-incubation at 37°C incubate->pre_incubate start_rxn 4. Initiate with NADPH pre_incubate->start_rxn main_incubate 5. Incubate at 37°C (60 min) start_rxn->main_incubate terminate 6. Terminate Reaction (Ice-cold ACN + IS) main_incubate->terminate process 7. Centrifuge to Pellet Protein terminate->process analyze 8. Analyze Supernatant via LC-MS/MS process->analyze

References

An In-depth Technical Guide to Omeprazole Sulfone N-Oxide (CAS: 158812-85-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Omeprazole Sulfone N-Oxide, a significant metabolite and process-related impurity of the widely used proton pump inhibitor, Omeprazole.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of Omeprazole-based pharmaceutical products. This document delves into the physicochemical properties, metabolic pathways, synthesis, and analytical characterization of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Key Omeprazole-Related Compound

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the body and can degrade under various stress conditions.[3][4] This leads to the formation of several related substances, among which this compound (also known as Omeprazole EP Impurity I) is of particular interest.[5][6] Its presence and concentration in the final drug product are critical quality attributes that must be carefully monitored and controlled. Understanding the formation, characterization, and potential impact of this compound is paramount for regulatory compliance and drug safety.[7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, isolation, and analytical characterization.

PropertyValueSource(s)
CAS Number 158812-85-2[1][5][8]
Molecular Formula C₁₇H₁₉N₃O₅S[1][5][8]
Molecular Weight 377.41 g/mol [1][8]
Appearance White to off-white solid[5][8]
Melting Point 200-202 °C[1][8]
Boiling Point (Predicted) 694.4 ± 65.0 °C[8]
Density (Predicted) 1.40 ± 0.1 g/cm³[1][8]
pKa (Predicted) 8.14 ± 0.10[8]
Storage Conditions Refrigerator (2-8 °C), sealed in a dry environment[8][9]

Role in Drug Metabolism and Degradation

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[10] This metabolic process leads to the formation of several metabolites, including hydroxyomeprazole and omeprazole sulfone.[10][11] this compound is considered a further oxidation product. The formation of these metabolites can be influenced by genetic polymorphisms of CYP2C19, leading to inter-individual variations in drug metabolism and clinical response.[10]

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have shown that Omeprazole degrades under various stress conditions such as acid and base hydrolysis, oxidation, and heat.[3][12] this compound can be formed as a degradation product, particularly under oxidative stress.[8][11] A thorough understanding of these degradation pathways is crucial for the development of stable pharmaceutical formulations.[3]

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Thioether Thioether Intermediate Thioether->Omeprazole Oxidation Omeprazole_Sulfone_N_Oxide This compound Omeprazole_Sulfone->Omeprazole_Sulfone_N_Oxide Further Oxidation

Metabolic and Degradation Pathway of Omeprazole.

Synthesis of this compound

This compound is typically synthesized through the over-oxidation of Omeprazole or its thioether precursor.[1][13] The following protocol describes a representative laboratory-scale synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Purification start Omeprazole Thioether oxidizing_agent m-CPBA in Dichloromethane reaction Stirring at Room Temperature oxidizing_agent->reaction end_step1 Crude Product Mixture reaction->end_step1 column_chromatography Silica Gel Column Chromatography end_step1->column_chromatography elution Elution with Ethyl Acetate/Petroleum Ether column_chromatography->elution collection Collect Fractions elution->collection evaporation Evaporation of Solvent collection->evaporation end_step2 Purified this compound evaporation->end_step2

General Synthesis Workflow for this compound.
Experimental Protocol

Materials:

  • Omeprazole Thioether (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Omeprazole thioether (1 equivalent) in dichloromethane.

  • Oxidation: Cool the solution in an ice bath and add m-CPBA (2.0-2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.

Causality behind Experimental Choices:

  • The use of m-CPBA as an oxidizing agent is a common and effective method for the oxidation of sulfides to sulfoxides and subsequently to sulfones. The N-oxidation also occurs under these conditions.

  • The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation.

  • Column chromatography is a standard and effective technique for purifying the final product from starting materials and by-products.

Analytical Characterization

The accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis sample Omeprazole Drug Substance/Product dissolution Dissolve in Diluent (e.g., Mobile Phase) sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration prepared_sample Prepared Sample for Injection filtration->prepared_sample hplc_system HPLC/UHPLC System with UV/PDA or MS Detector prepared_sample->hplc_system injection Inject Sample hplc_system->injection separation Separation on C18 Column injection->separation detection Detection at specified wavelength or m/z separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify using a Reference Standard peak_integration->quantification report Report Results quantification->report

General Analytical Workflow for this compound.
Representative HPLC Method

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

Chromatographic Conditions:

ParameterConditionSource(s)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 7.2) (25:75 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[5]
Detection Wavelength 280 nm
Injection Volume 10 µL[14]

System Suitability:

  • Tailing factor for Omeprazole peak: Not more than 2.0.

  • Theoretical plates for Omeprazole peak: Not less than 2000.

  • Resolution between Omeprazole and this compound: Not less than 2.0.

Self-Validating System: The inclusion of system suitability tests ensures the chromatographic system is performing adequately for the analysis. The use of a validated reference standard for this compound is crucial for accurate quantification.

Significance in Drug Development

The presence of this compound as a metabolite and impurity has several implications for drug development:

  • Quality Control: Stringent control of this impurity in the final drug product is required to meet regulatory standards.

  • Safety and Efficacy: While major metabolites of omeprazole like the sulfone and hydroxyomeprazole are considered to have no significant antisecretory activity, the pharmacological and toxicological profile of all impurities must be assessed.[11]

  • Formulation Development: Understanding the degradation pathways that lead to the formation of this compound is critical for developing stable formulations with an adequate shelf life.[3]

  • Pharmacokinetic Studies: Monitoring the levels of this compound in biological fluids can provide insights into the metabolic profile of Omeprazole in different patient populations.[10]

Conclusion

This compound is a critical compound in the context of Omeprazole research and development. A comprehensive understanding of its properties, formation, and analysis is essential for ensuring the quality, safety, and efficacy of this widely used medication. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Identification and Analysis of Omeprazole EP Impurity I

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the identification, analysis, and control of Omeprazole EP Impurity I, a critical process-related impurity in the manufacturing of Omeprazole. As a Senior Application Scientist, this document synthesizes regulatory expectations with field-proven analytical strategies, offering researchers, quality control analysts, and drug development professionals a detailed resource. We will delve into the impurity's chemical identity, formation pathways, and the nuances of robust analytical method development using both standard and advanced techniques. The protocols and insights herein are designed to establish self-validating systems that ensure the safety, quality, and efficacy of Omeprazole active pharmaceutical ingredients (APIs) and finished drug products.

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality Control

Omeprazole is a cornerstone proton pump inhibitor (PPI) used to treat a range of acid-related gastrointestinal disorders. The quality and safety of Omeprazole are directly linked to the purity of the API. Impurities, which can arise from starting materials, intermediates, or degradation, may possess their own pharmacological or toxicological profiles, potentially impacting the drug's efficacy and safety. Regulatory bodies, including those governing the European Pharmacopoeia (EP), mandate stringent control over these impurities.[1]

Omeprazole EP Impurity I is a significant process-related impurity formed through overoxidation during the synthesis of the Omeprazole molecule.[2] Its structure, a sulfone N-oxide derivative of Omeprazole, necessitates specific and sensitive analytical methods to ensure it is controlled within acceptable limits. This guide provides the technical foundation for achieving that control.

Physicochemical and Structural Characterization of Impurity I

A precise understanding of an impurity's identity is the first step toward effective control. Omeprazole EP Impurity I is chemically defined and characterized by the following properties.

Table 1: Identity and Physicochemical Properties of Omeprazole EP Impurity I

ParameterValue
Chemical Name (EP) 4-Methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxide[3][4]
Common Synonyms Omeprazole Sulfone N-Oxide; Omeprazole USP Related Compound I[4][5][6]
CAS Number 158812-85-2[3][7]
Molecular Formula C₁₇H₁₉N₃O₅S[3][7]
Molecular Weight 377.41 g/mol [5][7]
Appearance White to Off-White Solid[4]
Formation Pathway: A Consequence of Overoxidation

The synthesis of Omeprazole involves the controlled oxidation of a sulfide intermediate to the target sulfoxide. This step is critical; incomplete oxidation can leave unreacted starting material, while excessive oxidation (overoxidation) can lead to the formation of the corresponding sulfone, Omeprazole Impurity D. A further oxidation of both the sulfone and the pyridine nitrogen leads to the formation of Impurity I, the sulfone N-oxide.[2] Understanding this pathway is crucial for process chemists seeking to optimize reaction conditions to minimize its formation.

Sulfide Sulfide Precursor (2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole) Omeprazole Omeprazole (Sulfoxide) Sulfide->Omeprazole + [O] (Controlled Oxidation) ImpurityD Impurity D (Sulfone) Omeprazole->ImpurityD + [O] (Overoxidation) ImpurityI Impurity I (Sulfone N-Oxide) ImpurityD->ImpurityI + [O] (N-Oxidation) cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_detection Phase 3: Detection & Identification cluster_quant Phase 4: Quantification & Reporting Prep Dissolve API/Sample in appropriate diluent (e.g., Mobile Phase) LC LC Separation (Reversed-Phase HPLC / UHPLC) Prep->LC Std Prepare Reference Standard of Impurity I and Omeprazole CRS Std->LC UV UV Detection (e.g., 280 nm) LC->UV MS Mass Spectrometry (ESI+) LC->MS Orthogonal Method QuantUV Quantify by comparing peak area to reference standard UV->QuantUV QuantMS Quantify using MRM transitions for high sensitivity MS->QuantMS Report Report result vs. specification limit QuantUV->Report QuantMS->Report

References

An In-depth Technical Guide on the Biological Activity of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, a cornerstone in the therapeutic arsenal against acid-related gastrointestinal disorders, operates as a proton pump inhibitor to effectively reduce gastric acid secretion.[1][2] Its clinical efficacy is well-established; however, the journey of the parent compound through metabolic pathways and potential degradation processes gives rise to various related substances. Among these is Omeprazole Sulfone N-Oxide, a compound that garners attention not for therapeutic activity, but for its presence as a metabolite and a potential impurity in omeprazole drug products.[3][4] This technical guide provides a comprehensive exploration of the biological activity of this compound, with a particular focus on its toxicological profile. For researchers, scientists, and drug development professionals, understanding the biological implications of such related substances is paramount for ensuring the safety and quality of pharmaceutical products.

Metabolism and Formation of this compound

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two key isozymes involved are CYP2C19 and CYP3A4.[5] The formation of this compound is a result of the over-oxidation of the sulfoxide group of omeprazole to a sulfone, followed by N-oxidation of the pyridine ring.[3] This process can occur both through metabolic pathways in the body and as a degradation product during the synthesis and storage of omeprazole.[6][7]

The metabolic conversion of omeprazole is a critical determinant of its pharmacokinetic profile. While the parent drug is active, its major metabolites, including omeprazole sulfone, are generally considered to lack significant antisecretory activity. The formation of this compound represents a further step in the metabolic cascade or a chemical transformation, leading to a compound with distinct physicochemical properties from the parent drug.

Omeprazole Omeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation) Omeprazole_Sulfone_N_Oxide This compound Omeprazole_Sulfone->Omeprazole_Sulfone_N_Oxide Over-oxidation / Metabolism

Caption: Metabolic pathway of omeprazole to this compound.

Biological Activity: A Focus on Toxicological Evaluation

The primary area of investigation into the biological activity of this compound has been its safety and toxicological profile. As a known impurity, regulatory guidelines necessitate a thorough evaluation of its potential to cause adverse effects.

Genotoxicity Assessment

A critical aspect of the safety assessment for any pharmaceutical impurity is its potential for genotoxicity, the ability to damage genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard in vitro method for this evaluation.[8][9]

Recent studies have investigated the mutagenic potential of this compound. In a comprehensive toxicological evaluation, the Ames test was conducted using five strains of Salmonella typhimurium. The results of this study were conclusive: this compound was found to be non-mutagenic at concentrations up to 1000 µ g/plate .[6][7] This finding is crucial as it suggests that the compound does not pose a significant risk of causing point mutations.

Interestingly, in silico predictions using multiple QSAR (Quantitative Structure-Activity Relationship) platforms initially identified structural alerts for mutagenicity in this compound that were not present in the parent compound, omeprazole.[6][7] This highlights the importance of empirical testing to validate computational predictions. The negative result in the Ames test provides strong evidence that these structural features do not translate to mutagenic activity in this biological system.

Systemic Toxicity Assessment

Beyond genotoxicity, the potential for systemic toxicity following repeated exposure is a key consideration. A 14-day repeated-dose toxicity study in Sprague-Dawley rats was conducted to evaluate the systemic effects of an omeprazole product containing both omeprazole sulfone and this compound as impurities.[6][7]

The study revealed no evidence of systemic toxicity attributable to the impurities. Key findings from this investigation include:

  • No mortality or clinical signs of toxicity: Animals receiving the omeprazole product with the impurities did not exhibit any observable adverse effects throughout the study period.[6][7]

  • No adverse effects on hematological and biochemical parameters: Analysis of blood samples showed no significant changes in key hematological and clinical chemistry markers.[6][7]

  • No histopathological abnormalities: Microscopic examination of various organs and tissues revealed no treatment-related pathological changes.[6][7]

These results strongly indicate that at the levels tested, this compound does not pose a significant risk of systemic toxicity following short-term repeated administration.

Summary of Toxicological Data

Toxicological Endpoint Assay Result Reference
GenotoxicityAmes Test (S. typhimurium)Non-mutagenic (up to 1000 µ g/plate )[6][7]
Systemic Toxicity14-Day Repeated-Dose (Rat)No adverse effects observed[6][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are based on established guidelines and the methodologies reported in the cited literature.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize a panel of at least five Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537, and a tryptophan-requiring strain of Escherichia coli, WP2 uvrA.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with a CYP450 inducer like Aroclor 1254). This is crucial to detect substances that become mutagenic after metabolism.

  • Dose Selection: Prepare a range of concentrations of this compound, typically from 1.5 to 5000 µ g/plate . The highest concentration may be limited by solubility or cytotoxicity.

  • Plate Incorporation Method: a. To a test tube, add 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (or buffer for non-activation plates). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. d. Vortex the tube and pour the contents onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Incubation cluster_3 Analysis Bacterial Culture Bacterial Culture Mixing Mix Bacteria, Test Substance, and S9 Mix Bacterial Culture->Mixing Test Substance Test Substance Test Substance->Mixing S9 Mix S9 Mix S9 Mix->Mixing Pre-incubation Pre-incubate at 37°C Mixing->Pre-incubation Add Top Agar Add Top Agar Pre-incubation->Add Top Agar Pour onto Plate Pour onto Plate Add Top Agar->Pour onto Plate Incubate Plates Incubate at 37°C for 48-72h Pour onto Plate->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Data Interpretation Data Interpretation Count Colonies->Data Interpretation

Caption: Workflow for the Ames Test.

14-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential systemic toxicity of this compound when administered orally to rats for 14 consecutive days.

Methodology:

  • Animal Model: Use healthy, young adult Sprague-Dawley rats, with an equal number of males and females per group.

  • Group Allocation: Randomly assign animals to a control group (vehicle only) and at least one treatment group receiving the omeprazole product containing a defined concentration of this compound.

  • Dose Administration: Administer the test substance or vehicle daily by oral gavage for 14 days. The dose volume should be consistent across all animals.

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Body Weight and Food Consumption: Measure and record body weight shortly before the first dose and at least weekly thereafter. Measure food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical biochemistry analysis.

    • Hematology: Evaluate parameters such as red blood cell count, hemoglobin concentration, hematocrit, white blood cell count, and platelet count.

    • Clinical Biochemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, ALP, urea, creatinine) and other relevant parameters.

  • Necropsy and Histopathology: a. Perform a full necropsy on all animals. b. Weigh key organs (e.g., liver, kidneys, spleen, brain, heart). c. Preserve a comprehensive set of organs and tissues in a suitable fixative. d. Conduct a microscopic examination of the preserved organs and tissues from the control and high-dose groups.

cluster_0 Pre-study Phase cluster_1 Dosing Phase (14 Days) cluster_2 Post-study Phase cluster_3 Data Analysis Acclimatization Acclimatization Group Allocation Group Allocation Acclimatization->Group Allocation Daily Dosing Daily Oral Gavage Group Allocation->Daily Dosing Daily Observations Clinical Observations Daily Dosing->Daily Observations Weekly Measurements Body Weight & Food Consumption Daily Dosing->Weekly Measurements Blood Collection Hematology & Biochemistry Necropsy Gross Examination & Organ Weights Blood Collection->Necropsy Statistical Analysis Statistical Analysis Blood Collection->Statistical Analysis Histopathology Microscopic Examination Necropsy->Histopathology Histopathology->Statistical Analysis Toxicological Assessment Toxicological Assessment Statistical Analysis->Toxicological Assessment

Caption: Workflow for a 14-Day Repeated-Dose Toxicity Study.

Conclusion

The available scientific evidence indicates that this compound, a metabolite and potential impurity of omeprazole, exhibits a favorable toxicological profile under the conditions tested. It is not mutagenic in the Ames test and does not produce systemic toxicity in a 14-day repeated-dose study in rats.[6][7] While there is a lack of data on any specific pharmacological activity, the primary focus of its biological evaluation has been on ensuring its safety as a pharmaceutical impurity. For drug development professionals, these findings are reassuring, suggesting that the presence of this compound at qualified levels in omeprazole drug products does not pose a significant safety concern. Further research could explore its potential for other biological interactions, such as effects on drug-metabolizing enzymes, to provide an even more complete understanding of its biological activity.

References

An In-Depth Technical Guide to the Oxidative Degradation Pathway of Omeprazole to its Sulfone and Sulfone N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Stability Challenges of Omeprazole

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is renowned for its efficacy in treating acid-related gastrointestinal disorders. However, its chemical architecture—a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group—renders it inherently susceptible to degradation under various conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of its degradation pathways is not merely an academic exercise; it is a critical component of ensuring drug stability, safety, and efficacy. This guide provides a detailed exploration of the oxidative degradation of omeprazole, focusing specifically on the formation of two key products: Omeprazole Sulfone and Omeprazole Sulfone N-Oxide. We will delve into the underlying chemical mechanisms, the experimental conditions that promote these transformations, and the analytical methodologies required for their robust characterization.

The Central Role of Oxidation in Omeprazole Degradation

While omeprazole is notoriously labile in acidic environments, its degradation is not limited to acid hydrolysis.[1][2] Oxidative stress is another significant pathway that can compromise the integrity of the active pharmaceutical ingredient (API). This oxidation can occur both in vivo, through metabolic processes, and in vitro, during synthesis, formulation, and storage, or as a result of forced degradation studies.[3][4][5] The primary sites of oxidation on the omeprazole molecule are the nucleophilic sulfur atom of the sulfinyl bridge and the nitrogen atom of the pyridine ring.

Metabolic Sulfoxidation: The In-Vivo Pathway

In the human liver, omeprazole is extensively metabolized by the cytochrome P450 (CYP) enzyme system.[6] Specifically, the CYP3A4 isoenzyme is primarily responsible for the oxidation of the sulfoxide group to a sulfone, forming Omeprazole Sulfone.[7] This metabolic pathway is a major route of elimination for the drug.[6][7]

Chemical Oxidation: The In-Vitro Pathway

During chemical synthesis and under forced degradation conditions, strong oxidizing agents can mimic and even exceed the metabolic conversion. Over-oxidation of the precursor thioether during synthesis is a known route to the formation of both omeprazole (the desired sulfoxide) and the omeprazole sulfone impurity.[8] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and even hydrogen peroxide are potent reagents used in both the deliberate synthesis of these compounds and in forced degradation studies to simulate oxidative stress.[4][5][9][10]

The Stepwise Degradation Pathway: From Sulfide to Sulfone to Sulfone N-Oxide

The formation of this compound is best understood as a sequential oxidation process. The initial precursor in the synthesis of omeprazole is the corresponding thioether (sometimes referred to as pyrmetazole), which is then oxidized to the sulfoxide (omeprazole). Further oxidation leads to the sulfone and potentially the sulfone N-oxide.

Omeprazole_Oxidation_Pathway Thioether Omeprazole Thioether (Pyrmetazole) Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Oxidation [O] (e.g., m-CPBA) Sulfone Omeprazole Sulfone Omeprazole->Sulfone Further Oxidation [O] (e.g., m-CPBA, H₂O₂) Sulfone_N_Oxide This compound Sulfone->Sulfone_N_Oxide N-Oxidation [O] (e.g., m-CPBA) Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification Forced_Degradation Forced Degradation Sample (Oxidative Stress) HPLC_UPLC HPLC / UPLC System (C18 Column, Gradient Elution) Forced_Degradation->HPLC_UPLC PDA PDA Detector (Quantification, Purity) HPLC_UPLC->PDA MS Mass Spectrometer (Identification, m/z) HPLC_UPLC->MS MSMS MS/MS (Structural Elucidation) MS->MSMS

References

Methodological & Application

Analytical method for Omeprazole Sulfone N-Oxide detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of Omeprazole Sulfone N-Oxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, stability-indicating analytical method for the detection and quantification of this compound, a potential impurity and degradation product of Omeprazole. Omeprazole, a widely prescribed proton pump inhibitor, can undergo over-oxidation during synthesis or degradation under oxidative stress, leading to the formation of related substances that must be monitored and controlled.[1][2] This document outlines a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with both Photodiode Array (PDA) and Mass Spectrometry (MS) detection. The causality behind experimental choices is explained, and detailed protocols for method implementation and validation are provided, consistent with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Rationale for Impurity Profiling

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders. Its chemical structure, a substituted benzimidazole sulfoxide, is susceptible to degradation, particularly in acidic and oxidative environments.[5][6] Regulatory bodies mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and product efficacy.

This compound is a known process-related impurity and a product of oxidative degradation.[2][7] Its presence, along with other related substances like Omeprazole Sulfone, can indicate instability or inadequate control over the manufacturing process. Therefore, a highly specific and sensitive analytical method is crucial for its detection. This application note details a method designed to separate Omeprazole from its key related substances, including the N-Oxide, providing a reliable tool for quality control and stability testing.

Formation Pathway of this compound

The formation of this compound is primarily an oxidation phenomenon. The initial sulfide intermediate in Omeprazole synthesis is oxidized to the desired sulfoxide (Omeprazole). However, aggressive or poorly controlled oxidative conditions can lead to further oxidation of the sulfoxide to a sulfone (Omeprazole Sulfone) and oxidation of the pyridine ring's nitrogen atom to an N-oxide, yielding this compound.[1][2]

G Pyrmetazole Pyrmetazole (Sulfide Intermediate) Omeprazole Omeprazole (Sulfoxide) Pyrmetazole->Omeprazole Controlled Oxidation Sulfone Omeprazole Sulfone Omeprazole->Sulfone Over-Oxidation N_Oxide This compound Sulfone->N_Oxide Over-Oxidation

Caption: Oxidative pathway from the sulfide intermediate to this compound.

Method Selection: A Multi-Detector UHPLC Approach

A stability-indicating method must be able to unequivocally assess the analyte in the presence of components that are expected to be present, namely degradation products and related impurities.[3]

  • Chromatography: Reversed-phase UHPLC is selected for its high efficiency and resolving power, which is essential for separating structurally similar compounds. A C18 stationary phase provides the necessary hydrophobicity to retain Omeprazole and its metabolites, allowing for effective separation through gradient elution.[8]

  • UV/PDA Detection: UV detection, specifically with a Photodiode Array (PDA) detector, is a robust and universally available technique for quantification in quality control environments. It allows for monitoring at a specific wavelength (e.g., 280-303 nm) where Omeprazole and its related substances exhibit significant absorbance.[9][10] The PDA also provides spectral data, which aids in peak purity assessment.

  • Mass Spectrometry (MS) Detection: Coupling UHPLC with mass spectrometry provides an orthogonal detection method that is indispensable for impurity identification. Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules. MS detection offers unparalleled specificity and sensitivity, confirming the identity of peaks by their mass-to-charge ratio (m/z) and fragmentation patterns, which is critical for trace-level impurity analysis.[11][12]

Detailed Analytical Protocol

This protocol is designed for a UHPLC system equipped with PDA and a single quadrupole or tandem mass spectrometer.

Instrumentation and Materials
  • UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Column: A high-resolution reversed-phase column, such as a CORTECS C18+ (90Å, 1.6 µm, 2.1 mm x 100 mm) or equivalent.

  • Detectors:

    • Photodiode Array (PDA) Detector.

    • Mass Spectrometer with ESI source (e.g., Waters QDa, Sciex Triple Quad).[8]

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade).

    • Methanol (HPLC or LC-MS grade).

    • Ammonium Acetate (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

  • Reference Standards: Certified reference standards for Omeprazole, Omeprazole Sulfone, and this compound.

Chromatographic and MS Conditions

The following conditions provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: UHPLC-PDA Method Parameters

Parameter Setting Rationale
Column CORTECS C18+, 1.6 µm, 2.1 x 100 mm Solid-core particles provide high efficiency at lower backpressures. C18+ phase offers good peak shape for basic compounds like Omeprazole.[8]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.25 Ammonium acetate is a volatile buffer, making it compatible with MS detection. A neutral pH helps in retaining and separating the analytes.[11]
Mobile Phase B Acetonitrile Provides good elution strength for the analytes of interest.
Gradient Elution Time (min) %B
0.0 20
10.0 60
12.0 90
12.1 20
15.0 20
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 30 °C Provides consistent retention times and improves peak shape.[13]
Injection Volume 2.0 µL A small volume is sufficient for UHPLC sensitivity and prevents peak distortion.

| PDA Wavelength | 302 nm | A common wavelength for sensitive detection of Omeprazole and related substances. |

Table 2: Mass Spectrometry Method Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Omeprazole and its derivatives readily form positive ions [M+H]+.[11]
Capillary Voltage 1.5 kV Optimized for stable spray and ion generation.
Cone Voltage 30 V Instrument-dependent; optimized to maximize parent ion intensity while minimizing in-source fragmentation.[14]
Source Temp. 120 °C Standard temperature for ESI.
Desolvation Temp. 350 °C Ensures efficient solvent evaporation.
Scan Mode Selected Ion Recording (SIR) For high sensitivity and specificity in quantification.

| [M+H]+ Ions | Omeprazole: m/z 346.1 | Omeprazole Sulfone: m/z 362.1 | this compound: m/z 378.1 |

Note: The molecular formula for this compound is C17H19N3O5S.[15] The monoisotopic mass is ~377.1 Da, leading to an expected [M+H]+ ion at m/z 378.1.

Sample and Standard Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standards of Omeprazole, Omeprazole Sulfone, and this compound in the diluent.

  • Working Standard & Spiking Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve and for use in accuracy/recovery studies.

  • Sample Preparation (Drug Product):

    • Accurately weigh and transfer a quantity of powdered tablets/capsule contents equivalent to 20 mg of Omeprazole into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.22 µm PVDF syringe filter before injection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent & Sonicate Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA & MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow from sample preparation to final report.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][16][17]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can separate the analyte from all potential interferences (API, other impurities, degradants). Peak purity index > 0.995 (PDA). Baseline resolution (Rs > 2.0) between this compound and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response over the intended range. Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The concentration interval over which the method is precise, accurate, and linear. Typically from LOQ to 120% of the specification limit for the impurity.
Accuracy To demonstrate the closeness of the measured value to the true value. % Recovery of spiked impurity should be within 90.0% - 110.0% at three concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements. Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: Overall RSD ≤ 10.0%.
LOQ/LOD The lowest concentration that can be reliably quantified/detected. LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3.

| Robustness | To demonstrate the method's reliability with respect to small, deliberate variations in method parameters. | System suitability parameters should remain within limits when parameters (e.g., pH ±0.2, Temp ±5°C) are varied. |

Protocol for Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies are performed on the Omeprazole drug substance.[18][19]

  • Acid Hydrolysis: Dissolve Omeprazole in 0.1 N HCl and keep at room temperature for 1.5 hours, then neutralize with 0.1 N NaOH. Omeprazole is known to degrade significantly under acidic conditions.[6]

  • Base Hydrolysis: Dissolve Omeprazole in 0.1 N NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat an Omeprazole solution with 3% H₂O₂ at room temperature for 4 hours. This condition is most likely to generate Omeprazole Sulfone and this compound.[6]

  • Thermal Degradation: Expose solid Omeprazole powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose an Omeprazole solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples with the developed method. The goal is to demonstrate that the peak for this compound is resolved from the main Omeprazole peak and all other degradation products formed.

Conclusion

The UHPLC-PDA-MS method detailed in this application note provides a sensitive, specific, and robust analytical solution for the detection and quantification of this compound. By combining high-resolution chromatography with dual-detection technology, the method ensures both reliable quantification for routine quality control and unambiguous identification for impurity profiling and stability studies. The systematic approach to method development and validation, grounded in ICH principles, establishes a self-validating system that delivers trustworthy and accurate results, meeting the stringent requirements of the pharmaceutical industry.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Omeprazole Sulfone N-Oxide, a potential impurity and metabolite of Omeprazole. The significance of monitoring this specific compound lies in its role as an indicator of oxidative degradation and metabolic pathways of the parent drug, making its accurate measurement critical for quality control and safety assessment of Omeprazole drug products. This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, designed for researchers, scientists, and drug development professionals.[1]

Introduction: The Rationale for Quantifying this compound

Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders.[2] The stability of Omeprazole is a critical quality attribute, as it is susceptible to degradation under various conditions, particularly in acidic environments and upon exposure to oxidative stress.[2][3] Forced degradation studies, as mandated by ICH guidelines, reveal a complex profile of degradation products.[2][3]

Among these, this compound (Figure 1) is a significant oxidative degradation product. Its presence and quantity can provide crucial insights into the manufacturing process, storage conditions, and metabolic fate of Omeprazole. Therefore, a validated, stability-indicating analytical method capable of accurately quantifying this specific impurity is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₇H₁₉N₃O₅S[4] Molar Mass: 377.41 g/mol [4]

Method Development and Chromatographic Principles

The primary challenge in developing an HPLC method for Omeprazole and its related substances is achieving adequate resolution between structurally similar compounds.[5] A notable analytical hurdle is the potential for co-elution, particularly between Omeprazole Sulfone and its isobaric counterpart, this compound, which share the same mass. The method detailed herein is designed to address this challenge through a systematic approach to column chemistry, mobile phase composition, and detector settings.

Column Selection: The Foundation of Separation

A reversed-phase C18 column is the stationary phase of choice for this method. The non-polar nature of the C18 stationary phase provides effective retention and separation of the moderately polar Omeprazole and its impurities. For enhanced resolution and peak shape, especially for basic compounds like Omeprazole and its derivatives, a column with high-purity silica and end-capping is recommended. A solid-core particle column, such as a CORTECS® C18+ (4.6 x 150 mm, 2.7 µm), can offer higher efficiency and resolution compared to traditional fully porous particles, which is particularly beneficial for separating closely eluting and isobaric compounds.

Mobile Phase Optimization: Driving Selectivity

A gradient elution strategy is employed to ensure the timely elution of all compounds of interest with optimal resolution and peak shape.

  • Mobile Phase A: A buffer solution is necessary to control the ionization state of the analytes and achieve reproducible retention times. A 10 mM ammonium bicarbonate buffer adjusted to a pH of 8.75 is selected. At this pH, the basic nature of Omeprazole and its related substances is controlled, leading to improved peak symmetry.[5]

  • Mobile Phase B: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

The gradient is optimized to provide sufficient separation between Omeprazole, Omeprazole Sulfone, and this compound.

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is critical for achieving the required sensitivity for impurity quantification. Omeprazole and its related substances exhibit significant UV absorbance. A detection wavelength of 305 nm is chosen as it provides a good response for both Omeprazole and its impurities, including the sulfone and N-oxide derivatives.[6] A photodiode array (PDA) detector is recommended to assess peak purity and identify any co-eluting peaks.

Detailed HPLC Protocol

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Omeprazole reference standard

  • Omeprazole Sulfone reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Ammonia solution (for pH adjustment)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 8.75): Dissolve an appropriate amount of ammonium bicarbonate in HPLC grade water to make a 10 mM solution. Adjust the pH to 8.75 with ammonia solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and quantification.

Chromatographic Conditions
ParameterCondition
Column CORTECS® C18+ (4.6 x 150 mm, 2.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 8.75
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-50% B; 15-20 min: 50% B; 20-22 min: 50-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 305 nm
Injection Volume 10 µL

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[1]

G

Specificity (Forced Degradation Study)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[7] Forced degradation studies are performed on an Omeprazole sample to generate potential impurities and demonstrate that the this compound peak is free from co-elution.

  • Acid Degradation: 0.1 M HCl at 60 °C for 2 hours

  • Base Degradation: 0.1 M NaOH at 60 °C for 1 hour

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours

  • Thermal Degradation: 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms of the stressed samples should demonstrate that the this compound peak is well-resolved from Omeprazole and other degradation products. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Procedure: Prepare at least five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.[8]

Accuracy

Accuracy is the closeness of the test results to the true value.[7]

  • Procedure: Perform recovery studies by spiking a placebo or a sample solution with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[8]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, a S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[8]

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be within acceptable limits.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

  • Procedure: Inject a standard solution five times before starting the sample analysis.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • %RSD of peak areas: ≤ 2.0%[9]

G

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and reporting.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.995

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%
100%
150%
Mean Recovery 98.0% - 102.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound in the presence of Omeprazole and its other degradation products. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended use in quality control and stability studies. The systematic approach to method development and validation presented here serves as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

Quantitative Analysis of Omeprazole and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Advanced Bioanalytical Solutions

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of omeprazole and its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1][2] The genetic polymorphism of CYP2C19 can significantly influence the drug's pharmacokinetic profile, making the accurate measurement of both the parent drug and its metabolites crucial for clinical research and therapeutic drug monitoring.[2][3] This document provides a detailed protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a rationale for key methodological choices to ensure data integrity and reproducibility, in alignment with FDA guidelines for bioanalytical method validation.[4][5]

Introduction

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders.[6] Its clinical efficacy is, however, subject to inter-individual variability, largely attributable to its metabolism. The cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4, are responsible for the biotransformation of omeprazole into its main inactive metabolites: 5-hydroxyomeprazole and omeprazole sulfone.[7][8] Individuals with different CYP2C19 genotypes exhibit varied metabolic rates, leading to significant differences in plasma concentrations of omeprazole and, consequently, altered therapeutic outcomes.[2][6] Therefore, a reliable bioanalytical method for the concurrent determination of omeprazole and its metabolites is indispensable for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches.

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[8][9] This application note details a validated LC-MS/MS method designed for the demanding environment of drug development and clinical research, ensuring the generation of high-quality, reliable data.

Metabolic Pathway of Omeprazole

The metabolic fate of omeprazole is primarily hepatic. The major metabolic pathways involve hydroxylation and sulfoxidation, catalyzed by CYP2C19 and CYP3A4, respectively.[1][10] Understanding this pathway is critical for interpreting pharmacokinetic data and for designing analytical methods that can distinguish between the parent drug and its key metabolites.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic conversion of Omeprazole.

Experimental Workflow

The overall analytical process, from sample receipt to final data reporting, is designed to be efficient and minimize potential sources of error. Each stage is critical for ensuring the integrity of the final results.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Spike Spike Internal Standard Sample->IS_Spike Extraction Protein Precipitation or LLE IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for omeprazole analysis.

Protocols

Sample Preparation

The objective of sample preparation is to isolate the analytes of interest from the complex biological matrix of plasma, thereby reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.[11] Both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are widely used and effective methods.

Protocol 1A: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Lansoprazole or a stable isotope-labeled omeprazole).[12]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[12]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 1B: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, which can be beneficial for minimizing matrix effects.

  • To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (60:40, v/v)).[13]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of omeprazole and its metabolites.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of omeprazole and its metabolites.[3][14] The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent.

ParameterRecommended Condition
Column C18, 50 x 2.0 mm, 2.7 µm
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 7.25)[3]
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C[14]
Gradient Isocratic or a shallow gradient optimized for separation

Mass Spectrometry Conditions

Electrospray ionization in the positive ion mode (ESI+) is typically employed for the analysis of omeprazole and its metabolites.[11] Detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 110°C[3]
Desolvation Temperature 230°C[3]
Collision Gas Argon

MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity of the assay.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole 346.1198.1[15][16]
5-Hydroxyomeprazole 362.1214.1
Omeprazole Sulfone 362.1198.0
Lansoprazole (IS) 370.1252.1[8]

Note: 5-Hydroxyomeprazole and Omeprazole Sulfone are isobaric, meaning they have the same precursor ion mass.[11] Therefore, chromatographic separation is essential to distinguish between these two metabolites.

Method Validation

The developed bioanalytical method must be validated in accordance with regulatory guidelines, such as those from the FDA, to ensure its reliability for the intended application.[4][17] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range from approximately 0.5 to 800 ng/mL is typically achievable.[13]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of omeprazole and its primary metabolites in human plasma. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield accurate, precise, and reliable data. By understanding the rationale behind the experimental choices and adhering to rigorous validation standards, researchers and drug development professionals can confidently apply this method to their pharmacokinetic and clinical studies, ultimately contributing to a better understanding of omeprazole's disposition and facilitating the advancement of personalized medicine.

References

Application Note: A Robust Protocol for the Solid-Phase Extraction of Omeprazole and its Major Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and validated protocol for the solid-phase extraction (SPE) of omeprazole and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, from human plasma. Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, making the accurate quantification of its metabolites crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the principles of reversed-phase chromatography. We will delve into the causality behind experimental choices, provide troubleshooting guidance, and present a self-validating system for reliable and reproducible results.

Introduction: The Importance of Omeprazole Metabolite Analysis

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its clinical efficacy is, however, influenced by its metabolic fate, which is primarily governed by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[1][4] This enzymatic activity leads to the formation of several metabolites, with 5-hydroxyomeprazole and omeprazole sulfone being the most significant in plasma.[2] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism, affecting drug exposure and therapeutic outcomes.[1] Therefore, a robust and reliable method for the simultaneous extraction of omeprazole and its metabolites from biological matrices is paramount for comprehensive pharmacokinetic profiling and personalized medicine approaches.

Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, better separation from endogenous interferences, reduced solvent consumption, and improved reproducibility.[5] This application note details a reversed-phase SPE protocol optimized for the unique physicochemical properties of omeprazole and its metabolites.

Analyte Physicochemical Properties and SPE Sorbent Selection

A thorough understanding of the analyte's properties is fundamental to developing an effective SPE method.

CompoundMolecular Weight ( g/mol )pKaLogPSolubility
Omeprazole 345.42~4.0 and 8.82.23Freely soluble in ethanol and methanol, very slightly soluble in water.[6]
5-Hydroxyomeprazole 361.42Not readily availableMore polar than omeprazoleExpected to be more water-soluble than omeprazole.
Omeprazole Sulfone 361.42Not readily availableMore polar than omeprazoleExpected to be more water-soluble than omeprazole.

Omeprazole and its metabolites are amphiphilic molecules with both hydrophobic (benzimidazole and pyridine rings) and hydrophilic (sulfoxide, hydroxyl) functional groups. The logP of omeprazole indicates moderate lipophilicity.[6] Given these characteristics, a reversed-phase SPE mechanism is the logical choice. This mechanism relies on hydrophobic interactions between the non-polar analytes and a non-polar stationary phase.

For this protocol, we recommend a polymeric reversed-phase sorbent or a C8/C18 silica-based sorbent . These sorbents provide excellent retention for moderately non-polar compounds like omeprazole from an aqueous matrix.[7] Polymeric sorbents can offer a higher loading capacity and stability across a wider pH range.

It is critical to note that omeprazole is acid-labile and degrades rapidly in acidic conditions.[7] Therefore, maintaining a neutral to slightly basic pH throughout the extraction process is essential for analyte stability.

Metabolic Pathway of Omeprazole

To provide context for the analytes of interest, the following diagram illustrates the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4

Caption: Primary metabolic pathways of omeprazole.

Detailed Solid-Phase Extraction Protocol

This protocol is optimized for the extraction of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone from 500 µL of human plasma.

Materials and Reagents
  • SPE Cartridges: C18, 100 mg, 3 mL (or equivalent polymeric reversed-phase)

  • Human Plasma (K2EDTA anticoagulant recommended)[8]

  • Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone analytical standards

  • Internal Standard (IS): e.g., Lansoprazole or a stable isotope-labeled omeprazole

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Water (HPLC grade)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer and Centrifuge

Sample Pre-treatment

The goal of this step is to prepare the plasma sample for optimal interaction with the SPE sorbent and to ensure analyte stability.

  • Thaw frozen plasma samples at room temperature.

  • To 500 µL of plasma in a polypropylene tube, add 500 µL of 0.1 M phosphate buffer (pH 7.4). This dilution reduces the viscosity of the plasma and minimizes protein binding.

  • Add the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • Use the supernatant for the loading step.

SPE Procedure Workflow

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction cluster_post Post-Extraction SamplePrep 1. Sample Pre-treatment (Dilution & IS Spike) Conditioning 2. Conditioning (1 mL Methanol) Equilibration 3. Equilibration (1 mL Water, pH 7.4) Conditioning->Equilibration Loading 4. Sample Loading (Pre-treated Supernatant) Equilibration->Loading Washing 5. Washing (1 mL 5% Methanol in Water) Loading->Washing Elution 6. Elution (1 mL 90:10 Methanol:Acetonitrile with 0.5% NH4OH) Washing->Elution Evaporation 7. Evaporation (Under Nitrogen Stream) Elution->Evaporation Reconstitution 8. Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Step-by-step solid-phase extraction workflow.

Detailed Step-by-Step Methodology

Step 1: Cartridge Conditioning

  • Action: Pass 1 mL of methanol through the SPE cartridge.

  • Rationale: This step solvates the C18 functional groups, activating the sorbent for interaction with the analytes. Do not allow the cartridge to dry out after this step.[9]

Step 2: Cartridge Equilibration

  • Action: Pass 1 mL of HPLC grade water (adjusted to pH 7.4) through the cartridge.

  • Rationale: This step removes the organic solvent from the conditioning step and prepares the sorbent for the aqueous sample. Maintaining the pH at 7.4 ensures the stability of omeprazole.

Step 3: Sample Loading

  • Action: Load the pre-treated plasma supernatant onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).[7]

  • Rationale: A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention.[10]

Step 4: Washing

  • Action: Wash the cartridge with 1 mL of 5% methanol in water.

  • Rationale: This step removes polar, water-soluble interferences (like salts and proteins) that are not strongly retained on the C18 sorbent. The low percentage of organic solvent is not strong enough to elute the more hydrophobic analytes of interest.[7]

Step 5: Elution

  • Action: Elute the analytes with 1 mL of a solution of 90:10 (v/v) methanol:acetonitrile containing 0.5% ammonium hydroxide.

  • Rationale: This strong organic solvent mixture disrupts the hydrophobic interactions between the analytes and the C18 sorbent, causing them to elute.[7] The addition of ammonium hydroxide ensures the analytes are in their neutral, less polar form, which can aid in their desorption from the stationary phase and improve recovery.[7]

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[7] Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Rationale: Evaporation concentrates the analytes, increasing the sensitivity of the subsequent analysis. Reconstituting in the mobile phase ensures compatibility with the analytical column and good peak shape.

Troubleshooting Common SPE Issues

ProblemPotential CauseRecommended Solution
Low Analyte Recovery Analyte lost during loading: Sample solvent is too strong, or flow rate is too high.- Ensure proper sample pre-treatment and dilution. - Decrease the loading flow rate to ~1 mL/min.[9][10]
Analyte lost during washing: Wash solvent is too strong.- Decrease the percentage of organic solvent in the wash solution.[11]
Incomplete elution: Elution solvent is too weak.- Increase the percentage of organic solvent in the elution mixture. - Ensure the presence of a basic modifier like ammonium hydroxide to improve recovery.[7]
Poor Reproducibility Cartridge bed drying out: The sorbent was allowed to dry after conditioning or before sample loading.- Do not let the sorbent go dry between the conditioning, equilibration, and loading steps.[5]
Inconsistent flow rates: Variable flow rates during loading, washing, or elution.- Use a vacuum manifold with consistent pressure or an automated SPE system to ensure uniform flow.
High Background/Interference Inadequate washing: The wash step is not effectively removing matrix components.- Optimize the wash solvent composition. Consider a multi-step wash with varying solvent strengths.
Co-elution of interferences: Interfering compounds have similar properties to the analytes.- Try a different SPE sorbent with a different selectivity (e.g., a polymeric sorbent or mixed-mode cation exchange).

Expected Performance

This method, when followed diligently, is expected to yield high analyte recovery and clean extracts, suitable for sensitive LC-MS/MS analysis.

ParameterExpected Result
Recovery > 85% for omeprazole and its metabolites
Precision (RSD) < 15%
Matrix Effects Minimal, with appropriate internal standard correction

Note: These are typical performance characteristics and should be formally validated in your laboratory.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of omeprazole and its major metabolites from human plasma. By understanding the chemical principles behind each step and adhering to the detailed methodology, researchers can achieve reliable, reproducible, and accurate quantification of these critical compounds. This robust sample preparation technique is an essential prerequisite for high-quality pharmacokinetic and metabolic studies.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of Omeprazole and its Process-Related Impurities in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of conditions such as dyspepsia and peptic ulcer disease.[1] The purity of the active pharmaceutical ingredient (API) is a critical determinant of the safety and efficacy of the final drug product. Impurities in the drug substance can arise from various sources, including starting materials, by-products of the synthesis, and degradation products formed during manufacturing or storage.[2][3][4][5] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[2][3][4][6] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Omeprazole and its specified impurities in the bulk drug substance, in alignment with pharmacopeial standards and ICH guidelines.

The rationale for employing a stability-indicating HPLC method is its ability to separate the main component from its potential impurities and degradation products, ensuring an accurate assessment of the drug substance's purity.[1] This method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

Regulatory Framework and Impurity Thresholds

The control of impurities in new drug substances is governed by ICH Q3A(R2) guidelines, which classify impurities into organic, inorganic, and residual solvents.[2][3][5] This application note focuses on organic impurities, which include process-related impurities and degradation products. The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities, which are crucial for ensuring the safety of the drug substance.[3][4]

Threshold Maximum Daily Dose ≤ 2g/day Rationale
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported.
Identification Threshold ≥ 0.10%The level at which the structure of an impurity must be confirmed.
Qualification Threshold ≥ 0.15%The level at which an impurity must be assessed for its biological safety.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Omeprazole impurities.

Omeprazole Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Reference Standard Solutions (Omeprazole & Impurities) HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Test Solution (Bulk Drug Substance) Sample_Prep->HPLC_System Injection Inject Solutions into HPLC System HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Calculation Calculate Impurity Concentrations (%) Integration->Calculation Reporting Report Results vs. Specification Limits Calculation->Reporting

Figure 1: General workflow for the quantitative HPLC analysis of Omeprazole impurities.

Materials and Methods

Reagents and Materials
  • Omeprazole Reference Standard (CRS/USP)

  • Omeprazole Impurity Reference Standards (e.g., Impurity D, E as per EP)[7]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Disodium Hydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Omeprazole Bulk Drug Substance (Test Sample)

Instrumentation

A gradient-capable HPLC system equipped with a UV-Vis detector is required.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm or equivalent C8 column.[8] A C18 column can also be used as described in some validated methods.[9]

  • Data Acquisition Software: OpenLab CDS or equivalent

Chromatographic Conditions

The selection of chromatographic conditions is critical to achieve adequate separation of Omeprazole from its impurities. A reversed-phase method is commonly employed.

Parameter Condition Causality
Mobile Phase A 0.01 M Disodium Hydrogen Phosphate, pH adjusted to 7.6 with Phosphoric AcidThe aqueous buffer controls the pH, which is crucial for the ionization state and retention of the acidic/basic analytes. A pH of 7.6 provides good peak shape and resolution.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the reversed-phase column.
Gradient Elution A specific gradient program should be developed and validated to ensure separation of all known and unknown impurities. A common starting point is a gradient from a lower to a higher percentage of Mobile Phase B.A gradient is necessary to elute both early and late-eluting impurities with good peak shape in a reasonable run time.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[8]
Detection Wavelength 280 nmThis wavelength provides good sensitivity for both Omeprazole and its common impurities.[1][9]
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve the required amount of disodium hydrogen phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 7.6 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a suitable ratio (e.g., 75:25 v/v) is often used to ensure the solubility of the sample and standards.

  • Standard Solution (Omeprazole): Accurately weigh about 25 mg of Omeprazole Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 0.5 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified Omeprazole impurities in the diluent.

  • System Suitability Solution (SSS): Prepare a solution containing Omeprazole and key specified impurities (e.g., Impurity D) at concentrations relevant to their specification limits.[7] This solution is used to verify the resolution and performance of the chromatographic system.

  • Test Solution: Accurately weigh about 25 mg of the Omeprazole bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a nominal concentration of 0.5 mg/mL.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase gradient until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the diluent (as a blank) followed by multiple replicate injections of the System Suitability Solution. The system is deemed suitable for analysis if the acceptance criteria are met.

    • Resolution: The resolution between the Omeprazole peak and the closest eluting impurity peak (e.g., Impurity D) should be ≥ 2.0.[7]

    • Tailing Factor: The tailing factor for the Omeprazole peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The RSD for the peak area of Omeprazole from replicate injections should be ≤ 2.0%.

  • Analysis: Inject the Standard Solution and the Test Solution in an appropriate sequence.

Data Analysis and Calculations

The percentage of each impurity in the Omeprazole bulk drug substance is calculated using the principle of external standards.

Calculation Formula:

Where:

  • Area_Imp: Peak area of the individual impurity in the Test Solution chromatogram.

  • Area_Std: Peak area of Omeprazole in the Standard Solution chromatogram.

  • Conc_Std: Concentration of Omeprazole in the Standard Solution (mg/mL).

  • Conc_Test: Concentration of the Omeprazole bulk drug in the Test Solution (mg/mL).

  • RRF: Relative Response Factor of the impurity (if different from 1.0). The RRF is determined during method validation and corrects for differences in detector response between the impurity and the API.

For unknown impurities, the RRF is assumed to be 1.0.

Example Data and Acceptance Criteria
Impurity Retention Time (min) RRF Calculated % Acceptance Criteria (EP) Result
Impurity D~7.21.00.08≤ 0.1%Pass
Impurity E~5.41.20.06≤ 0.1%Pass
Unknown Impurity 18.51.00.04≤ 0.10%Pass
Unknown Impurity 210.21.00.07≤ 0.10%Pass
Total Impurities --0.25 ≤ 0.5% Pass
Table 2: Example quantitative data for Omeprazole impurities and corresponding European Pharmacopoeia (EP) acceptance criteria.[7]

Method Validation and Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines. This self-validating system confirms that the protocol is fit for its intended purpose.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Ensures Trustworthiness & Reliability Parameters Validation Parameters Specificity Linearity Accuracy Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Validation->Parameters

Figure 2: Key parameters for analytical method validation as per ICH Q2(R1).

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This is demonstrated by the resolution of all peaks of interest.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked impurities.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of impurities in Omeprazole bulk drug substance. By adhering to the detailed methodology, employing a properly validated HPLC method, and interpreting the results against established regulatory and pharmacopeial limits, researchers and drug development professionals can ensure the quality, safety, and consistency of Omeprazole API. The principles of causality behind experimental choices and the framework for a self-validating system underscore the trustworthiness of this analytical procedure.

References

High-Resolution Mass Spectrometric Analysis of Omeprazole Sulfone N-Oxide: A Comprehensive Protocol for Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, leading to various derivatives. The analysis of these related substances, such as Omeprazole Sulfone N-Oxide (an impurity and metabolite), is critical for ensuring pharmaceutical quality, understanding metabolic pathways, and conducting pharmacokinetic studies.[1] This application note presents a detailed, robust methodology for the identification and structural characterization of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We provide step-by-step protocols for sample preparation and analysis, explain the rationale behind key experimental choices, and detail the interpretation of high-resolution mass spectral data. The high mass accuracy and MS/MS fragmentation capabilities of modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, enable unambiguous identification, setting this method as a gold standard for impurity and metabolite profiling.

Introduction: The Analytical Challenge

Omeprazole is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4, into metabolites like hydroxyomeprazole and omeprazole sulfone.[2] Further oxidation can lead to the formation of this compound. This compound is significant not only as a metabolite but also as a potential process-related impurity in the active pharmaceutical ingredient (API).[1] Its accurate identification and characterization are therefore essential for regulatory compliance and a deeper understanding of drug disposition.

Traditional analytical methods may lack the specificity to distinguish between structurally similar metabolites and impurities. High-Resolution Mass Spectrometry (HRMS) overcomes this challenge by providing exact mass measurements, typically with sub-5 ppm mass accuracy. This precision allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in compound identification.[3] This guide serves as a practical, field-proven protocol for researchers and drug development professionals engaged in the analysis of omeprazole and its related substances.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole[4]
CAS Number 158812-85-2[1]
Molecular Formula C₁₇H₁₉N₃O₅S[4][5]
Molecular Weight 377.41 g/mol [5]
Exact Mass 377.10454 Da[4]
Synonyms Omeprazole EP Impurity I, Omeprazole Related Compound I[1]

Experimental Methodology

Rationale for Methodological Choices

The selection of each component of the analytical workflow is critical for success.

  • Sample Preparation: For biological matrices like plasma, protein precipitation is chosen for its speed and efficiency in removing the bulk of interfering proteins, making it ideal for screening and semi-quantitative work.[6] For API analysis, simple dissolution is sufficient.

  • Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately polar compounds like this compound.[3] A gradient elution ensures that analytes with differing polarities are effectively separated and eluted as sharp peaks.

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like omeprazole derivatives, as the benzimidazole and pyridine moieties are readily protonated to form [M+H]⁺ ions.[7]

  • Mass Analysis: HRMS is essential for this application. The ability to differentiate the target analyte from background matrix ions with the same nominal mass is paramount. Furthermore, accurate mass MS/MS data is crucial for structural elucidation.[8]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Plasma (for biological matrix analysis)

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solution (1 µg/mL): Perform a serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is used for direct infusion or for spiking into blank matrix.

Protocol 2: Extraction from Human Plasma
  • Sample Aliquoting: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis. The sample can be injected directly or evaporated and reconstituted if further concentration is needed.

LC-HRMS Instrumental Conditions

The following are typical starting conditions that must be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography and Mass Spectrometry Parameters

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm)Standard for retaining and separating moderately polar analytes.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.[9]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrateEnsures elution of a wide range of compounds.
Injection Volume 5 µLStandard volume to avoid column overloading.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
MS System Q-TOF or Orbitrap Mass SpectrometerCapable of high resolution and accurate mass measurements.
Ionization Mode Positive Electrospray Ionization (ESI+)Optimal for protonating the analyte.
Scan Mode Full Scan MS & Targeted MS/MSFull scan for identification; MS/MS for structural confirmation.
Full Scan Range 100 - 1000 m/zCovers the mass range of the analyte and potential fragments.
Resolution > 30,000 FWHMSufficient to resolve analyte from many interferences.
Collision Energy Ramped (e.g., 10-40 eV) for MS/MSProvides a range of fragment ions for structural analysis.

Data Interpretation and Results

Overall Analytical Workflow

The comprehensive process, from sample receipt to final data interpretation, follows a structured path to ensure data integrity and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample or API Standard Extraction Protein Precipitation or Dilution Sample->Extraction LC Chromatographic Separation Extraction->LC MS High-Resolution Mass Spectrometry LC->MS ID Accurate Mass Identification MS->ID Frag MS/MS Fragmentation Analysis ID->Frag Quant Quantification (Peak Area) Frag->Quant Report Final Report Quant->Report

Caption: Experimental workflow from sample preparation to data reporting.

Identification via Accurate Mass

The primary identification is achieved by extracting the ion chromatogram for the theoretical exact mass of the protonated molecule, [C₁₇H₁₉N₃O₅S + H]⁺, which is 378.11181 m/z . The high resolving power of the instrument allows for a very narrow mass extraction window (e.g., ± 5 ppm), which significantly reduces background noise and eliminates isobaric interferences.

Table 3: Example High-Resolution Mass Data for [M+H]⁺

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
m/z 378.11181378.11165-0.42
Elemental Comp. C₁₇H₂₀N₃O₅S⁺C₁₇H₂₀N₃O₅S⁺N/A

A mass error of less than 5 ppm, combined with a matching isotopic pattern and chromatographic retention time, provides unambiguous confirmation of the analyte's identity.

Structural Confirmation via MS/MS Fragmentation

Targeted MS/MS analysis of the precursor ion at m/z 378.1 provides structural information. The fragmentation of this compound involves characteristic cleavages around the sulfonyl bridge. A proposed fragmentation pathway, based on published literature, involves a key hydrogen migration step.[8]

G cluster_frags Key Fragment Ions cluster_subfrags Secondary Fragments parent Precursor Ion [M+H]⁺ m/z = 378.11 frag1 Benzimidazole Moiety C₈H₉N₂O₃S⁺ m/z = 213.03 parent->frag1 [1,3]-H Migration frag2 Pyridine N-Oxide Moiety C₉H₁₁NO₂⁺ m/z = 165.08 parent->frag2 Cleavage subfrag1 m/z = 150 frag1->subfrag1 -SO₂

Caption: Proposed MS/MS fragmentation pathway of this compound.

The main fragmentation of the protonated molecule (referred to as N'-O-SO2-Ome in literature) proceeds via a[1][4]-H migration, leading to characteristic product ions corresponding to the benzimidazole and pyridine N-oxide moieties.[8] The presence of these specific fragments in the MS/MS spectrum provides definitive structural proof.

Method Validation Principles

While a full method validation was not the scope of this note, any developed LC-HRMS method intended for regulated studies must be validated according to guidelines from bodies like the FDA or ICH.[10][11] This process ensures the method is reliable, reproducible, and fit for its intended purpose.

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of measured value to the true value.Mean value should be within ±15% of nominal (±20% at LLOQ).[11]
Precision Agreement between replicate measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[11]
Specificity Ability to measure the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time in blank samples.[10]
Linearity Proportionality of response to concentration over a range.Correlation coefficient (r²) ≥ 0.99.
Recovery Efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect Ion suppression or enhancement from matrix components.Assessed to ensure it does not compromise accuracy or precision.[10]
Stability Analyte stability in matrix under various conditions.Assessed for freeze-thaw, short-term, and long-term storage.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound using LC-HRMS. The detailed protocols for sample preparation and instrumental analysis, coupled with insights into data interpretation and fragmentation, equip researchers with a powerful tool for metabolite identification and impurity profiling. The inherent specificity and accuracy of high-resolution mass spectrometry make it an indispensable technique in modern drug development, ensuring the safety, quality, and efficacy of pharmaceutical products.

References

Application Note: A Comprehensive Guide to the Structural Elucidation of Omeprazole Sulfone N-Oxide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Characterizing Omeprazole-Related Compounds

Omeprazole is a widely prescribed proton pump inhibitor that effectively treats acid-related gastrointestinal disorders by inhibiting the gastric H+/K+-ATPase.[1] During its synthesis and storage, or as a result of metabolism, various related compounds and potential impurities can form.[1][2] Omeprazole Sulfone N-Oxide is one such compound, representing an over-oxidized derivative of the parent drug.[1] The precise characterization of these substances is a regulatory and safety imperative, as even minor structural changes can alter pharmacological and toxicological profiles.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the de novo structure elucidation of organic molecules, offering unparalleled insight into the molecular framework.[4][5] Unlike mass spectrometry, which provides mass-to-charge information, NMR delineates the precise atomic connectivity and spatial relationships within a molecule. This guide provides a comprehensive workflow for leveraging a suite of NMR experiments to confirm the identity and structure of this compound (Figure 1).

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound. Molecular Formula: C₁₇H₁₉N₃O₅S. Molecular Weight: 377.41 g/mol.

Foundational Principles: A Multi-faceted NMR Approach

The structural complexity of this compound, with its distinct benzimidazole and pyridine N-oxide moieties linked by a methylsulfonyl bridge, necessitates a multi-dimensional NMR approach. While 1D spectra provide the initial overview, 2D experiments are indispensable for resolving ambiguities and assembling the final structure.[4][6]

  • ¹H NMR Spectroscopy: This is the starting point, providing information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR Spectroscopy: This experiment reveals the number of chemically distinct carbon atoms in the molecule and provides information about their electronic environment.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is instrumental in tracing out the spin systems within the aromatic rings.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is the most reliable way to assign the chemical shifts of protonated carbons.[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over 2 to 4 bonds). HMBC is the key to connecting the molecular fragments, such as linking the methylene bridge to both the benzimidazole and pyridine rings, and confirming the positions of non-protonated (quaternary) carbons.[4]

Experimental Workflow and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized acquisition.

Protocol 1: NMR Sample Preparation

The goal is to create a homogenous, particle-free solution to ensure sharp, well-resolved NMR signals.[8]

Materials:

  • This compound (5-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)[9][10]

  • Pasteur pipette and glass wool or a syringe filter (0.22 µm)

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures complete dissolution. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) typically do not overlap with key analyte signals. Furthermore, the acidic N-H proton of the benzimidazole ring is often observable in DMSO-d₆, which might be lost to exchange in protic solvents like methanol-d₄.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR experiments, or 15-25 mg for a dedicated ¹³C NMR experiment, into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[8][11] Gently vortex the sample to ensure the compound is fully dissolved. A homogeneous solution is critical for magnetic field stability.[8]

  • Filtration: To remove any suspended particulate matter that can degrade spectral resolution, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Filling and Cleaning: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[9][10] Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove fingerprints and dust before inserting it into the spectrometer.[9][10]

  • Labeling: Clearly label the NMR tube at the top with a permanent marker.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve Add solvent filter 3. Filter Solution (Glass Wool Plug) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates clean 5. Clean & Label Tube transfer->clean Final check end Data Acquisition clean->end Ready for NMR G H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 13C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (Long-Range C-H) COSY->HMBC Defines fragments HSQC->HMBC Assigns anchor points Final Final Structure Confirmed HMBC->Final Connects fragments

References

Application Notes & Protocols: The Role of Omeprazole Sulfone N-Oxide in Modern DMPK Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating the risk of late-stage failures.[1] Drug Metabolism and Pharmacokinetics (DMPK) studies provide this critical insight, with a significant focus on characterizing the metabolic fate of a drug candidate. Omeprazole, a first-in-class proton pump inhibitor, serves as an exemplary case study due to its complex metabolism, which is primarily governed by the polymorphic cytochrome P450 (CYP) enzyme system.[2][3]

While major metabolites like 5-hydroxyomeprazole and omeprazole sulfone are well-documented, the characterization of all metabolic products, including minor or downstream metabolites, is crucial for a complete safety and efficacy profile.[4][5] This guide focuses on a specific, lesser-known metabolite and potential impurity: Omeprazole Sulfone N-Oxide .[6][7] We will explore its relevance in the context of omeprazole's metabolic landscape and provide detailed protocols for its application as an analytical standard in key in vitro DMPK assays. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of comprehensive metabolite profiling and its practical application.

The Metabolic Landscape of Omeprazole

Omeprazole is extensively metabolized in the liver, with two primary pathways accounting for the majority of its clearance.[2] The hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19, an enzyme known for its significant genetic polymorphism, which leads to varied metabolic rates among individuals.[3] The second major pathway is the sulfoxidation of the sulfinyl group to form omeprazole sulfone, a reaction primarily mediated by CYP3A4.[2]

These primary metabolites are generally considered pharmacologically inactive and are further processed before excretion.[4] The formation of this compound likely represents a subsequent oxidation step. While its exact enzymatic pathway is less characterized, it is plausible that it arises from the further oxidation of omeprazole sulfone or another intermediate. Its identification in synthetic preparations also classifies it as a potential process impurity.[8] Understanding this complete pathway is essential for interpreting metabolic stability and drug-drug interaction (DDI) data.

Omeprazole_Metabolism parent Omeprazole met1 5-Hydroxyomeprazole (Major Metabolite) parent->met1 CYP2C19 (Hydroxylation) met2 Omeprazole Sulfone (Major Metabolite) parent->met2 CYP3A4 (Sulfoxidation) met3 This compound met2->met3 Further Oxidation

Caption: Metabolic pathway of Omeprazole highlighting major routes and the position of this compound.

The Critical Role of Metabolite Safety Testing

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of metabolite safety testing.[9] The "Metabolites in Safety Testing" (MIST) guidance recommends that any human metabolite comprising more than 10% of the total drug-related exposure at steady state should be identified and evaluated in nonclinical toxicity studies.[10]

Causality Behind the Guidance: The rationale is to ensure that the toxicological profile established in preclinical animal models is representative of what will occur in humans. A "disproportionate drug metabolite"—one found only in humans or at significantly higher concentrations in humans than in test species—could possess a unique pharmacological or toxicological activity not observed for the parent drug, posing a potential safety risk.[9] Therefore, early identification of all significant metabolites using in vitro systems (e.g., liver microsomes from different species) is a cornerstone of modern drug development strategy.[11] this compound, if found to be a disproportionate human metabolite, would require such safety characterization.

Application: this compound as an Analytical Reference Standard

The primary and most critical application of synthesized this compound in DMPK studies is its use as a certified analytical reference standard.

Expertise & Rationale: Quantitative bioanalysis, typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), requires a pure, well-characterized reference standard for each analyte being measured.[12] This is non-negotiable for several reasons:

  • Unambiguous Identification: The standard provides a definitive retention time and mass fragmentation pattern (MS/MS spectrum) to confirm the identity of the metabolite in a complex biological matrix.

  • Accurate Quantification: It is used to prepare calibration curves and quality control (QC) samples, which are essential for accurately determining the concentration of the metabolite in experimental samples.[13]

  • Method Validation: A reference standard is required to validate the bioanalytical method for key parameters such as accuracy, precision, linearity, and sensitivity, ensuring the data is reliable and reproducible.[14]

Without a reference standard, any detection of a potential metabolite remains tentative ("putative identification"), and its concentration cannot be accurately determined.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Role in DMPK Study
OmeprazoleC₁₇H₁₉N₃O₃S345.42Parent Drug
Omeprazole SulfoneC₁₇H₁₉N₃O₄S361.42Major Metabolite / Standard[15]
5-HydroxyomeprazoleC₁₇H₁₉N₃O₄S361.42Major Metabolite / Standard
This compound C₁₇H₁₉N₃O₅S 377.41 [16]Metabolite / Impurity / Standard [6]

Experimental Protocols

The following protocols describe how this compound is applied in the context of in vitro metabolite identification and quantification.

Protocol 1: Metabolite Identification (Met ID) in Human Liver Microsomes (HLMs)

Objective: To determine if this compound is formed in vitro from the metabolism of omeprazole by human liver enzymes and to characterize its LC-MS/MS properties using the reference standard.

Trustworthiness: This protocol incorporates positive and negative controls to ensure the metabolic system is active and that the observed products are a result of enzymatic activity.

MetID_Workflow prep Prepare Incubation Mix (HLMs, Buffer, Omeprazole) pre_inc Pre-incubate at 37°C prep->pre_inc initiate Initiate Reaction (Add NADPH System) pre_inc->initiate incubate Incubate at 37°C (e.g., 60 min) initiate->incubate quench Terminate Reaction (Ice-Cold Acetonitrile + IS) incubate->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Data Analysis: Compare to Standard analyze->data

Caption: Experimental workflow for in vitro metabolite identification using liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)

  • Omeprazole (Parent Drug)

  • This compound (Reference Standard)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[17]

  • Ice-Cold Acetonitrile (ACN) with an appropriate internal standard (IS), e.g., Lansoprazole

  • Incubator/Shaking Water Bath (37°C)

  • Centrifuge

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL working solution of HLMs by diluting the stock in cold phosphate buffer. Keep on ice.[18]

    • Prepare a 1 mM stock solution of omeprazole in DMSO. Further dilute in buffer to create a working solution (e.g., 100 µM).

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable solvent (e.g., Methanol or DMSO).

  • Incubation Setup: For each reaction, prepare the following mixtures in microcentrifuge tubes.

    • Test Reaction: 88 µL HLM working solution + 1 µL Omeprazole working solution.

    • Negative Control (-NADPH): 88 µL HLM working solution + 1 µL Omeprazole working solution. (Here, the NADPH system will be replaced with buffer).

    • Positive Control: Use a known substrate for CYP3A4/2C19 (e.g., Dextromethorphan) instead of omeprazole to verify microsomal activity.[19]

  • Reaction:

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the NADPH regenerating system to the "Test Reaction" and "Positive Control" tubes. Add 10 µL of buffer to the "Negative Control".

    • Incubate all tubes at 37°C for 60 minutes with gentle shaking.

  • Termination and Sample Processing:

    • Stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.[2]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[17]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., QTOF-MS) capable of accurate mass measurement.

    • First, inject the diluted this compound reference standard to determine its exact retention time and obtain a high-quality MS/MS fragmentation spectrum.

    • Next, analyze the experimental samples. Search the data from the "Test Reaction" for a peak that has the same mass-to-charge ratio (m/z) and retention time as the reference standard.

    • Confirm the identity by comparing the MS/MS fragmentation pattern from the sample with that of the standard. The metabolite should be absent or significantly reduced in the "-NADPH" control.

Protocol 2: Quantitative LC-MS/MS Bioanalysis

Objective: To develop a validated method for the simultaneous quantification of omeprazole, omeprazole sulfone, and this compound in a biological matrix.

Methodology: This protocol outlines the key steps. Full method validation should be conducted according to regulatory guidelines.

  • Preparation of Standards and QCs:

    • Using the certified reference standards, prepare stock solutions of omeprazole, omeprazole sulfone, and this compound.

    • Create a set of calibration standards (e.g., 8 levels from 1 ng/mL to 1000 ng/mL) by spiking the standards into the blank biological matrix (e.g., human plasma).

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in the same manner.

  • Sample Extraction:

    • Thaw plasma samples, calibrators, and QCs.

    • To a 50 µL aliquot of plasma, add an internal standard.

    • Perform protein precipitation by adding 150 µL of ice-cold acetonitrile.

    • Vortex and centrifuge as described in Protocol 1.

    • Transfer the supernatant for analysis. A liquid-liquid extraction may also be developed for cleaner samples.[13]

  • LC-MS/MS Method:

    • Develop a chromatographic method (e.g., using a C18 column) that provides good separation of all three analytes from each other and from matrix interferences.[14][20]

    • Optimize the mass spectrometer parameters for each analyte by infusing the individual reference standards. Determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

Analyte Example Precursor Ion [M+H]⁺ Example Product Ion Notes
Omeprazolem/z 346.1m/z 198.1Common fragment corresponding to the pyridinylmethyl moiety.[21]
Omeprazole Sulfonem/z 362.1m/z 198.1The sulfone is isobaric with 5-hydroxyomeprazole; chromatographic separation is essential.[13]
This compound m/z 378.1 To be determinedFragmentation will depend on the instrument but may involve losses of SO₂, O, or fragments of the pyridine N-oxide ring.
  • Analysis and Data Interpretation:

    • Analyze the batch, which should include a blank, a zero standard, the calibration curve, QC samples, and the unknown study samples.

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (e.g., 1/x²) linear regression.

    • Quantify the unknown samples using the regression equation from the calibration curve. The results for the QC samples must fall within established acceptance criteria (e.g., ±15% of nominal).

Conclusion

This compound, while potentially a minor metabolite or impurity, plays a vital role in the comprehensive DMPK characterization of omeprazole. Its primary application is as an analytical reference standard, which is indispensable for the unambiguous identification and accurate quantification of this species in in vitro and in vivo studies. The protocols provided herein offer a framework for utilizing this standard in foundational DMPK assays like metabolite identification and quantitative bioanalysis. By thoroughly investigating the entire metabolic profile of a drug candidate, including metabolites like this compound, researchers can build a more robust data package to support confident decision-making throughout the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Omeprazole and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of Omeprazole Sulfone N-Oxide synthesis.

Introduction: The Challenge of Selective Oxidation

The synthesis of Omeprazole is a well-established process, yet it presents a classic challenge in organic chemistry: the selective oxidation of a sulfide to a sulfoxide without over-oxidation to the corresponding sulfone. Furthermore, the pyridine nitrogen in the Omeprazole structure is susceptible to oxidation, leading to the formation of the N-oxide derivative. Achieving a high yield of the desired Omeprazole requires careful control of reaction conditions to navigate these competing reaction pathways. This guide provides a comprehensive overview of the synthesis, common pitfalls, and evidence-based strategies to optimize your experimental outcomes.

Reaction Pathway Overview

The synthesis of Omeprazole typically proceeds in two main steps: the formation of the thioether intermediate (often referred to as pyrmetazole), followed by its selective oxidation to Omeprazole. Over-oxidation during the second step can lead to the formation of Omeprazole Sulfone, and oxidation of the pyridine ring can result in Omeprazole N-Oxide or this compound.

Synthesis_Pathway Pyrmetazole Pyrmetazole (Sulfide Intermediate) Omeprazole Omeprazole (Desired Sulfoxide) Pyrmetazole->Omeprazole [O] (e.g., m-CPBA, 1 equiv) Sulfone Omeprazole Sulfone (Over-oxidation Impurity) Omeprazole->Sulfone [O] (Excess Oxidant) N_Oxide Omeprazole N-Oxide (Side-product) Omeprazole->N_Oxide [O] (Pyridine Oxidation) Sulfone_N_Oxide This compound (Over-oxidation Impurity) Sulfone->Sulfone_N_Oxide [O] (Pyridine Oxidation)

Caption: General reaction scheme for the synthesis of Omeprazole and the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My yield of Omeprazole is consistently low, and I have a significant amount of unreacted pyrmetazole. What are the likely causes?

Answer:

Low conversion of the pyrmetazole starting material is often traced back to issues with the oxidizing agent or the reaction setup.

  • Sub-stoichiometric Amount of Oxidant: The most common culprit is an insufficient amount of the oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA). Commercial m-CPBA is often not 100% pure and its purity can decrease over time. It is crucial to accurately determine the active oxidant content of your m-CPBA before use. A patent for an improved Omeprazole process highlights the importance of using a novel analytical method to quantify m-CPBA to avoid incomplete conversion.[1]

  • Degraded m-CPBA: m-CPBA can degrade upon storage, especially if not kept cool and dry. The primary degradation product is m-chlorobenzoic acid, which is inactive in the oxidation of sulfides.

  • Inefficient Mixing: If the oxidant is not effectively dispersed throughout the reaction mixture, localized areas of low oxidant concentration can lead to incomplete reaction.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting Start Low Yield & High Pyrmetazole Check_mCPBA Verify m-CPBA Stoichiometry and Purity Start->Check_mCPBA Check_Mixing Ensure Efficient Stirring Check_mCPBA->Check_Mixing Check_Temp Confirm Reaction Temperature Check_Mixing->Check_Temp Solution Titrate m-CPBA before use. Use a slight excess if purity is uncertain. Improve agitation. Ensure proper cooling. Check_Temp->Solution

Caption: Troubleshooting guide for low conversion of pyrmetazole.

Recommended Action:

  • Quantify Your m-CPBA: Before each reaction, titrate your m-CPBA to determine its active oxygen content. This will allow for a more precise calculation of the required amount.

  • Use a Slight Excess: If titration is not feasible, consider using a slight molar excess of m-CPBA (e.g., 1.05-1.1 equivalents). However, be cautious as a large excess will promote over-oxidation.

  • Ensure Proper Agitation: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous, especially during the addition of the oxidant.

FAQ 2: My main problem is the formation of Omeprazole Sulfone. How can I minimize this over-oxidation?

Answer:

The formation of Omeprazole Sulfone is a direct consequence of over-oxidation.[2][3] This can be mitigated by carefully controlling several key reaction parameters.

  • Excess Oxidant: Using more than one molar equivalent of the oxidizing agent is the most direct cause of sulfone formation.[1][4]

  • Reaction Temperature: The oxidation of the sulfoxide to the sulfone is more sensitive to temperature than the initial oxidation of the sulfide. Higher temperatures will accelerate the rate of over-oxidation. Protocols consistently recommend low temperatures, typically between -10°C and 10°C.[4][5]

  • Rate of Addition of Oxidant: A rapid addition of the oxidant can create localized areas of high concentration, leading to over-oxidation before the oxidant has a chance to react with the remaining sulfide. Slow, dropwise, or even subsurface addition is recommended to maintain a low instantaneous concentration of the oxidant.[1][6]

Table 1: Impact of Reaction Parameters on Over-oxidation

ParameterSuboptimal ConditionConsequenceRecommended Action
m-CPBA Stoichiometry > 1.2 equivalentsIncreased sulfone formationUse 1.0-1.1 equivalents; titrate m-CPBA for accuracy
Temperature > 10°CAccelerated over-oxidationMaintain temperature at 0-5°C
Oxidant Addition Rapid, bulk additionLocalized high concentrationsSlow, dropwise addition over a prolonged period
Solvent Protic solventsCan influence oxidant reactivityUse aprotic solvents like dichloromethane

Experimental Protocol for Minimizing Sulfone Formation:

  • Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the pyrmetazole intermediate in dichloromethane (DCM).

  • Cool the Reaction: Cool the solution to 0-5°C in an ice-water bath.

  • Prepare Oxidant Solution: In a separate flask, dissolve 1.05 equivalents of purified m-CPBA in DCM.

  • Slow Addition: Add the m-CPBA solution to the pyrmetazole solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of chloroform, methanol, and ammonia.[7]

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess m-CPBA.

FAQ 3: I am observing a significant amount of the this compound impurity. What is its origin and how can I avoid it?

Answer:

The formation of this compound is a result of two separate oxidation events: the over-oxidation of the sulfide to the sulfone, and the oxidation of the pyridine nitrogen to the N-oxide. The pyridine ring in the Omeprazole structure is susceptible to oxidation by peroxy acids like m-CPBA, leading to the formation of the N-oxide.[2][8]

The same conditions that favor the formation of the sulfone (excess oxidant, higher temperatures) will also promote the formation of the N-oxide. Therefore, the strategies to avoid the sulfone will also help in minimizing the N-oxide impurity.

Mechanistic Insight:

The oxidation of the sulfide is generally faster than the oxidation of the pyridine nitrogen. However, once the more reactive sulfide has been consumed, any excess oxidant can then react with the pyridine nitrogen.

Troubleshooting and Prevention:

  • Strict Stoichiometric Control: This is the most critical factor. The use of precisely one equivalent of m-CPBA is key to minimizing both sulfone and N-oxide formation.[1]

  • Low Reaction Temperature: Maintaining a low temperature throughout the reaction and addition of the oxidant will disfavor both over-oxidation pathways.

  • Alternative Oxidants: While m-CPBA is common, other oxidizing systems have been explored. For instance, some processes utilize hydrogen peroxide with a catalyst, which may offer different selectivity profiles.[5][8]

FAQ 4: How can I effectively purify my crude Omeprazole to remove the sulfone and N-oxide impurities?

Answer:

The purification of Omeprazole can be challenging due to its limited stability. Column chromatography is often not a viable option for the final product due to decomposition on silica gel.[6] Recrystallization is the most common and effective method.

Protocol for Recrystallization of Omeprazole:

  • Dissolution: Dissolve the crude Omeprazole in a minimal amount of a suitable solvent, such as methanol, at room temperature.

  • Basification (Optional but Recommended): Add an aqueous solution of a base like sodium hydroxide to the methanolic solution. Omeprazole is more stable in basic conditions.[9]

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes, then filter through celite to remove the carbon.

  • Precipitation: To the clear filtrate, slowly add water as an anti-solvent until the solution becomes cloudy.

  • pH Adjustment: Adjust the pH of the solution to approximately 9.0 with a dilute acid like acetic acid. This will induce the precipitation of Omeprazole.

  • Crystallization: Allow the mixture to stand, preferably at a reduced temperature (e.g., 0-5°C), to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold methanol/water mixture, and then with water.

  • Drying: Dry the purified Omeprazole under vacuum at a low temperature (e.g., 40-50°C).

Note on Impurity Removal:

  • Omeprazole Sulfone: The sulfone is generally less polar than Omeprazole. The described recrystallization is often effective at removing it.

  • This compound: The N-oxide is typically more polar than Omeprazole. The recrystallization process should also be effective in leaving the N-oxide in the mother liquor.

For the isolation of the sulfone and N-oxide as reference standards, column chromatography can be employed on the crude mixture, keeping in mind the potential for Omeprazole degradation.

References

Technical Support Center: Stability of Omeprazole Sulfone N-Oxide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Omeprazole Sulfone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific omeprazole-related compound. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and analytical data.

Introduction to this compound

This compound is a recognized metabolite and degradation product of the proton pump inhibitor, omeprazole.[1][2] Its presence in drug substance and product stability studies is of significant interest to pharmaceutical scientists. Understanding its stability characteristics is crucial for accurate analytical method development, validation, and impurity profiling. This guide will provide practical insights into the stability of this compound in solution, helping you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a molecule that can form through the oxidation of omeprazole.[3] As a potential impurity in omeprazole formulations, regulatory bodies require its monitoring and control. Its stability is critical because any degradation of this compound in your analytical standards or samples can lead to inaccurate quantification and a misunderstanding of the impurity profile of the drug product.

Q2: How should I prepare and store stock solutions of this compound?

Given that this compound is a related substance to omeprazole, which is known to be sensitive to light and heat, it is prudent to handle the N-oxide with similar precautions.[4][5]

  • Solvent Selection: For analytical purposes, this compound is often dissolved in solvents such as methanol or a mixture of methanol and a buffer (e.g., phosphate buffer, pH 7.6).[6]

  • Stock Solution Preparation: Prepare stock solutions in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.[6]

  • Storage Conditions: It is recommended to store stock solutions at refrigerated temperatures (2-8°C) and protected from light.[1] While specific stability data for solutions is limited, preparing fresh solutions for each experiment is the best practice to ensure accuracy. A stock solution of omeprazole in methanol, for instance, is stable for up to two months when stored at +4°C and protected from light.[5] A similar stability profile can be cautiously anticipated for its N-oxide derivative.

Q3: Under what conditions is this compound likely to form in my omeprazole samples?

This compound is primarily formed under oxidative and photolytic stress conditions.[3] If your omeprazole samples are exposed to oxidizing agents (like hydrogen peroxide) or UV light, you can expect an increase in the concentration of this impurity.[3]

Troubleshooting Guide

Problem 1: An unexpected peak with a mass corresponding to this compound appears in my chromatogram.

Possible Cause: This is likely due to the degradation of your omeprazole sample or standard, especially if it has been exposed to light or oxidizing conditions.

Solution Workflow:

Workflow for troubleshooting unexpected peaks.

Step-by-Step Guidance:

  • Review Sample Handling: Carefully review how the sample was prepared and handled. Was it left on the benchtop exposed to ambient light for an extended period? Were the solvents fresh and of high purity?

  • Protect from Light: Prepare a fresh sample, ensuring that all solutions are protected from light by using amber vials or by wrapping the vials in aluminum foil.

  • Use Fresh Solvents: Ensure that all solvents used for sample and mobile phase preparation are fresh and of high purity to avoid oxidative degradation.

  • Re-analyze: Inject the freshly prepared, light-protected sample and compare the chromatogram to the previous one. A significant reduction or disappearance of the unexpected peak would confirm that it was a degradant.

Problem 2: The peak area of my this compound standard is inconsistent.

Possible Cause: This could be due to the instability of the standard solution, leading to degradation of the analyte.

Solution:

  • Prepare Fresh Standards: The most reliable approach is to prepare fresh working standards from a refrigerated stock solution for each analytical run.

  • Evaluate Solution Stability: If you must use a standard solution over a period of time, perform a solution stability study. Analyze the standard at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) while stored under your typical laboratory conditions (e.g., autosampler at room temperature or refrigerated).[7] This will help you determine the time frame within which your standard is reliable.

Experimental Protocols

Protocol 1: Forced Degradation of Omeprazole to Generate this compound

This protocol is designed to intentionally degrade omeprazole to produce this compound, which can be useful for peak identification and method development.

Materials:

  • Omeprazole reference standard

  • Hydrogen Peroxide (3% solution)

  • Methanol

  • HPLC-grade water

  • Volumetric flasks

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Omeprazole Stock Solution: Accurately weigh and dissolve a known amount of omeprazole in methanol to prepare a stock solution of approximately 1 mg/mL.

  • Stress Condition (Oxidation): In a volumetric flask, add a known volume of the omeprazole stock solution and an equal volume of 3% hydrogen peroxide.

  • Incubation: Allow the mixture to stand at room temperature for a specified period (e.g., 30 minutes).[3]

  • Quenching (if necessary): Depending on the analytical method, the reaction may not need to be quenched. If necessary, dilute the sample with the mobile phase to stop significant further degradation.

  • Analysis: Analyze the stressed sample by HPLC to observe the degradation products. The peak corresponding to this compound can be identified by its retention time (if known) or by its mass-to-charge ratio using a mass spectrometer.

References

Troubleshooting co-elution of Omeprazole metabolites in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of omeprazole and its metabolites. As a Senior Application Scientist, I've designed this space to provide you with in-depth, field-proven insights to navigate the complexities of chromatographic separation for these compounds. This guide moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when setting up an HPLC method for omeprazole and its metabolites.

Q1: What are the primary metabolites of omeprazole I should be concerned about, and why do they often co-elute?

A1: The two primary metabolites of omeprazole formed in the liver by cytochrome P450 enzymes are 5-hydroxyomeprazole and omeprazole sulfone.[1] Omeprazole sulfide is another key related substance often monitored.[2]

Co-elution is a frequent challenge because these compounds are structurally very similar to the parent drug, omeprazole.

  • 5-hydroxyomeprazole is formed by the hydroxylation of the benzimidazole ring, which slightly increases its polarity.

  • Omeprazole sulfone results from the oxidation of the sulfinyl group to a sulfonyl group, also altering its polarity.

  • Omeprazole sulfide is a reduction product of the sulfinyl group.

Because these structural modifications are minor, the resulting changes in physicochemical properties (like hydrophobicity) are subtle, leading to similar retention times on a reversed-phase HPLC column and a high probability of peak co-elution.

Q2: What are the recommended starting conditions for an HPLC method to separate omeprazole and its main metabolites?

A2: For initial method development, a reversed-phase HPLC approach is standard. Here is a robust starting point:

ParameterRecommendationRationale
Column C18 or C8, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution for this class of compounds.[3]
Mobile Phase A 10-25 mM Phosphate Buffer or Ammonium Acetate/BicarbonateBuffering is critical to maintain a consistent pH and, therefore, reproducible retention times.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
pH 7.0 - 8.0Omeprazole is unstable in acidic conditions.[4] A neutral to slightly alkaline pH ensures the stability of the parent drug and manipulates the ionization of the analytes for better separation.[5][6]
Detection UV at 302 nmOmeprazole and its metabolites share a similar chromophore and exhibit strong absorbance at this wavelength.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be used with caution to avoid analyte degradation.[5]

This is a starting point, and optimization will almost certainly be necessary.

Q3: Why is the pH of the mobile phase so critical for the separation of omeprazole and its metabolites?

A3: The pH of the mobile phase is arguably the most powerful tool for manipulating the selectivity of ionizable compounds like omeprazole and its metabolites.[6] Omeprazole is a weak base. By adjusting the mobile phase pH, you can change the degree of ionization of the analytes.

  • In its ionized (protonated) state , the molecule is more polar and will elute earlier from a reversed-phase column.

  • In its neutral (non-ionized) state , it is more hydrophobic and will be retained longer.

Since omeprazole and its metabolites have slightly different pKa values, carefully controlling the pH can exploit these differences to maximize the separation between them. A pH around 7.4 is often a good starting point as it is close to physiological pH and helps maintain the stability of omeprazole.[7]

Troubleshooting Guide: Co-elution of Omeprazole Metabolites

Co-elution is the most common and frustrating issue in this analysis. This section provides a systematic approach to resolving overlapping peaks.

Problem: My 5-hydroxyomeprazole and omeprazole peaks are not fully resolved.

This is a classic problem of separating two compounds with very similar polarity. 5-hydroxyomeprazole is slightly more polar than omeprazole.

Step 1: Adjust the Organic Modifier Percentage

  • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. If you are running a gradient, make the gradient shallower (i.e., slow down the rate of increase of the organic solvent).

  • Causality: Reducing the elution strength of the mobile phase will increase the retention time of both compounds. Because they will spend more time interacting with the stationary phase, there is a greater opportunity for separation to occur.

Step 2: Fine-Tune the Mobile Phase pH

  • Action: Make small, incremental adjustments to the pH of your aqueous buffer (e.g., in 0.2 unit steps) both up and down from your starting pH. For instance, if you started at pH 7.4, try 7.2 and 7.6.

  • Causality: Even a small change in pH can alter the ionization state of the analytes, which in turn affects their hydrophobicity and interaction with the stationary phase.[6] This can significantly change the selectivity of the separation, often pushing one peak away from the other.

Step 3: Change the Organic Modifier

  • Action: If you are using acetonitrile, switch to methanol (or vice versa). You may need to adjust the percentage to get similar retention times, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

  • Causality: Acetonitrile and methanol interact differently with the analytes and the stationary phase. This change in solvent can alter the selectivity of the separation, sometimes resolving peaks that co-elute in the other solvent.

Step 4: Consider a Different Stationary Phase

  • Action: If the above steps fail, consider a column with a different chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded C18 column could provide a different selectivity.

  • Causality: Different stationary phases offer different separation mechanisms. A phenyl-hexyl column, for instance, can provide pi-pi interactions, which may differentiate between the aromatic systems of omeprazole and its metabolites more effectively than the purely hydrophobic interactions of a standard C18 phase.

Experimental Workflow for Method Optimization

Here is a logical workflow for optimizing your HPLC method to resolve co-eluting omeprazole metabolites.

G cluster_0 Method Optimization Workflow start Initial Method (e.g., C18, ACN/Buffer, pH 7.4) check_resolution Assess Resolution (Co-elution observed?) start->check_resolution adjust_gradient Adjust Gradient Slope (Decrease %B/min) check_resolution->adjust_gradient Yes success Resolution Achieved check_resolution->success No adjust_ph Fine-tune pH (± 0.2-0.5 units) adjust_gradient->adjust_ph change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_ph->change_solvent change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column fail Consult Further (e.g., 2D-LC, MS detection) change_column->fail

Caption: A systematic workflow for troubleshooting co-elution.

Chiral Separation: A Special Case

Omeprazole is a chiral molecule, and it is marketed as a racemic mixture of (S)- and (R)-enantiomers (esomeprazole is the S-enantiomer).[1] Metabolism by CYP2C19 is stereoselective.[1] If your research requires the separation of these enantiomers, a standard reversed-phase column will not suffice.

Q: How can I separate the enantiomers of omeprazole and its metabolites?

A: You will need to use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for this purpose.[8][9][10] The mobile phase is often a non-polar organic solvent mixture, such as hexane and ethanol, sometimes with a small amount of an amine modifier like diethylamine.[8]

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Omeprazole Sulfone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for mass spectrometry (MS) analysis of this specific metabolite and impurity of Omeprazole. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reliable analytical method.

The analytical journey with N-oxide compounds can be challenging due to their unique chemical liabilities, particularly within a mass spectrometer's ion source. This guide is structured to anticipate and address these challenges head-on, providing a logical workflow from initial parameter setup to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the MS analysis of this compound.

Q1: What is the expected mass of this compound, and which precursor ion should I be looking for?

A1: this compound has a molecular formula of C₁₇H₁₉N₃O₅S.[1][2] Its monoisotopic mass is approximately 377.1045 Da.[1] In positive ion electrospray ionization (ESI) mode, you should primarily target the protonated molecule, [M+H]⁺, at m/z 378.1123.

Q2: I am observing a significant peak at m/z 362.1, which corresponds to Omeprazole Sulfone. What is happening?

A2: This is a very common and expected phenomenon for N-oxide compounds. You are likely observing in-source fragmentation, specifically a deoxygenation reaction where the N-oxide loses its oxygen atom.[3][4][5][6] This neutral loss of 16 Da is often induced by thermal stress in the ion source.[4][5] While it can be a useful diagnostic marker for the presence of an N-oxide, it complicates quantification. The troubleshooting guide below provides detailed steps to minimize this effect.

Q3: Besides the [M+H]⁺ ion, what other adducts are commonly observed for this compound?

A3: In ESI, it is common to see adducts with alkali metals. You should look for the sodium adduct [M+Na]⁺ at m/z 400.0942 and the potassium adduct [M+K]⁺ at m/z 416.0682.[7][8] The relative intensity of these adducts can be influenced by the purity of your mobile phase, additives, sample matrix, and even the type of glassware used.[8]

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound?

A4: ESI is generally the preferred method for moderately polar and thermally labile compounds like this compound.[9][10] APCI is a hotter ionization technique and can significantly increase the extent of in-source deoxygenation, potentially leading to the complete absence of the desired precursor ion.[4][5] Therefore, starting with ESI in positive ion mode is highly recommended.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-solution format for specific experimental challenges.

Issue 1: Low or No Signal for the [M+H]⁺ Ion (m/z 378.1)

  • Possible Cause A: Suboptimal Ion Source Parameters. The efficiency of ion formation and transmission is highly dependent on source settings.

    • Solution: Systematically optimize key ESI source parameters. Do not rely solely on default "tune" settings. A detailed optimization protocol is provided in the next section. Key parameters to focus on include capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[9][11]

  • Possible Cause B: Extensive In-Source Fragmentation. As mentioned in the FAQ, the N-oxide functionality is prone to thermal degradation.[5][12]

    • Solution:

      • Reduce Source Temperature: Lower the drying gas temperature and, if applicable, the capillary temperature in increments of 25 °C. Monitor the ratio of m/z 378.1 to m/z 362.1. The goal is to find a temperature that maintains good desolvation without promoting excessive fragmentation.[5][12]

      • Optimize Cone/Fragmentor Voltage: This voltage, located in the intermediate pressure region of the source, can induce fragmentation if set too high. Reduce the cone voltage to the lowest value that still provides good ion transmission and focusing.[12][13]

  • Possible Cause C: Poor Analyte Stability in Solution. Omeprazole and its related compounds can be unstable under certain pH and solvent conditions.[14]

    • Solution: Ensure the sample is prepared in a stable solvent and analyze it promptly. If using an autosampler, maintain it at a low temperature (e.g., 4-10 °C). For LC-MS, using a mobile phase with a suitable pH is critical. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is a good starting point for positive mode ESI.[15][16]

Issue 2: High Signal Intensity of Adduct Ions ([M+Na]⁺, [M+K]⁺) Relative to the [M+H]⁺ Ion

  • Possible Cause: Contamination of the System or Sample. Sodium and potassium are ubiquitous and can easily contaminate your analytical system.[8]

    • Solution:

      • Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.

      • Avoid Glassware: Use polypropylene or other suitable plastic containers and vials for sample and mobile phase preparation to minimize leaching of alkali metals.[8]

      • Introduce a Proton Source: If the protonated molecule is still of low abundance, consider increasing the concentration of the acidic modifier (e.g., formic acid) in the mobile phase to favor the formation of [M+H]⁺.

      • Utilize Adducts for Quantification (Advanced): In some cases, if an adduct is consistently more intense and reproducible than the protonated molecule, it can be used for quantification. However, this requires careful validation to ensure linearity and consistency.

Issue 3: Poor Fragmentation in MS/MS

  • Possible Cause: Insufficient or Inappropriate Collision Energy (CE). The stability of the protonated N-oxide can make it resistant to fragmentation at low collision energies.

    • Solution: Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy across a wide range (e.g., 5-50 eV). Monitor the intensity of the precursor and potential product ions. The N-O bond is relatively weak, so a characteristic loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) is a common fragmentation pathway for N-oxides.[3][17]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing key source parameters using direct infusion via a syringe pump.

  • Prepare the Analyte Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Monitor the expected ions: m/z 378.1 ([M+H]⁺), m/z 362.1 ([M+H-O]⁺), and m/z 400.1 ([M+Na]⁺).

  • Infusion: Infuse the solution at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min).

  • Optimization Workflow: Adjust one parameter at a time while holding others constant, observing the signal intensity and stability of the target ion (m/z 378.1).

    • Capillary Voltage: Start at 3.5 kV and adjust in 0.5 kV increments up to 5.0 kV and down to 2.5 kV.

    • Drying Gas Temperature: Begin at 350 °C. Adjust downwards in 25 °C increments to find the lowest temperature that prevents solvent clusters without inducing significant deoxygenation.

    • Drying Gas Flow: Optimize for a stable signal. Too low a flow will result in poor desolvation; too high may decrease sensitivity.

    • Nebulizer Pressure: Adjust to achieve a stable spray. Typical values are between 30-50 psi.

    • Cone/Fragmentor Voltage: Start at a low value (e.g., 50 V) and increase in 10 V increments. Note the voltage at which the m/z 362.1 signal begins to increase significantly; the optimal value will be just below this point.

  • Record Optimal Parameters: Document the settings that provide the highest, most stable signal for the [M+H]⁺ ion with the lowest relative abundance of the in-source fragment.

Data Presentation: Example Optimization Data
ParameterSetting 1Setting 2 (Optimized)Setting 3Rationale for Optimized Choice
Capillary Voltage 3.0 kV4.0 kV 5.0 kVProvided the best balance of signal intensity and stability.
Drying Gas Temp. 375 °C325 °C 275 °CMinimized the [M+H-O]⁺ fragment while maintaining good signal.
Cone Voltage 100 V60 V 40 VSignificantly reduced in-source fragmentation.
[M+H]⁺ Intensity 1.2e54.5e5 3.9e5Highest absolute signal for the target ion.
[M+H-O]⁺ /[M+H]⁺ Ratio 0.850.15 0.12Low ratio indicates minimal unwanted fragmentation.

Visualizations

Workflow for MS Parameter Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Systematic Optimization cluster_analysis Analysis & Finalization prep_solution Prepare 1 µg/mL Analyte Solution setup_ms Initial MS Setup (Positive ESI) prep_solution->setup_ms infuse Infuse via Syringe Pump setup_ms->infuse opt_volt Optimize Capillary Voltage infuse->opt_volt opt_temp Optimize Source Temperature (Monitor m/z 378.1 / 362.1 ratio) opt_volt->opt_temp opt_gas Optimize Gas Flows (Nebulizer & Drying) opt_temp->opt_gas opt_cone Optimize Cone Voltage opt_gas->opt_cone record Record Optimal Parameters opt_cone->record validate Proceed to Method Validation record->validate

Caption: Systematic workflow for optimizing MS source parameters.

Common Ionic Species of this compound

G cluster_ions Observed Ions in Positive ESI-MS Analyte This compound C₁₇H₁₉N₃O₅S MW: 377.1045 Da Protonated [M+H]⁺ m/z 378.1123 Target Precursor Analyte->Protonated + H⁺ Sodium [M+Na]⁺ m/z 400.0942 Common Adduct Analyte->Sodium + Na⁺ Potassium [M+K]⁺ m/z 416.0682 Common Adduct Analyte->Potassium + K⁺ Fragment [M+H-O]⁺ m/z 362.1174 In-Source Fragment Protonated->Fragment - O (Thermal)

Caption: Relationship between the analyte and its common ionic species.

Trustworthiness and Method Validation

Every protocol described herein serves as a foundation for a fully validated analytical method. It is imperative that once optimized, the method undergoes formal validation according to regulatory guidelines, such as those from the FDA or ICH.[14][18][19][20][21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its deoxygenated counterpart.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Accuracy and Precision: Ensuring the closeness of results to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

By following the systematic optimization and troubleshooting steps outlined in this guide, you will build a robust and reliable analytical method grounded in scientific principles, ensuring the integrity and trustworthiness of your data.

References

Technical Support Center: Analysis and Characterization of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols related to Omeprazole Sulfone N-Oxide. As this compound is primarily an over-oxidation byproduct of Omeprazole synthesis, this guide focuses on its formation, identification, and analytical separation from Omeprazole and other related substances.

Section 1: Understanding this compound

This section provides foundational knowledge about this compound, its origins, and its significance in pharmaceutical analysis.

Q1: What is this compound?

This compound (CAS No: 158812-85-2) is a known process-related impurity of Omeprazole.[1][2][3] It is structurally characterized by the oxidation of both the sulfoxide group in Omeprazole to a sulfone and the pyridine nitrogen to an N-oxide.[4][5] It is also referred to as Omeprazole EP Impurity I.[1]

Q2: How and why is this compound formed?

Its formation is a direct result of over-oxidation during the synthesis of Omeprazole from its sulfide precursor (pyrmetazole).[6] The synthetic goal is the controlled oxidation of the sulfide to a sulfoxide (Omeprazole). However, if the reaction conditions, such as the amount of oxidizing agent (e.g., meta-chloroperoxybenzoic acid, mCPBA), are not carefully controlled, the reaction can proceed further, oxidizing the newly formed sulfoxide to a sulfone and the pyridine nitrogen to an N-oxide, yielding this compound as an unwanted byproduct.[6][7] Minimizing its formation is critical for ensuring the purity and yield of the final Omeprazole product.[6]

Q3: Is this compound a degradation product or a process impurity?

It can be considered both, which is a crucial point of clarification.

  • Process Impurity: It is primarily generated during the synthesis of Omeprazole due to over-oxidation, as previously described.[6][7]

  • Degradation Product: Omeprazole itself is susceptible to oxidative degradation.[8] Stress conditions, such as exposure to strong oxidizing agents like hydrogen peroxide, can lead to the formation of Omeprazole Sulfone and Omeprazole N-Oxide.[8] While less common, severe oxidative stress could potentially lead to the formation of this compound from the Omeprazole drug substance itself. Therefore, its presence in a stability study could indicate a severe oxidative degradation pathway.

Section 2: Troubleshooting Guide for Analytical Experiments

This guide addresses specific issues that may arise during the chromatographic analysis of Omeprazole and its related substances.

Q1: I am observing an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) corresponding to this compound. What is the likely cause?

The appearance of a peak corresponding to this compound (Molecular Weight: 377.41 g/mol )[1] points to two primary possibilities:

  • Contamination from the Starting Material: The active pharmaceutical ingredient (API) lot you are using may contain this compound as a process-related impurity from its synthesis.

  • Oxidative Degradation: Your sample may have undergone significant oxidative degradation during storage, handling, or the experiment itself. This is particularly relevant if the sample was exposed to oxidizing agents, high temperatures, or certain light conditions in the presence of oxygen.[9][10]

To diagnose the source, compare the peak area of the impurity in your test sample to that in a freshly prepared solution from a new or protected batch of the API. A significant increase in the test sample suggests degradation.

Q2: My chromatographic peak shapes for Omeprazole and its impurities are poor (e.g., showing significant tailing). How can I improve them?

Poor peak shape, especially for a weak base like Omeprazole, is a common analytical challenge.[8]

  • Causality: Peak tailing often results from secondary interactions between the basic analyte and residual acidic silanol groups on the surface of traditional silica-based HPLC columns.

  • Solution 1: Column Selection: Employ a modern stationary phase designed for high performance at neutral or elevated pH. Columns with end-capping technology or hybrid particle technology, such as a CORTECS C18+, can significantly improve peak symmetry even with low ionic strength mobile phases like formic acid.

  • Solution 2: Mobile Phase pH Control: The pH of your mobile phase is a critical parameter. Operating at a pH where Omeprazole is neutral or consistently charged can improve peak shape. A pH around 7.6 is often effective.[11] Conversely, using a low pH modifier with a high-performance column can also yield sharp, symmetrical peaks.

Q3: I am struggling to resolve Omeprazole Sulfone from Omeprazole N-Oxide. What is the issue and how can I fix it?

This is a known analytical challenge because Omeprazole Sulfone and Omeprazole N-Oxide are isobaric, meaning they have the same nominal mass (362.42 m/z). Therefore, they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation.

  • Causality: The similar masses and related structures can lead to co-elution if the chromatographic method lacks sufficient resolving power.

  • Solution: Method Optimization: Achieving separation requires careful optimization of the HPLC method.

    • Gradient Profile: A shallow, slow gradient can often improve the resolution of closely eluting peaks.

    • Stationary Phase: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in analyte-column interactions.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and may resolve the isobaric pair. A high-resolution column, such as one packed with sub-3-μm solid-core particles, is highly recommended for separating such complex mixtures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions used to study Omeprazole's oxidative pathway?

To intentionally generate oxidative degradation products like Omeprazole Sulfone, an aqueous or methanolic solution of Omeprazole is typically treated with hydrogen peroxide (H₂O₂).[8] The concentration of H₂O₂ can range from 3% to 30%, and the reaction is usually carried out at room temperature.[8][12] The goal is to achieve partial degradation of the parent drug to ensure the degradation products are present at detectable levels.

Q2: Why is it important to monitor impurities like this compound?

Monitoring and controlling impurities in pharmaceutical products is a regulatory requirement mandated by guidelines such as ICH Q3B(R2).[13][14][15][16] When impurities exceed a certain level (the qualification threshold), their safety must be evaluated.[13][14][15][16] Recent studies have been conducted to assess the toxicological profile of Omeprazole Sulfone and Omeprazole N-Oxide to ensure they are safe at the levels they may be present in the final drug product.[13][14][15][16]

Q3: What analytical techniques are best for identifying and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is the standard for quantification.[11] For definitive identification, especially in complex mixtures, coupling HPLC with a Mass Spectrometer (LC-MS) is essential. LC-MS provides the molecular weight of the eluting peak, allowing for confident identification of this compound (m/z 377.1) and distinguishing it from other related substances.[4]

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation of Omeprazole (Oxidative Stress)

This protocol is designed to intentionally degrade Omeprazole to generate and identify its oxidative impurities.

  • Sample Preparation: Prepare a stock solution of Omeprazole in methanol or a 50:50 methanol:water mixture at a concentration of approximately 1 mg/mL.

  • Stress Condition: To 1 mL of the Omeprazole stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Allow the mixture to stand at room temperature for a specified period (e.g., 2-24 hours). The duration should be optimized to achieve approximately 10-20% degradation of the parent Omeprazole peak.

  • Quenching (Optional but Recommended): To stop the reaction, the sample can be diluted with the mobile phase to the target analytical concentration.

  • Analysis: Inject the stressed sample into the HPLC-UV/MS system using the analytical method described below.

  • Control Sample: Prepare a control sample by diluting the Omeprazole stock solution with the diluent (without H₂O₂) and analyze it alongside the stressed sample to differentiate degradation products from process impurities.

Protocol 2: High-Resolution HPLC Method for Separation of Omeprazole and Impurities

This method is based on established protocols for resolving Omeprazole from its key known degradation products and impurities.

  • Instrumentation: HPLC system with PDA/UV and Mass Spectrometry (QDa or similar) detectors.

  • Column: CORTECS C18+, 2.7 μm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 280 nm.

  • MS Detection: ESI+ Full Scan (e.g., m/z 120–420).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    16.5 78
    16.6 10

    | 20.0 | 10 |

Section 5: Data Summary & Visualization

Table 1: Physicochemical Properties of Omeprazole and Key Oxidative Impurities

Compound NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Omeprazole-73590-58-6C₁₇H₁₉N₃O₃S345.42
Omeprazole SulfoneImpurity D88546-55-8C₁₇H₁₉N₃O₄S361.42
Omeprazole N-OxideImpurity E176219-04-8C₁₇H₁₉N₃O₄S361.42
This compoundImpurity I158812-85-2C₁₇H₁₉N₃O₅S377.41

graph TD {
graph [splines=ortho, nodesep=0.6, ranksep=1.2];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

subgraph "Synthesis & Degradation Pathway" {
    Pyrmetazole [label="Pyrmetazole (Sulfide)", fillcolor="#F1F3F4", fontcolor="#202124"];
    Omeprazole [label="Omeprazole (Sulfoxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    Omeprazole_Sulfone [label="Omeprazole Sulfone", fillcolor="#FBBC05", fontcolor="#202124"];
    Omeprazole_N_Oxide [label="Omeprazole N-Oxide", fillcolor="#FBBC05", fontcolor="#202124"];
    Sulfone_N_Oxide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Pyrmetazole -- "Controlled Oxidation" --> Omeprazole;
    Omeprazole -- "Over-oxidation / Degradation" --> Omeprazole_Sulfone;
    Omeprazole -- "Over-oxidation / Degradation" --> Omeprazole_N_Oxide;
    Omeprazole_Sulfone -- "Further Oxidation" --> Sulfone_N_Oxide;
    Omeprazole_N_Oxide -- "Further Oxidation" --> Sulfone_N_Oxide;
}

}

Caption: Formation pathway of Omeprazole and its oxidative impurities.

G start Unexpected Peak Observed in Chromatogram (m/z 377.1) step1 Step 1: Confirm Mass using LC-MS start->step1 step2 Step 2: Compare Retention Time with Reference Standard step1->step2 hypothesis Hypothesis Confirmed: Peak is this compound step2->hypothesis investigate Step 3: Investigate Source hypothesis->investigate source1 Process Impurity from API Synthesis (Over-oxidation) investigate->source1 source2 Degradation Product from Sample (Oxidative Stress) investigate->source2 action Step 4: Take Corrective Action source1->action source2->action action1 Review API Certificate of Analysis. Qualify new batch if necessary. action->action1 action2 Review sample handling/storage. Protect from light, oxygen, and heat. action->action2

Caption: Troubleshooting workflow for an unexpected impurity peak.

References

Technical Support Center: Reducing Ion Suppression for Omeprazole Sulfone N-Oxide in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Ion Suppression in Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, prized for its sensitivity and selectivity.[1] However, the accuracy and reproducibility of quantitative analyses can be significantly compromised by a phenomenon known as the "matrix effect," most commonly observed as ion suppression.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate ion suppression when analyzing Omeprazole Sulfone N-Oxide, a key metabolite of omeprazole. Our focus is to move beyond simple procedural lists, offering causal explanations and field-proven strategies to ensure the integrity of your analytical data.

Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why is it a problem?

A: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins).[2][3] In Electrospray Ionization (ESI), the most common ionization technique, analytes must be converted into gas-phase ions to be detected by the mass spectrometer. This process occurs within charged droplets evaporating from the ESI source.[4]

Matrix components can interfere with this process in several ways:

  • Competition for Charge: Co-eluting species can compete with the analyte for the limited available charge on the droplet surface, leading to fewer charged analyte ions being formed.[1][3]

  • Changes in Droplet Properties: High concentrations of matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation, making it more difficult for the analyte to be released as a gas-phase ion.[1][4]

  • Analyte Co-precipitation: Non-volatile materials in the matrix can cause the analyte to precipitate within the droplet, preventing its ionization.[1]

The primary consequence of ion suppression is a loss of signal intensity for the analyte, which can lead to poor sensitivity, inaccurate quantification, and reduced assay precision.[1]

Q2: Why might this compound be particularly susceptible to ion suppression?

A: While specific data on this compound is limited, we can infer its susceptibility based on its chemical nature and the typical matrices in which it is analyzed. As a metabolite of omeprazole, it is often measured in complex biological fluids like plasma or urine.[5][6] These matrices are rich in endogenous materials known to cause ion suppression, particularly phospholipids, which often elute in the middle of a typical reversed-phase chromatographic gradient where many analytes are found.[7] The chemical structure of omeprazole and its metabolites contains polar functional groups, which influences their elution profile and potential for co-elution with these interfering matrix components.

Q3: How can I definitively determine if my assay is suffering from ion suppression?

A: A visual inspection of the chromatogram is often not sufficient, as interfering compounds may not be detected by the MS/MS method but can still suppress the analyte signal.[3] The most reliable method is to perform a quantitative assessment of the matrix effect. The "post-extraction spike" method is a widely accepted industry standard for this purpose.[8][9] This experiment compares the analyte's response in a pure solution to its response when spiked into a blank matrix extract that has already undergone the full sample preparation procedure. A significant difference in signal indicates the presence of ion suppression (or, less commonly, enhancement).

Part 2: Troubleshooting Guides & Protocols

This section provides actionable workflows to systematically address ion suppression. We begin with confirming the problem, then move to targeted solutions.

Guide 1: Systematic Assessment of Matrix Effects

This protocol provides a step-by-step guide to quantifying ion suppression using the post-extraction spike method.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte (this compound) and its internal standard (if used) into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation workflow (extraction, evaporation, etc.). In the final step, reconstitute the dried extract with the same reconstitution solvent used for Set A, which has been fortified with the analyte and internal standard at the same concentration.

    • Set C (Matrix Sample - Optional but Recommended): Spike the analyte and internal standard into a blank matrix sample before the extraction process. This set is used to evaluate extraction recovery.

  • Analyze Samples: Inject multiple replicates (n=3 to 5) of Set A and Set B into the LC-MS system.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A) * 100

ME (%) ValueInterpretationImplication for Assay
85% - 115%No significant matrix effectThe current method is likely robust.
50% - 84%Moderate ion suppressionQuantitative accuracy may be compromised. Method optimization is recommended.
< 50%Severe ion suppressionThe method is not reliable. Significant changes to sample preparation or chromatography are required.
> 115%Ion enhancementThe method is not reliable. Co-eluting species are artificially increasing the analyte signal.
Guide 2: Optimizing Sample Preparation to Remove Interferences

The most effective strategy to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.[10]

cluster_0 Sample Preparation Strategies Start Crude Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT Add Acetonitrile/Methanol LLE Liquid-Liquid Extraction (LLE) Start->LLE Add Immiscible Organic Solvent SPE Solid-Phase Extraction (SPE) Start->SPE Load onto Cartridge Result_PPT Fast but 'Dirty' Extract (High Risk of Ion Suppression) PPT->Result_PPT Result_LLE Cleaner Extract (Good for removing salts) LLE->Result_LLE Result_SPE Cleanest Extract (Highly selective removal of interferences) SPE->Result_SPE

Caption: Comparison of common sample preparation techniques for matrix interference removal.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive.Non-selective; leaves phospholipids and salts in the supernatant, often leading to significant ion suppression.High-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent.Provides cleaner extracts than PPT; effective at removing salts and highly polar interferences.[1][9]Can be labor-intensive, may require multiple extraction steps, and can be difficult to automate.Removing polar interferences when analyte is sufficiently non-polar.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte or interferences onto a solid sorbent.Highly selective, provides the cleanest extracts, and effectively removes phospholipids.More expensive, requires method development to optimize sorbent, wash, and elution steps.Assays requiring maximum sensitivity and robustness, especially for regulated bioanalysis.

This protocol is a starting point based on methods for omeprazole and should be optimized for this compound.[5]

  • Aliquot Sample: In a microcentrifuge tube, add 200 µL of plasma.

  • Add Internal Standard: Spike with an appropriate volume of your internal standard working solution.

  • Vortex: Mix for 30 seconds.

  • Add Extraction Solvent: Add 1 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[5]

  • Extract: Vortex vigorously for 5-10 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at high speed (e.g., 5000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in a known volume (e.g., 200 µL) of your mobile phase.

Guide 3: Chromatographic Method Optimization

If sample preparation alone is insufficient, improving the chromatographic separation to resolve the analyte from interfering regions is the next critical step.[2][11]

Start Ion Suppression Confirmed (ME < 85%) Step1 Improve Sample Prep (Switch to LLE or SPE) Start->Step1 Check1 Re-evaluate ME Step1->Check1 Step2 Optimize Chromatography Check1->Step2 ME < 85% End Method Optimized (ME is Acceptable) Check1->End ME > 85% Step2a Modify Gradient Step2->Step2a Step2b Change Column Chemistry Step2->Step2b Step2c Reduce Flow Rate Step2->Step2c Check2 Re-evaluate ME Step2c->Check2 Step3 Tune MS Source Check2->Step3 ME < 85% Check2->End ME > 85% Step3->End

Caption: A decision tree for systematically troubleshooting and resolving ion suppression.

  • Modify the Gradient: Adjusting the mobile phase gradient can shift the retention time of this compound away from the "suppression zones," which are often at the beginning (where salts elute) and in the middle of the run (where phospholipids elute).[1][7] Try making the initial gradient shallower or holding the initial conditions longer to better separate the analyte from early eluting interferences.

  • Change the Stationary Phase: If co-elution persists on a standard C18 column, switching to a column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) can alter selectivity and resolve the analyte from the interference.[10]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 500 µL/min to 200 µL/min) and scaling down the column internal diameter can significantly reduce ion suppression.[12][13] This is because smaller, more highly charged droplets are formed, which are more tolerant to non-volatile salts and improve overall ionization efficiency.[1]

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Good for positive mode ESI, volatile, MS-friendly.[14]Can provide suboptimal peak shape for some compounds compared to stronger acids.[14]
Ammonium Acetate/Formate 5-10 mMVolatile buffers that can improve spray stability and ionization.[6][15]Can sometimes form adducts with the analyte.
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for UV peak shape due to ion-pairing properties.Causes severe ion suppression in ESI-MS and can contaminate the MS system.[14] Generally avoid for MS applications.
Difluoroacetic Acid (DFA) 0.05-0.1%A compromise additive that offers better peak shape than formic acid with less ion suppression than TFA.[14]Can still cause more suppression than formic acid.
Guide 4: Mass Spectrometer Source Optimization

While less impactful than sample prep or chromatography, proper tuning of the MS source can help mitigate residual ion suppression.

  • Increase Gas Temperatures: Higher desolvation and nebulizer gas temperatures can improve the evaporation of droplets, helping to release the analyte into the gas phase more efficiently, especially in the presence of less volatile matrix components.[15]

  • Optimize Gas Flows: Adjust nebulizer and auxiliary gas flows to ensure the formation of a fine, stable spray. Inefficient nebulization can lead to larger droplets that are more susceptible to matrix effects.

  • Adjust Capillary/Spray Voltage: Tune the spray voltage to the lowest value that provides a stable and robust signal for your analyte. An excessively high voltage does not always improve the signal and can sometimes increase instability.[15]

Part 3: Advanced Strategies & Best Practices
The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS (e.g., this compound-d3) is the most effective way to compensate for ion suppression.[16] A SIL-IS has nearly identical chemical and physical properties to the analyte.[2] It will therefore co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification even when suppression is present.[10]

Alternative Ionization Techniques

If ion suppression in ESI cannot be overcome, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression because ionization occurs in the gas phase, not from charged droplets.[3][4] This makes it less sensitive to the physical properties of the eluent. However, the analyte must be sufficiently volatile and thermally stable for APCI to be effective.

Part 4: References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books. 11

  • Jessome, L. L., & Volmer, D. A. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. 1

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. 2

  • Ion suppression (mass spectrometry). (2023, November 13). In Wikipedia. --INVALID-LINK--

  • Ruta, J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. --INVALID-LINK--

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. --INVALID-LINK--

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. --INVALID-LINK--

  • TAKING ADVANTAGE OF SIGNIFICANT REDUCTIONS IN ION SUPPRESSION USING IONKEY/MS COMPARED TO STANDARD-FLOW LC/MS. (n.d.). LabWrench. --INVALID-LINK--

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (2025). BenchChem. --INVALID-LINK--

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. --INVALID-LINK--

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). SCIEX. --INVALID-LINK--

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. --INVALID-LINK--

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. --INVALID-LINK--

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. --INVALID-LINK--

  • Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. --INVALID-LINK--

  • ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. (n.d.). Waters. --INVALID-LINK--

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. --INVALID-LINK--

  • Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. --INVALID-LINK--

  • Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium. (2025). BenchChem. --INVALID-LINK--

  • Pistos, C., et al. (2005). Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry. Analytical Letters. --INVALID-LINK--

  • Lee, H., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules. --INVALID-LINK--

  • Abdel-Baky, S., et al. (2008). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Chiral Separation of Omeprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of omeprazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective analysis of this critical proton pump inhibitor. As omeprazole's therapeutic efficacy is linked to its stereochemistry, with the (S)-enantiomer (esomeprazole) being metabolized more slowly than the (R)-enantiomer, robust and reliable chiral separation methods are paramount for pharmaceutical development, quality control, and pharmacokinetic studies.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the chiral separation of omeprazole.

Q1: What are the most common analytical techniques for the chiral separation of omeprazole?

A1: The most widely employed techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1] HPLC is particularly popular due to its robustness and the wide variety of commercially available chiral stationary phases (CSPs).[1][5] SFC is known for its rapid and efficient separations, while CE offers high efficiency and low sample consumption.[2][6][7]

Q2: Which chiral stationary phases (CSPs) are most effective for omeprazole separation by HPLC?

A2: Polysaccharide-based CSPs are the most successful and frequently cited for omeprazole enantioseparation.[1][8] These include:

  • Cellulose derivatives: Chiralcel OD-H, Chiralcel OJ-R[8]

  • Amylose derivatives: Chiralpak AD, Chiralpak AS, Chiralpak IA[8][9]

  • Protein-based columns: Chiral AGP (α1-acid glycoprotein) has also demonstrated effectiveness, typically in reversed-phase mode.[8]

Q3: What is a typical mobile phase for normal-phase HPLC separation of omeprazole enantiomers?

A3: A common mobile phase for normal-phase separation on a polysaccharide-based CSP consists of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or 2-propanol.[8] Small amounts of acidic and basic additives, for instance, acetic acid and triethylamine, are often incorporated to enhance peak shape and resolution.[5][8]

Q4: How does temperature affect the chiral separation of omeprazole?

A4: Temperature can influence the thermodynamics of the chiral recognition process.[10] In some cases, particularly in SFC, increasing the temperature can improve resolution.[9] However, the effect can vary, and it is an important parameter to optimize for your specific method.

Q5: My omeprazole sample appears to be degrading during analysis. What could be the cause?

A5: Omeprazole is an acid-labile drug and can degrade rapidly in acidic conditions.[11][12][13] If your mobile phase has a low pH, or if the sample is exposed to acidic conditions during preparation, degradation can occur.[14][15][16] It is crucial to control the pH and consider the stability of omeprazole in your chosen analytical conditions.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the chiral separation of omeprazole.

Issue 1: Poor or No Enantiomeric Resolution

Poor resolution between the (R)- and (S)-omeprazole peaks is a frequent challenge. The following workflow can help you systematically troubleshoot this issue.

graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Verify CSP Selection: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak AD or Chiralcel OD-H are well-established for omeprazole separation.[1][8]

  • Optimize Mobile Phase Composition:

    • Solvent Ratio: In normal-phase HPLC, carefully adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, 2-propanol).[10] Even small changes can significantly impact selectivity.

    • Additives: The addition of small quantities of an acid (e.g., acetic acid) and a base (e.g., triethylamine, diethylamine) can dramatically improve resolution and peak shape by minimizing undesirable interactions with the stationary phase.[8][17]

  • Adjust Flow Rate: A lower flow rate often increases the interaction time between the analytes and the CSP, which can lead to better resolution.[10] Try decreasing the flow rate incrementally.

  • Control Column Temperature: Temperature affects the separation kinetics and thermodynamics. Experiment with different column temperatures to find the optimum for your separation.

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run.[10] Flushing with at least 10-20 column volumes of the mobile phase is recommended before the first injection.[10]

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of your quantification.

graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting workflow for asymmetric peaks.

Detailed Steps:

  • Check for Column Overload: Injecting too high a concentration of your sample is a common cause of peak tailing.[10] Try reducing the sample concentration or the injection volume.[10]

  • Optimize Mobile Phase Additives: For a basic compound like omeprazole, peak tailing is often due to secondary interactions with residual silanol groups on the silica support of the CSP.[16] The addition of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can effectively mask these active sites and improve peak symmetry.[8][10]

  • Verify Sample Solvent: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[16] Ideally, dissolve your sample in the mobile phase itself.[16] If a different solvent is necessary, ensure it is weaker than the mobile phase.[16]

  • Inspect Column Health: Over time, columns can degrade, leading to voids or contamination that can cause peak asymmetry. If the above steps do not resolve the issue, consider flushing the column or trying a new one.

Experimental Protocols

The following are example protocols for the chiral separation of omeprazole using different techniques. These should be considered as starting points for method development and optimization.

Protocol 1: Chiral HPLC Separation (Normal Phase)

This protocol is based on established methods for the separation of omeprazole enantiomers using a polysaccharide-based CSP.[5][11]

ParameterCondition
Chromatographic System HPLC with UV detector
Chiral Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v)[1][5]
Flow Rate 1.2 mL/min[1][5]
Column Temperature Ambient
Detection Wavelength 300 nm[1][5]
Injection Volume 20 µL
Sample Preparation Dissolve the omeprazole sample in the mobile phase to a suitable concentration.

Procedure:

  • Prepare the mobile phase as specified and degas thoroughly.

  • Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared omeprazole standard or sample solution.

  • Integrate the peak areas for the (R)- and (S)-enantiomers for quantification.

Protocol 2: Chiral SFC Separation

SFC offers a faster alternative for chiral separations. This protocol is a general guideline for method development.

ParameterCondition
Chromatographic System Supercritical Fluid Chromatograph
Chiral Column Chiralpak AD or Chiralpak IC[7][9]
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol)[1][7]
Temperature & Pressure To be optimized for best resolution and analysis time.
Sample Preparation Dissolve the omeprazole sample in an appropriate solvent.

Procedure:

  • Screen different alcohol modifiers (methanol, ethanol, 2-propanol) to find the one that provides the best selectivity.

  • Optimize the percentage of the modifier to fine-tune the retention and resolution.

  • Adjust the back pressure and column temperature to further improve the separation. SFC methods can often achieve baseline separation in under 10 minutes.[9]

Simultaneous Analysis of Omeprazole and its Metabolites

For pharmacokinetic studies, the simultaneous enantioselective quantification of omeprazole and its main metabolites, 5-hydroxyomeprazole and omeprazole sulfone, is often necessary.[18]

graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for analyzing omeprazole and its metabolites.

Methods combining chiral HPLC with tandem mass spectrometry (MS/MS) provide the necessary selectivity and sensitivity for this application.[18] Normal-phase chiral HPLC is often employed for the separation, followed by atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) for detection.[3][18]

References

Technical Support Center: Overcoming Poor Fragmentation of Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole Sulfone N-Oxide is a key metabolite and impurity of Omeprazole, a widely used proton pump inhibitor.[1] The analysis of this compound is crucial in drug metabolism and impurity profiling studies. However, researchers often encounter challenges in achieving informative fragmentation during tandem mass spectrometry (MS/MS) analysis, which can hinder structural confirmation and sensitive quantification. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these challenges and obtain high-quality mass spectra for this compound.

Troubleshooting FAQs

This section addresses common issues encountered during the MS/MS analysis of this compound in a direct question-and-answer format.

Q1: Why is the most dominant peak in my MS/MS spectrum for this compound the precursor ion or a peak corresponding to a neutral loss of 16 Da ([M+H-16]⁺)?

A1: This is a classic characteristic of N-oxide-containing compounds.[2][3] The N-O bond is relatively labile and prone to a phenomenon called "deoxygenation," which is the loss of an oxygen atom.[2][3][4] This deoxygenation is often a thermal process that occurs in the ion source of the mass spectrometer rather than a result of collision-induced dissociation (CID) in the collision cell.[2][3][4] Consequently, the energy applied in the collision cell may be insufficient to induce further fragmentation of the already deoxygenated species, leading to a simple spectrum dominated by the [M+H-16]⁺ ion.

Q2: I am observing poor signal intensity for my precursor ion. What are the likely causes and how can I address them?

A2: Poor signal intensity can stem from several factors.[5][6] First, ensure your sample is appropriately concentrated.[5] If the concentration is too low, the signal will be weak. Conversely, excessively high concentrations can lead to ion suppression.[5] The choice of ionization technique is also critical. Electrospray ionization (ESI) is commonly used for compounds like Omeprazole and its metabolites.[4][7] Optimizing ESI source parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature is essential for efficient ionization.[7][8] Lastly, always verify that your mass spectrometer is properly tuned and calibrated.[5]

Q3: How can I promote more informative fragmentation beyond the neutral loss of oxygen?

A3: To achieve more extensive fragmentation, you need to carefully optimize your MS/MS parameters. Insufficient collision energy is a common reason for poor fragmentation.[9] A systematic approach to optimizing collision energy is crucial. Additionally, exploring different adducts can alter the fragmentation pathways. While protonated molecules ([M+H]⁺) are common, considering other adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) might yield different and potentially more informative fragment ions.[9]

Q4: My mass assignments seem inaccurate. What should I check?

A4: Inaccurate mass assignments are typically due to a calibration issue.[5][9] Ensure that you have recently performed a mass calibration with the appropriate standards for your instrument.[5] Instrument drift can also lead to mass inaccuracies, so regular calibration is vital.[5] If the problem persists, it may indicate a need for instrument maintenance.

Detailed Protocols for Fragmentation Optimization

Experimental Workflow for Troubleshooting Poor Fragmentation

The following diagram outlines a systematic approach to troubleshooting and optimizing the fragmentation of this compound.

Troubleshooting Workflow start Start: Poor Fragmentation Observed check_source Step 1: Evaluate In-Source Fragmentation (Deoxygenation) start->check_source optimize_source Action: Minimize Source Temperature and Cone Voltage check_source->optimize_source High [M+H-16]⁺ intensity? check_ce Step 2: Optimize Collision Energy (CE) check_source->check_ce Low [M+H-16]⁺ intensity? optimize_source->check_ce perform_ce_ramp Action: Perform a CE Ramp Experiment (e.g., 10-60 eV) check_ce->perform_ce_ramp Precursor ion still dominant? analyze_data Step 4: Analyze Resulting Spectra check_ce->analyze_data Sufficient fragmentation achieved? check_adducts Step 3: Evaluate Different Adducts perform_ce_ramp->check_adducts modify_mobile_phase Action: Modify Mobile Phase (e.g., add Na⁺ or NH₄⁺ salts) check_adducts->modify_mobile_phase Need alternative pathways? check_adducts->analyze_data Protonated adduct sufficient? modify_mobile_phase->analyze_data end End: Informative Fragmentation Achieved analyze_data->end

Caption: A systematic approach to improving poor MS/MS fragmentation.

Ion Source Parameter Optimization
  • Initial Assessment: Infuse a standard solution of this compound and acquire full scan mass spectra.

  • Temperature Optimization: The deoxygenation of N-oxides is often thermally driven.[2][4] Start with a lower source temperature (e.g., 300-350 °C) and gradually increase it, monitoring the intensity of the [M+H]⁺ ion (m/z 378.1) and the deoxygenated ion ([M+H-16]⁺, m/z 362.1). Aim for a temperature that provides good desolvation without excessive deoxygenation.

  • Voltage and Gas Flow Tuning: Optimize the spray voltage, nebulizer gas, and heater gas flows to maximize the intensity of the [M+H]⁺ ion. These parameters are instrument-dependent, so refer to your manufacturer's guidelines for starting points.

Collision Energy (CE) Optimization
  • CE Ramp Experiment: After optimizing the ion source, perform a CE ramp or stepping experiment.

  • Procedure: Set up an MS/MS experiment where you isolate the [M+H]⁺ precursor ion (m/z 378.1). Program the instrument to acquire spectra at increasing collision energies (e.g., in 5 eV steps from 10 to 60 eV).

  • Analysis: Examine the resulting spectra to identify the CE value that produces the richest fragmentation pattern. Note the energies at which key fragments appear and at which the precursor ion is depleted.

Choice of Adducts
  • Protonated Molecule: For the [M+H]⁺ adduct, use a mobile phase containing a source of protons, such as 0.1% formic acid.[8]

  • Sodium Adducts: To promote the formation of [M+Na]⁺ adducts, add a low concentration of sodium acetate (e.g., 1-5 mM) to your mobile phase.

  • Ammonium Adducts: For [M+NH₄]⁺ adducts, use ammonium acetate or ammonium formate as a mobile phase additive.[9]

  • Comparison: Compare the MS/MS spectra obtained from the different adducts to determine which provides the most structurally informative fragments.

Mechanistic Insights into Fragmentation

The fragmentation of this compound is influenced by the presence of both the sulfone and the N-oxide functionalities. The initial, often facile, loss of oxygen from the N-oxide can be a competing pathway that reduces the energy available for other, more informative fragmentations.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound.

Fragmentation Pathway M_H [M+H]⁺ m/z 378.1 M_H_minus_O [M+H-O]⁺ m/z 362.1 (Deoxygenation) M_H->M_H_minus_O Loss of O Fragment_A Fragment A m/z 198.1 M_H->Fragment_A Cleavage of C-S bond Fragment_B Fragment B m/z 230.0 M_H->Fragment_B [1,3]-H migration Fragment_C Fragment C m/z 180.1 Fragment_A->Fragment_C Further fragmentation

Caption: A proposed fragmentation pathway for this compound.

A key fragmentation pathway for Omeprazole and its metabolites involves the cleavage of the methylene bridge C-S bond, often resulting in a characteristic fragment at m/z 198.1.[8][10] Another potential pathway involves a [8][11]-proton migration, leading to different fragment ions.[12] For this compound, a fragment at m/z 230.0 has been proposed to arise from such a migration.[12]

Summary of Recommended MS Parameters

The following table provides a starting point for optimizing your LC-MS/MS method for this compound. Note that these parameters will require further optimization on your specific instrument.

ParameterRecommended Starting ValueNotes
Ionization Mode Positive ESI
Spray Voltage 3.5 - 4.5 kVInstrument dependent
Source Temperature 350 °CMinimize to reduce deoxygenation[2][4]
Nebulizer Gas 40-50 psiInstrument dependent[8]
Heater Gas 40-50 psiInstrument dependent[8]
Curtain Gas 30-35 L/minInstrument dependent[8]
Precursor Ion ([M+H]⁺) m/z 378.1
Collision Energy (CE) 20 - 40 eVPerform a ramp to find the optimum
Mobile Phase Additive 0.1% Formic AcidFor [M+H]⁺ formation[8]

References

Technical Support Center: Method Refinement for Low-Level Detection of Omeprazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical challenges surrounding Omeprazole and its impurities. Omeprazole, a proton pump inhibitor, is notoriously unstable, particularly in acidic conditions, which presents unique difficulties in developing robust, sensitive, and stability-indicating analytical methods.[1][2] This guide is structured to provide researchers, analytical scientists, and drug development professionals with expert insights and practical solutions to common issues encountered during method development, validation, and routine analysis.

Our approach is grounded in the principles of Quality-by-Design (QbD) and deep mechanistic understanding, ensuring that the methods you develop are not only compliant but also scientifically sound and robust for their intended purpose.[3]

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses high-level questions to establish a foundational understanding of Omeprazole impurity analysis.

Q1: What are the primary challenges associated with analyzing Omeprazole and its impurities?

The analysis of Omeprazole is complicated by several factors. Its core chemical structure, a substituted benzimidazole, is highly susceptible to degradation. The primary challenge is the drug's instability in acidic and neutral solutions, where it rapidly degrades into several products.[1] This necessitates careful control over sample preparation and mobile phase pH. Furthermore, some critical degradation products are isobaric (have the same mass), making their separation and accurate quantification by mass spectrometry dependent on high-resolution chromatography.[1][2]

Q2: What are the common process-related and degradation impurities of Omeprazole I should be aware of?

Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities.[3][4] These include process-related impurities from its synthesis and degradation products. Common examples include Omeprazole Sulfide (EP Impurity C), Omeprazole Sulfone (EP Impurity D), and Omeprazole N-Oxide.[5][6][][8] A comprehensive analysis must be able to separate the active pharmaceutical ingredient (API) from these known impurities as well as any new degradation products that may form under stress conditions.[9][10]

Q3: What are the key regulatory guidelines I must follow for impurity testing?

The International Council on Harmonisation (ICH) provides the primary framework. Specifically, ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products are essential.[11][12][13][14] These guidelines outline reporting thresholds, identification thresholds, and qualification thresholds for impurities. Methods must be validated according to ICH Q2(R1) to ensure they are specific, accurate, precise, and robust.[15][16]

Q4: What are the most common analytical techniques for Omeprazole impurity profiling?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique and is described in pharmacopoeial monographs.[4][17] However, for higher resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly adopted.[3] For definitive identification and characterization of unknown impurities, especially those found during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable.[18]

Part 2: Troubleshooting Guide - Common Analytical Hurdles

This section provides a question-and-answer guide to troubleshoot specific experimental problems.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My Omeprazole peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like Omeprazole is a classic sign of secondary interactions with the stationary phase.

  • Causality: Residual, acidic silanol groups on the silica backbone of the column can interact ionically with the basic Omeprazole molecule, causing a portion of the analyte to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase. For Omeprazole, a pH around 7.0 or slightly higher (e.g., 7.2-7.6) using a phosphate or borate buffer can neutralize the silanol groups, minimizing these secondary interactions.[9]

    • Use of End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping "shields" the silanol groups, making them less accessible to the analyte.

    • Consider a Different Stationary Phase: Columns with novel bonding technologies, such as those with embedded polar groups or hybrid silica particles (e.g., CORTECS C18+), can provide excellent peak shape for basic compounds even at lower pH.[1][2]

    • Low Ionic Strength Modifiers: In some cases, using low ionic strength modifiers like formic acid can yield sharp, symmetrical peaks, particularly with modern stationary phases.[1][2]

Issue 2: Poor Resolution and Co-elution of Impurities

Q: I am unable to separate two known impurities, Omeprazole Sulfone and Omeprazole-N-Oxide. What method parameters can I adjust?

A: Resolving critical pairs, especially isobaric ones, is a common challenge.[1] A systematic approach to method development is key.

  • Causality: Insufficient selectivity between the analytes and the stationary phase leads to co-elution. This requires optimization of parameters that influence selectivity.

  • Troubleshooting Workflow:

    Caption: Troubleshooting decision tree for poor peak resolution.

  • Detailed Explanation:

    • Optimize Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair. This provides more time for separation to occur. A two-level factorial design can help optimize this efficiently.[18]

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol or using a ternary mixture.

    • Adjust pH: A small change in mobile phase pH can alter the ionization state of the impurities differently, leading to changes in retention and improved separation.

    • Column Chemistry: If mobile phase optimization fails, the column chemistry is likely not suitable. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which offer different retention mechanisms (e.g., pi-pi interactions) compared to a standard C18.

Issue 3: Low Sensitivity and Inability to Meet Reporting Thresholds

Q: My method's Limit of Quantification (LOQ) is too high to meet the ICH reporting threshold of 0.05%. How can I improve sensitivity?

A: Achieving low-level detection requires minimizing noise and maximizing the analyte signal.

  • Causality: The signal-to-noise ratio is insufficient for reliable quantification at the required level.

  • Troubleshooting Steps:

    • Optimize Detection Wavelength: While Omeprazole is often monitored around 302 nm, some impurities may have different absorption maxima.[16][17] Using a Photo Diode Array (PDA) detector to evaluate spectra across all peaks is crucial. A wavelength of 285 nm has been used to estimate multiple impurities simultaneously.[9]

    • Increase Injection Volume: This is a straightforward way to get more analyte on the column, but be cautious of overloading, which can degrade peak shape and resolution.

    • Reduce Baseline Noise: Use high-purity solvents (HPLC or MS-grade) and freshly prepared mobile phases. Ensure the system is thoroughly flushed and equilibrated.

    • Switch to a More Sensitive Detector: If UV detection is inadequate, transitioning to a mass spectrometer is the logical next step. UPLC-MS/MS operating in Selected Reaction Monitoring (SRM) mode offers exceptional sensitivity and specificity.[19]

    • Sample Preparation: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion upon injection. The diluent should be weak enough to allow for sharp peak focusing at the head of the column.

Part 3: Protocols and Data Summaries

Protocol: Stability-Indicating RP-HPLC Method for Omeprazole Impurities

This protocol is a robust starting point, based on methodologies reported in the literature.[9][17][20] It should be optimized and validated for your specific instrumentation and impurity profile.

  • Chromatographic System: HPLC or UHPLC system with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or a sub-2 µm particle column of appropriate dimensions for UHPLC.

  • Mobile Phase A: 0.05M Monobasic Potassium Phosphate buffer, pH adjusted to 7.2 with a dilute sodium hydroxide solution.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 55% B

    • 20-25 min: 55% B

    • 25.1-30 min: 25% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 285 nm.[9]

  • Injection Volume: 20 µL.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent of 50:50 methanol:water to achieve a target concentration of ~0.4 mg/mL.[1] Filter through a 0.2 µm filter before injection.

Table 1: Common Omeprazole Impurities
Impurity NameOther NamesStructure ReferenceKey Analytical Challenge
Omeprazole SulfideEP Impurity C; Ufiprazole[5][8]Process impurity, needs good resolution from API.
Omeprazole SulfoneEP Impurity D; USP Related Compound A[][8][21]Common oxidative degradant. Isobaric with Omeprazole-N-Oxide.[1]
Omeprazole-N-OxideOmeprazole EP Impurity I[6]Oxidative degradant. Isobaric with Omeprazole Sulfone.[1]
5-Methoxy-1H-benzo[d]imidazol-2-thiol-[1]Acid degradation product.
Pyridinone analogueEP Impurity F / G[5]Process-related impurities.

Part 4: Method Development and Validation Workflow

Developing a robust, stability-indicating method is a systematic process that must be scientifically justified and documented.

Caption: A systematic workflow for analytical method development and validation.

Expertise & Causality:

  • Analytical Target Profile (ATP): This is the first and most critical step. You must define what the method needs to achieve (e.g., "quantify all impurities >0.05% in Omeprazole drug product").

  • Forced Degradation: This is non-negotiable for a stability-indicating method. Subjecting the drug to acid, base, oxidative, thermal, and photolytic stress is essential to generate potential degradation products and prove the method can separate them from the API.[9][10] The peak purity of the main Omeprazole peak must be confirmed in all stressed samples using a PDA detector to ensure no co-eluting degradants exist.[9]

  • Quality-by-Design (QbD): Instead of one-factor-at-a-time (OFAT) experiments, use Design of Experiments (DoE) to efficiently screen for critical method parameters (e.g., pH, % organic) and understand their interactions.[3] This allows you to define a "Method Operable Design Region" (MODR) where the method is robust.

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Omeprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Omeprazole

Omeprazole, a cornerstone of proton pump inhibitors, is instrumental in treating acid-related gastrointestinal disorders.[1] Its efficacy, however, is shadowed by its inherent chemical instability, particularly its rapid degradation in acidic environments.[2] This characteristic necessitates stringent quality control to ensure that any impurities or degradation products, which could compromise patient safety and drug efficacy, are accurately identified and quantified. The process of impurity profiling is therefore not merely a quality check but a fundamental component of drug safety assurance.

This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of Omeprazole. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, grounding our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3] Our objective is to equip researchers, scientists, and drug development professionals with a practical guide to validating a robust, stability-indicating HPLC method that is fit for its intended purpose.

The Analytical Challenge: Separating Omeprazole from Its Key Related Compounds

An effective impurity profiling method must unequivocally separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The primary challenge with Omeprazole lies in resolving the parent drug from structurally similar compounds, such as the Omeprazole sulfone and sulfide impurities.[4]

The inherent lability of Omeprazole means that the analytical method must be "stability-indicating." This term signifies that the method can accurately measure the decrease in the amount of the active ingredient due to degradation.[1][5] A stability-indicating method is proven through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradants.[6]

Pillar 1: The Regulatory Framework for Method Validation

The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use.[3][7] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, which is complemented by USP General Chapter <1225>, "Validation of Compendial Procedures."[8][9][10] For an impurity quantification method, the following performance characteristics must be evaluated.[8]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core performance characteristics for analytical method validation as per ICH Q2(R1).

Pillar 2: Comparative HPLC Methodologies

To illustrate the validation process, we will compare two distinct HPLC methods. Method A represents a traditional, compendial-style approach, while Method B employs modern column technology for enhanced speed and efficiency.

ParameterMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
Column C8, 125 x 4.6 mm, 5 µm particle size[11][12]Fused-Core C8, 50 x 2.1 mm, 2.7 µm particle size[13]
Mobile Phase A 0.025 M Disodium Hydrogen Phosphate, pH 7.6[11][12]10 mM Ammonium Acetate, pH 8.5
Mobile Phase B AcetonitrileAcetonitrile/Methanol (90:10 v/v)
Gradient Isocratic: 73% A / 27% B[11]Gradient: 10% to 60% B over 10 minutes
Flow Rate 1.0 mL/min[11]0.5 mL/min
Column Temp. 35 °C30 °C
Detection UV at 303 nm[11]UV at 280 nm[14]
Injection Vol. 20 µL2 µL
Expected Run Time ~25-30 minutes~12-15 minutes

Causality Behind Choices:

  • Method A uses a phosphate buffer, which is robust and common but not volatile, making it incompatible with mass spectrometry (MS). The larger particle size and column dimensions are typical of standard HPLC systems.[11]

  • Method B utilizes a smaller, fused-core particle column, which provides higher efficiency and allows for faster analysis times at lower backpressures, a hallmark of UHPLC systems.[13] The volatile ammonium acetate buffer is MS-compatible, offering the potential for peak identification confirmation.

Pillar 3: A Comparative Guide to Executing Validation

Here, we detail the experimental protocols for key validation parameters, presenting representative data for both methods.

Specificity (Forced Degradation)

Expertise & Experience: Specificity is the most critical parameter for a stability-indicating method. It demonstrates that the method can accurately measure the analyte of interest without interference from degradants, impurities, or excipients. Forced degradation studies are the ultimate test of this capability.[10] Omeprazole's known instability in acid is a key stress condition to evaluate.[15]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve Omeprazole in a suitable solvent (e.g., methanol) to create a stock solution of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 N HCl and keep at room temperature for 1.5-2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix stock solution with 0.1 N NaOH and keep at room temperature for 30 minutes.[16] Neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix stock solution with 3-6% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 30 minutes.[2][16]

    • Thermal Degradation: Expose the solid drug substance to 105°C for 30-60 minutes.[16] Dissolve in solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[6]

  • Analysis: Dilute the stressed samples to a suitable concentration and inject them into the HPLC system.

  • Evaluation: Analyze the chromatograms for the separation of the Omeprazole peak from any new peaks (degradants). Use a photodiode array (PDA) detector to assess peak purity for the Omeprazole peak in all stressed samples. A peak purity match factor greater than 990 is typically considered acceptable.[6]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Analyze Analyze by HPLC (Method A vs. B) Acid->Analyze Base Base Hydrolysis (0.1N NaOH) Base->Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analyze Thermal Thermal (105°C) Thermal->Analyze Start Prepare Omeprazole Stock Solution Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Evaluate Evaluate Results: - Resolution (Rs > 2) - Peak Purity (>990) Analyze->Evaluate End Method is Stability-Indicating Evaluate->End

Caption: Workflow for a forced degradation study to establish method specificity.

Comparative Data: Specificity

ParameterMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
Acid Degradation Significant degradation (~60%).[2][15] Resolution between main peak and major degradant = 2.5. Peak purity > 995.Complete separation of all degradants. Resolution > 3.0 for all critical pairs. Peak purity > 998.
Oxidative Degradation Good separation of sulfone impurity. Resolution = 4.0. Peak purity > 997.Sharper peaks, higher resolution (Rs = 5.5). Peak purity > 999.
Overall Demonstrates stability-indicating properties but with longer run times and broader peaks.Superior resolution and peak shapes, confirming stability-indicating nature with higher confidence and speed.
Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical signal. This is crucial for accurate quantitation. The range is the interval over which the method is shown to be linear, accurate, and precise. For impurity methods, the range must typically cover from the reporting threshold to 120% of the specification limit.[8]

Experimental Protocol:

  • Prepare a stock solution of each impurity.

  • Create a series of at least five calibration standards by diluting the stock solution. The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.3% impurity level).[6]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the linearity using the coefficient of determination (R²).

Comparative Data: Linearity

ParameterMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
Range (Omeprazole Sulfone) LOQ (0.05 µg/mL) to 1.5 µg/mLLOQ (0.02 µg/mL) to 1.5 µg/mL
Coefficient of Determination (R²) > 0.999[17]> 0.9998[1]
Y-intercept Should be close to zeroShould be close to zero
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies by spiking a placebo or sample matrix with known amounts of the impurities at different concentration levels.[8]

Experimental Protocol:

  • Prepare a sample of the drug product (or placebo).

  • Spike the sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[6]

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy (Recovery %)

Spiking LevelMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
50% 98.5% - 101.2%99.1% - 100.8%
100% 99.0% - 101.5%99.5% - 101.0%
150% 98.2% - 102.0%[1]98.9% - 101.3%
Acceptance Criteria 98.0% - 102.0% is often cited[17]98.0% - 102.0%
Precision

Expertise & Experience: Precision expresses the variability of repeated measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.[8]

  • Intermediate Precision (Ruggedness): Evaluates the effect of random events by varying factors like analysts, days, or equipment.[8]

Experimental Protocol:

  • Repeatability: Prepare six identical samples of the drug product spiked with impurities at the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Data: Precision (%RSD)

ParameterMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
Repeatability < 2.0%< 1.5%
Intermediate Precision < 2.5%< 2.0%
Acceptance Criteria Typically NMT 2.0%[17]Typically NMT 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[5] These are critical for ensuring that very low levels of impurities can be reliably monitored. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]

Comparative Data: LOD & LOQ

ParameterMethod A: Traditional RP-HPLCMethod B: Modern UHPLC-Style
LOD (Sulfone Impurity) ~0.015 µg/mL~0.007 µg/mL
LOQ (Sulfone Impurity) ~0.05 µg/mL[5]~0.02 µg/mL
Justification Broader peaks lead to lower S/N ratios.Sharper, more efficient peaks from the fused-core column result in higher S/N ratios and thus lower detection limits.

Synthesizing the Results: A Guide to Method Selection

Both Method A and Method B can be successfully validated to be suitable for Omeprazole impurity profiling. The choice between them is driven by the specific needs and context of the laboratory.

  • Method A (Traditional RP-HPLC): This method is robust, reliable, and can be implemented on virtually any standard HPLC system. Its primary drawbacks are longer analysis times and potentially lower resolution for complex impurity profiles. It is an excellent choice for QC labs with established equipment and moderate sample throughput.

  • Method B (Modern UHPLC-Style): This method offers significant advantages in speed, efficiency, and sensitivity.[13] The drastically reduced run time allows for much higher sample throughput, which is critical in a drug development or high-volume manufacturing environment. The improved resolution provides greater confidence in the data, and the MS-compatibility offers expanded analytical capabilities. The main consideration is the requirement for a UHPLC system capable of handling higher backpressures.

Conclusion

The validation of an HPLC method for Omeprazole impurity profiling is a systematic process governed by international regulatory guidelines. A successful validation provides documented evidence that the method is specific, linear, accurate, precise, and robust for its intended purpose. By performing forced degradation studies, the stability-indicating nature of the method is confirmed, ensuring that it can reliably separate and quantify impurities that may arise during the shelf-life of the product.

While a traditional HPLC method can be validated to be perfectly suitable, modern UHPLC-style methods offer substantial gains in speed and separation power. The ultimate choice of method should be based on a careful consideration of the laboratory's requirements for throughput, sensitivity, and available instrumentation. This guide provides the framework and comparative data necessary for researchers and scientists to make an informed decision and to confidently execute a comprehensive method validation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Omeprazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is a critical cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, making the robust analysis of its metabolites essential for a comprehensive understanding of its efficacy and safety profile. This guide provides an in-depth, objective comparison of analytical methods for omeprazole's primary metabolites, supported by experimental data and field-proven insights. We will navigate the complexities of cross-validation, ensuring a seamless and reliable transition between different analytical techniques.

The Critical Role of Cross-Validation in Omeprazole Metabolite Analysis

Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. This process yields key metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic profiles and clinical responses. Therefore, accurate and reliable quantification of omeprazole and its metabolites is paramount.

Cross-validation of analytical methods becomes necessary when data from different analytical techniques, laboratories, or even different validated methods within the same study need to be compared or combined.[1][2] This process ensures the integrity and consistency of data throughout the drug development lifecycle. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, including recommendations for cross-validation.[3]

Comparative Analysis of Leading Analytical Methods

The choice of an analytical method for omeprazole and its metabolites is dictated by the specific requirements of the study, such as desired sensitivity, selectivity, and throughput. Here, we compare the three most prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

Method Performance Characteristics
ParameterHPLC-UVLC-MS/MSUPLC-MS/MSKey Considerations
Linearity Range 20 - 800 ng/mL0.005 - 1 µg/mL (5 - 1000 ng/mL)[4]25 - 1500 ng/mL[5]LC-MS/MS and UPLC-MS/MS generally offer a wider dynamic range.[4]
Lower Limit of Quantitation (LLOQ) 20 ng/mL[4]5 ng/mL[4]0.05 ng/mL[5]UPLC-MS/MS provides significantly higher sensitivity.[4][5]
Accuracy 102.3% at LLOQ[4]Typically within 85-115% (as per regulatory guidelines)[4]Within acceptance criteria of regulatory guidelines.[5]All methods demonstrate high accuracy.[4]
Precision (Intra-day & Inter-day) <15% CVTypically <15% CV[4]Intra-day: 2.09-8.56%, Inter-day: 5.29-8.19%[5]All methods exhibit excellent precision.[4][5]
Selectivity & Specificity Good, but susceptible to interference from co-eluting compounds.[4]High, due to mass-based detection.[4]High, due to mass-based detection.Mass spectrometry-based methods offer superior selectivity.
Run Time LongerModerateShorter (<2 minutes)[5]UPLC-MS/MS offers the highest throughput.[5][6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of omeprazole and its metabolites. The causality behind each step is explained to provide a deeper understanding of the process.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is a robust and widely used technique to isolate analytes from complex biological matrices like plasma, minimizing matrix effects and improving method sensitivity. The choice of extraction solvent is critical and is based on the polarity of the analytes and their solubility.

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the analytical system.[7]

Cross-Validation Experimental Workflow

This workflow outlines the key steps in performing a cross-validation between two different analytical methods, for instance, an established HPLC-UV method and a newly developed UPLC-MS/MS method.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Validation Samples (QCs & Incurred Samples) P1->P2 E1 Analyze Samples with Method A (e.g., HPLC-UV) P2->E1 E2 Analyze the Same Samples with Method B (e.g., UPLC-MS/MS) A1 Compare Results from Both Methods E2->A1 A2 Statistical Analysis (e.g., Bland-Altman plot, %Difference) A1->A2 A3 Assess Bias and Concordance A2->A3 A4 Generate Cross-Validation Report A3->A4

Caption: A typical workflow for the cross-validation of two analytical methods.

Interpreting Cross-Validation Data: A Logical Framework

DataInterpretation Start Cross-Validation Data Decision1 Are the results within predefined acceptance criteria? Start->Decision1 Outcome1 Methods are considered equivalent. Decision1->Outcome1 Yes Outcome2 Investigate the source of discrepancy. Decision1->Outcome2 No Investigation Potential Sources: - Matrix effects - Differences in selectivity - Operator error Outcome2->Investigation Remeasure Remeasure samples or re-evaluate methods Investigation->Remeasure

Caption: Logical framework for interpreting cross-validation results.

Trustworthiness and Self-Validating Systems

A robust analytical method is a self-validating system. This is achieved through the consistent use of quality control (QC) samples at multiple concentration levels (low, medium, and high) in every analytical run. The acceptance of a run is contingent on the QC samples meeting predefined accuracy and precision criteria, typically within ±15% of the nominal value. This ensures the reliability of the data generated for unknown samples.

Incurred sample reanalysis (ISR) is another critical component of a self-validating system, where a subset of study samples is re-analyzed to confirm the reproducibility of the method.[8]

Authoritative Grounding and Concluding Remarks

The principles and protocols outlined in this guide are grounded in established regulatory guidelines from the FDA and EMA, now harmonized under the ICH M10 framework.[2][3] The successful cross-validation of analytical methods for omeprazole and its metabolites is not merely a procedural step but a fundamental requirement for generating high-quality, reliable data that can withstand regulatory scrutiny and support critical decisions in drug development.

The choice between HPLC-UV, LC-MS/MS, and UPLC-MS/MS should be made based on a thorough evaluation of the study's objectives and the performance characteristics of each method. While LC-MS/MS and UPLC-MS/MS offer superior sensitivity and selectivity, HPLC-UV can still be a viable and cost-effective option for certain applications. Regardless of the method chosen, a rigorous validation and, when necessary, cross-validation are indispensable for ensuring data integrity.

References

A Comparative Guide to Omeprazole Sulfone N-Oxide and Other Key Omeprazole Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Omeprazole Sulfone N-Oxide against other principal metabolites of omeprazole, namely 5-Hydroxyomeprazole and Omeprazole Sulfone. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative physicochemical properties, metabolic pathways, analytical methodologies, and known biological activities of these compounds. Where experimental data is available, it is presented to support the discussion. For aspects where data is limited, such as the specific pharmacokinetic profile of this compound, we highlight these as areas for further investigation.

Introduction to Omeprazole and its Metabolic Fate

Omeprazole, a cornerstone of treatment for acid-related gastrointestinal disorders, functions as a prodrug.[1] It requires activation in the acidic environment of the stomach's parietal cells to a reactive sulfenamide derivative, which then irreversibly inhibits the H+/K+-ATPase (proton pump).[2][3] The clinical efficacy and inter-individual variability in response to omeprazole are significantly influenced by its extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2] The two key players in this metabolic cascade are CYP2C19 and CYP3A4, which transform omeprazole into several metabolites.[2] This guide focuses on a comparative analysis of this compound and the two most abundant metabolites: 5-Hydroxyomeprazole and Omeprazole Sulfone.

The Metabolic Pathways of Omeprazole

The biotransformation of omeprazole is a complex process resulting in a variety of metabolites. The primary pathways involve hydroxylation and sulfoxidation, leading to the formation of 5-Hydroxyomeprazole and Omeprazole Sulfone, respectively. This compound is generally considered a minor metabolite and can also be an impurity formed during the synthesis of omeprazole due to over-oxidation.

The metabolic journey of omeprazole can be visualized as follows:

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole (Inactive) Omeprazole->Hydroxyomeprazole CYP2C19 (Major) Omeprazole_Sulfone Omeprazole Sulfone (Inactive) Omeprazole->Omeprazole_Sulfone CYP3A4 (Minor) Omeprazole_Sulfone_N_Oxide This compound Omeprazole_Sulfone->Omeprazole_Sulfone_N_Oxide Further Oxidation

Caption: Major metabolic pathways of omeprazole.

Physicochemical Properties: A Comparative Analysis

The structural modifications during metabolism significantly alter the physicochemical properties of the resulting compounds. These properties, in turn, influence their absorption, distribution, and excretion profiles.

PropertyThis compound5-HydroxyomeprazoleOmeprazole Sulfone
Synonyms Omeprazole EP Impurity I, Omeprazole USP Related Compound I[4]-Omeprazole Related Compound A
Molecular Formula C₁₇H₁₉N₃O₅S[4]C₁₇H₁₉N₃O₄SC₁₇H₁₉N₃O₄S[5]
Molecular Weight 377.41 g/mol [6]361.42 g/mol 361.42 g/mol [5]
Appearance White to Off-white Solid[4][]Off-white to pale yellow solidWhite to off-white solid[5]
Water Solubility Moderately polar[8]0.75 g/L (Predicted)[9]Insoluble
pKa (Strongest Acidic) Not available9.29 (Predicted)[9]Not available
pKa (Strongest Basic) Not available3.93 (Predicted)[9]Not available
LogP Not available1.05 - 1.15 (Predicted)[9]Not available

Pharmacokinetics: A Comparative Overview

While extensive pharmacokinetic data is available for omeprazole and its two primary metabolites, 5-Hydroxyomeprazole and Omeprazole Sulfone, there is a notable lack of published in vivo pharmacokinetic studies specifically for this compound. The data for the major metabolites are presented below for comparative context.

Parameter5-HydroxyomeprazoleOmeprazole SulfoneThis compound
Cmax Varies with CYP2C19 genotypeVaries with CYP2C19 genotype[10]No data available
Tmax Varies with CYP2C19 genotypeVaries with CYP2C19 genotypeNo data available
AUC Varies with CYP2C19 genotypeVaries with CYP2C19 genotype[10]No data available
Half-life (t½) Varies with CYP2C19 genotypeCorrelates with omeprazole half-life[11]No data available

Note: The pharmacokinetics of omeprazole and its metabolites are heavily influenced by the genetic polymorphism of the CYP2C19 enzyme. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant variations in drug exposure and metabolite formation.[10]

Pharmacological Activity

The primary pharmacological action of omeprazole is the inhibition of the gastric proton pump. Its major metabolites, 5-Hydroxyomeprazole and Omeprazole Sulfone, are considered to be pharmacologically inactive, meaning they do not significantly contribute to the antisecretory effect of the parent drug.[12]

Currently, there is no direct experimental evidence to suggest that this compound possesses any significant proton pump inhibitory activity. Toxicological studies have evaluated its safety profile as a known impurity and have found it to be non-mutagenic.[13] However, the absence of activity data represents a knowledge gap.

Analytical Methodologies for Quantification

The accurate quantification of omeprazole and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: A typical experimental workflow for the quantification of omeprazole metabolites.

Mass Spectrometry Fragmentation:

The structural elucidation and specific detection of omeprazole metabolites by mass spectrometry rely on their characteristic fragmentation patterns.

  • Omeprazole: Typically shows a parent ion [M+H]⁺ at m/z 346 and a major fragment at m/z 198.

  • 5-Hydroxyomeprazole: Exhibits a parent ion [M+H]⁺ at m/z 362.

  • Omeprazole Sulfone: Also shows a parent ion [M+H]⁺ at m/z 362.

  • This compound: Has a parent ion [M+H]⁺ at m/z 378.

Distinguishing between isomers like 5-Hydroxyomeprazole and Omeprazole Sulfone requires chromatographic separation prior to mass analysis.

Experimental Protocols

Synthesis of this compound

This compound is typically formed as an over-oxidation byproduct during the synthesis of omeprazole. A specific protocol for its targeted synthesis can be adapted from the synthesis of omeprazole sulfone by extending the reaction time or using a stronger oxidizing agent.

Principle: The synthesis involves the oxidation of the sulfide group in the omeprazole precursor (pyrmetazole) to a sulfone, followed by N-oxidation of the pyridine ring.

Materials:

  • Omeprazole Sulfide (Pyrmetazole)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve Omeprazole Sulfide in dichloromethane.

  • Cool the solution in an ice bath.

  • Add an excess of m-CPBA (e.g., 3-4 equivalents) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Allow the reaction to stir at room temperature until the starting material is consumed and the desired product is formed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantification of Omeprazole Metabolites in Plasma by LC-MS/MS

Principle: This method allows for the simultaneous determination of omeprazole and its metabolites in a biological matrix.

Materials:

  • Plasma samples

  • Internal standard (e.g., a deuterated analog of omeprazole)

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

  • C18 HPLC column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of ammonium acetate buffer and acetonitrile.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Conclusion

This guide provides a comparative overview of this compound in the context of other major omeprazole metabolites. While 5-Hydroxyomeprazole and Omeprazole Sulfone are well-characterized inactive metabolites, this compound remains less studied. Its identification as a key impurity in pharmacopeial standards underscores the importance of its characterization. The lack of comprehensive pharmacokinetic and pharmacodynamic data for this compound presents an opportunity for further research to fully understand its biological disposition and potential effects. The provided protocols offer a starting point for researchers aiming to synthesize, isolate, and quantify these compounds, thereby contributing to a more complete understanding of omeprazole's metabolic profile.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Omeprazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on establishing and evaluating the analytical performance for Omeprazole impurity profiling across multiple laboratories.

Abstract

The consistent and accurate analysis of impurities in active pharmaceutical ingredients (APIs) like Omeprazole is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Omeprazole impurity analysis. We will delve into the limitations of standard pharmacopeial methods, present a robust, validated analytical protocol designed for reproducibility, and outline the statistical approach for comparing cross-laboratory performance. This document is intended to serve as a practical guide for establishing method consistency, validating analytical performance, and ensuring data integrity across different quality control (QC) laboratories.

Introduction: The Imperative for Cross-Laboratory Consistency

Omeprazole, a widely prescribed proton-pump inhibitor, suppresses gastric acid secretion and is a cornerstone in treating acid-related disorders.[1] Its chemical structure, however, is susceptible to degradation, and its synthesis can result in several process-related impurities. Regulatory bodies mandate strict control over these impurities. Therefore, the analytical methods used to quantify them must be robust, reliable, and, crucially, reproducible across different testing sites.

An inter-laboratory comparison, or proficiency test (PT), is the ultimate arbiter of an analytical method's transferability and a laboratory's competence.[2] It provides an objective measure of performance by comparing results from multiple labs analyzing the same homogenous sample.[3] Participation in such schemes is a core requirement for accreditation to ISO/IEC 17025 and is a clear indicator of a laboratory's commitment to quality.[4] This guide will navigate the complexities of establishing such a comparison for Omeprazole, moving from the known challenges of existing methods to a blueprint for a successful collaborative study.

The Analytical Challenge: Limitations of Compendial Omeprazole Impurity Methods

While pharmacopeial methods provide a regulatory baseline, they are not always optimized for efficiency or the separation of all potential impurities.

  • European Pharmacopoeia (EP): The EP monograph for Omeprazole describes an isocratic HPLC method.[5] However, this method is known to have significant drawbacks, including co-elution of certain impurity peaks and excessively long run times due to poor peak distribution, suggesting it was developed without extensive chromatographic optimization.[1][5]

  • United States Pharmacopeia (USP): The USP monograph takes a different approach, requiring two separate HPLC methods: one for the assay of Omeprazole and another for the analysis of related substances.[6][7] This necessity for two distinct methods is inefficient for routine quality control environments where high throughput is often required.[7]

These limitations highlight the need for a single, robust, stability-indicating method that can accurately separate and quantify all known Omeprazole impurities (See Figure 1) in a reasonable timeframe. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) methods, developed under Quality-by-Design (QbD) principles, offer a superior alternative, providing faster analysis times and improved resolution.[1][5]

Figure 1: Key Omeprazole-Related Impurities

Common process-related and degradation impurities that must be monitored include Omeprazole sulfone (Impurity D) and Omeprazole sulfide (Ufiprazole or Impurity C).[8][9]

  • Omeprazole Sulfide (Impurity C): An intermediate in the synthesis.

  • Omeprazole Sulfone (Impurity D): An over-oxidation product.[8]

  • Other EP Impurities: A, B, E, H, I, etc.[1]

Comparative Analysis of Method Performance

To understand the variability between methods, we can synthesize data from published validation studies. The following table compares typical performance characteristics of a standard pharmacopeial HPLC method with a modern, optimized UHPLC method. This data illustrates the significant gains in performance and reliability offered by contemporary chromatographic techniques.

Parameter Typical Pharmacopeial HPLC Method (e.g., EP-like) Optimized UHPLC Method Rationale for Superior Performance
Column C8, 125 x 4.6 mm, 5 µm[5][10]C18, <100 x 2.1 mm, <2 µm[7][11]Sub-2 µm particles in UHPLC columns provide significantly higher efficiency, leading to sharper peaks and better resolution.
Mobile Phase Isocratic: Acetonitrile / Phosphate Buffer (pH 7.6)[10]Gradient: Acetonitrile or Methanol / Ammonium Acetate Buffer[7]A gradient elution is crucial for resolving impurities with different polarities within a short timeframe, preventing the peak clustering and long retention times seen in the isocratic EP method.[1]
Run Time > 40 minutes[1]< 20 minutes[11]Higher efficiency and optimized gradients allow for faster separations without compromising resolution.
Linearity (r²) > 0.999[12]> 0.999[13]Both methods demonstrate good linearity, which is a fundamental requirement.
Precision (%RSD) < 10%[12]< 2%[14]UHPLC systems offer superior pump performance and smaller system volumes, leading to more precise and repeatable injections and retention times.
LOD / LOQ LOD: ~0.03 µg/mL; LOQ: ~0.1 µg/mL[12]LOD: ~1.1 ppm (0.0011 µg/mL); LOQ: ~3.3 ppm (0.0033 µg/mL)[11]The sharper peaks and lower baseline noise inherent to UHPLC technology result in significantly improved sensitivity, which is critical for detecting trace-level genotoxic impurities.
Accuracy (% Recovery) 90 - 109%[12]98 - 102%[11][13]Well-resolved peaks free from co-eluting interferences allow for more accurate integration and quantification.

Designing a Robust Inter-Laboratory Comparison Study

This section provides a blueprint for conducting a successful inter-laboratory study to validate the performance of a chosen analytical method across multiple sites.

Study Objective

The primary objective is to assess the reproducibility and accuracy of a designated stability-indicating UHPLC method for the analysis of Omeprazole and its related substances. The study will evaluate the performance of participating laboratories against established acceptance criteria.

Experimental Workflow

The overall workflow involves meticulous planning, sample preparation, distribution, analysis by participating labs, and centralized data evaluation.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Select Homogenous Omeprazole Batch P2 Spike with Key Impurities (e.g., Impurity C & D) at known levels P1->P2 P3 Characterize PT Samples for Homogeneity & Stability P2->P3 P4 Distribute Samples & Standardized Protocol to Participating Labs P3->P4 L1 Lab A Analysis P4->L1 L2 Lab B Analysis P4->L2 L3 Lab C Analysis P4->L3 L_dots ... P4->L_dots D1 Collect Data from All Labs L1->D1 L2->D1 L3->D1 L_dots->D1 D2 Perform Statistical Analysis (e.g., Z-Scores, Cochran's Test) D1->D2 D3 Issue Performance Report D2->D3 D4 Identify Outliers & Initiate Corrective Actions D3->D4

Caption: Workflow for an Omeprazole Impurity Inter-Laboratory Comparison Study.

Recommended Analytical Protocol (Stability-Indicating UHPLC Method)

This protocol is synthesized from robust methods described in the literature and is designed for optimal separation and transferability.[1][7]

1. Materials and Reagents:

  • Omeprazole Reference Standard and Impurity Standards (e.g., from USP, EP, or LGC).[1]

  • HPLC-grade Acetonitrile and Methanol.

  • Ammonium Acetate (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

  • Instrument: UHPLC system with a Diode Array Detector (DAD).

  • Column: Fused-core C8 or C18, 50 mm × 2.1 mm, 2.7 µm particle size.[7]

    • Rationale: Fused-core columns provide high efficiency similar to sub-2 µm columns but at lower backpressures, making the method more robust and compatible with a wider range of HPLC and UHPLC systems.

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[7]

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

    • Rationale: A volatile buffer like ammonium acetate is compatible with mass spectrometry if LC-MS is used for peak identification. A mixed organic phase can fine-tune selectivity for difficult-to-separate peaks.

  • Gradient Program:

    • 0 min: 10% B

    • 15 min: 60% B

    • 15.1 min: 10% B

    • 18 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.[1]

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: 302 nm.[15]

  • Injection Volume: 2 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (80:20, v/v).

  • Standard Solution (0.002 mg/mL): Accurately weigh and dissolve Omeprazole and each impurity standard in a small amount of methanol before diluting to the final concentration with the diluent.

  • Test Solution (0.2 mg/mL): Accurately weigh and dissolve the Omeprazole PT sample in the diluent to achieve the target concentration.[1]

4. System Suitability Test (SST):

  • Before sample analysis, inject a system suitability solution containing Omeprazole and key impurities (e.g., Impurity D).

  • Acceptance Criteria:

    • Resolution between Omeprazole and nearest eluting impurity: > 2.0.

    • Tailing factor for Omeprazole peak: < 1.5.

    • Relative Standard Deviation (%RSD) for 6 replicate injections: < 2.0%.

    • Rationale: SST ensures the chromatographic system is performing adequately before committing to analyzing valuable samples, which is a core tenet of a self-validating system.

Data Analysis and Performance Evaluation

Upon receiving data from all participating laboratories, a statistical evaluation is performed according to standards like ISO 13528.[16]

  • Assigned Value (X): The consensus value from all participants is typically used as the assigned value for the concentration of each impurity.[16]

  • Performance Statistic (Z-score): The primary metric for evaluating performance is the Z-score, calculated as:

    • Z = (x - X) / σ

    • where:

      • x is the result from the participating laboratory.

      • X is the assigned value.

      • σ is the target standard deviation for proficiency assessment.

  • Interpretation of Z-scores:

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).[16]

Laboratories with unsatisfactory results must initiate a formal investigation to identify the root cause, which could range from instrument malfunction to analyst error or misinterpretation of the protocol.

G start Unsatisfactory Result (|Z| >= 3.0) check_data Check Data Integrity (e.g., transcription errors, integration parameters) start->check_data check_sst Review System Suitability Results (SST) check_data->check_sst check_instrument Investigate Instrument Performance Logs check_sst->check_instrument check_prep Review Sample/Standard Preparation Records check_instrument->check_prep root_cause Identify Root Cause check_prep->root_cause data_error Data Processing Error root_cause->data_error Yes sst_fail SST Failure root_cause->sst_fail Yes instrument_issue Instrument Malfunction root_cause->instrument_issue Yes prep_error Preparation Error root_cause->prep_error Yes corrective_action Implement CAPA (Corrective and Preventive Action) data_error->corrective_action sst_fail->corrective_action instrument_issue->corrective_action prep_error->corrective_action end Re-analyze & Document corrective_action->end

Caption: Troubleshooting workflow for an out-of-specification (OOS) result.

Conclusion

An inter-laboratory comparison is more than a regulatory exercise; it is a vital component of a robust quality system. For a widely used drug like Omeprazole, ensuring that impurity analysis is consistent and accurate across all manufacturing and testing sites is non-negotiable. By moving beyond the limitations of older compendial methods and adopting modern, optimized UHPLC protocols, laboratories can achieve higher data quality. The framework presented in this guide—from the selection of a robust method to the statistical evaluation of performance—provides a clear path for laboratories to validate their capabilities, foster continuous improvement, and ultimately, safeguard patient health.

References

A Comparative Guide to Certified Reference Materials for Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Omeprazole, a widely used proton pump inhibitor, is no exception. During its synthesis and storage, various related substances can emerge, one of which is Omeprazole Sulfone N-Oxide. As a potential degradation product, its presence must be meticulously monitored to comply with stringent regulatory standards.[1][2][3] This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for this compound, offering insights into their selection and application in analytical workflows.

The Critical Role of Impurity Profiling in Drug Development

Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances and products.[1][2][3] The ICH Q3A/B guidelines, for instance, set thresholds for reporting, identification, and qualification of impurities, compelling manufacturers to maintain a thorough understanding of their product's impurity profile.[1][4] The use of well-characterized CRMs is fundamental to this process, serving as the benchmark for the validation of analytical methods and the accurate quantification of impurities in batch release testing.[5][6]

Comparative Analysis of this compound CRMs

The selection of a suitable CRM is a critical decision for any analytical laboratory. While various suppliers offer this compound reference standards, a direct comparison of their performance is often lacking in publicly available literature. To address this, we present a comparative framework based on key performance attributes. The following table summarizes the typical specifications offered by leading suppliers, providing a basis for informed selection.

FeatureSupplier A (e.g., LGC Standards)Supplier B (e.g., Simson Pharma)Supplier C (e.g., Pharmaffiliates)
Purity ≥98% (HPLC)≥98% (HPLC)≥98% (HPLC)
Certification ISO 17034 AccreditedCertificate of AnalysisCertificate of Analysis
Characterization ¹H NMR, ¹³C NMR, Mass Spec, HPLC¹H NMR, Mass Spec, HPLC¹H NMR, Mass Spec, HPLC
Format Neat SolidNeat SolidNeat Solid
Available Sizes 2.5mg, 5mg, 25mg[7]Inquire for detailsInquire for details[8]
Storage 2-8°C Refrigerator[8]Controlled Room Temperature2-8°C Refrigerator

Experimental Protocol: Comparative HPLC-UV Analysis

To objectively evaluate the performance of different this compound CRMs, a robust and validated analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of omeprazole and its related compounds.[9][10] The following protocol outlines a systematic approach for comparing the purity and response of CRMs from different sources.

Objective:

To compare the purity and chromatographic behavior of this compound CRMs from three different suppliers using a validated HPLC-UV method.

Materials:
  • This compound CRMs (from Suppliers A, B, and C)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer (pH 7.4)

  • Purified water

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:
  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of each CRM into separate 50 mL volumetric flasks.

    • Dissolve the contents in a minimal amount of methanol and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • From each stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 302 nm[11]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis and Data Interpretation:

    • Inject each working standard solution in triplicate.

    • Record the chromatograms and determine the peak area and retention time for the main peak of this compound.

    • Calculate the purity of each CRM by the area normalization method, assuming all impurities have a similar response factor.

    • Compare the peak shapes and retention times across the different CRMs to assess their chromatographic consistency.

Causality Behind Experimental Choices:
  • The choice of a C18 column is based on its versatility and common usage for the separation of moderately polar compounds like omeprazole and its impurities.

  • A mobile phase consisting of a phosphate buffer and acetonitrile provides good separation and peak shape for these analytes. The pH of 7.4 is chosen to ensure the stability of omeprazole and its related compounds during analysis.

  • UV detection at 302 nm is selected based on the UV absorption maximum of omeprazole and its structurally similar impurities, ensuring high sensitivity.[11]

Visualizing the Experimental Workflow

To provide a clear overview of the comparative analysis process, the following workflow diagram has been generated.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis & Comparison weigh Weigh CRMs from Suppliers A, B, C dissolve Dissolve in Methanol & Dilute with Mobile Phase weigh->dissolve stock Prepare 100 µg/mL Stock Solutions dissolve->stock working Prepare 10 µg/mL Working Standards stock->working inject Inject Triplicates of Each Working Standard working->inject separate Chromatographic Separation (C18, pH 7.4) inject->separate detect UV Detection at 302 nm separate->detect record Record Chromatograms (Peak Area, Retention Time) detect->record purity Calculate Purity (Area Normalization) record->purity compare Compare Peak Shape, Retention Time, Purity purity->compare

References

A Comparative Guide to the Stability of Omeprazole and its Sulfone Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of Omeprazole and its Metabolic Transformation

Omeprazole is a substituted benzimidazole that acts as a prodrug to inhibit the gastric H+/K+ ATPase (proton pump), thereby reducing gastric acid secretion.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical reactivity and subsequent instability in acidic environments, which is necessary for its conversion to the active sulfenamide form within the parietal cells of the stomach.[1]

However, this inherent reactivity also renders omeprazole susceptible to degradation under various conditions, posing a significant challenge for formulation scientists. In the body, particularly the liver, omeprazole is extensively metabolized by the cytochrome P450 enzyme system. One of the major metabolic pathways is sulfoxidation, mediated primarily by CYP3A4, which leads to the formation of omeprazole sulfone.[2] This metabolite is generally considered to be pharmacologically inactive.[2]

This guide will dissect the comparative stability of omeprazole and its sulfone metabolite, providing a foundational understanding for researchers working on stability-indicating assays and formulation development.

Visualizing the Metabolic Pathway

The metabolic conversion of omeprazole to omeprazole sulfone is a key transformation that alters the chemical properties of the molecule. The following diagram illustrates this pathway.

Omeprazole Metabolism Omeprazole Omeprazole CYP3A4 CYP3A4 (Sulfoxidation) Omeprazole->CYP3A4 Sulfone Omeprazole Sulfone CYP3A4->Sulfone

Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfone.

Comparative Stability Under Stress Conditions: A Head-to-Head Analysis

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] In this section, we compare the known stability of omeprazole with the available information on its sulfone metabolite under various stress conditions.

pH-Dependent Stability: The Achilles' Heel of Omeprazole

The most pronounced difference in stability between omeprazole and its sulfone metabolite lies in their response to varying pH.

  • Omeprazole: It is notoriously labile in acidic conditions.[2][3] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, while it shows considerable stability in alkaline conditions, with maximum stability observed around pH 11.[2][4] This acid-catalyzed degradation is a well-documented phenomenon that necessitates the use of enteric-coated formulations for oral administration to protect the drug from gastric acid.[2]

  • Omeprazole Sulfone: While direct and extensive comparative kinetic data for omeprazole sulfone across a wide pH range is less abundant in the literature, its formation as a degradation product of omeprazole under acidic hydrolysis suggests it is more stable than the parent drug in these conditions.[3] The sulfone group is chemically more stable than the sulfoxide group in omeprazole, making it less susceptible to the acid-catalyzed intramolecular rearrangement that leads to the degradation of the parent compound. However, comprehensive studies are still needed to fully delineate its pH-stability profile.[2]

Oxidative Stress
  • Omeprazole: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), leads to the degradation of omeprazole.[2] One of the major degradation products formed under oxidative conditions is, in fact, omeprazole sulfone.[5]

  • Omeprazole Sulfone: As the product of omeprazole's oxidation, omeprazole sulfone is inherently more stable under oxidative stress. The sulfur atom in the sulfone is already in a higher oxidation state compared to the sulfoxide in omeprazole, making it less prone to further oxidation.

Thermal Stability
  • Omeprazole: Thermal stress, both in the solid state and in solution, can induce the degradation of omeprazole.[2] Studies have reported degradation of omeprazole when subjected to dry heat at temperatures such as 105°C and 110°C.[2]

  • Omeprazole Sulfone: Specific quantitative data on the thermal stability of isolated omeprazole sulfone is limited.[2] However, given its more stable chemical structure, it is reasonable to hypothesize that it possesses greater thermal stability than omeprazole. Further experimental verification is required to confirm this.

Photostability
  • Omeprazole: Omeprazole has been shown to be sensitive to light.[2] Exposure to UV radiation can lead to its degradation, a property that has been utilized in some analytical methods to generate a fluorescent degradation product for quantification.[2][6]

  • Omeprazole Sulfone: Direct comparative photostability data for omeprazole sulfone is not well-documented in the available literature.[2] Given that the core chromophoric systems are similar in both molecules, it is likely that the sulfone metabolite also exhibits some degree of photosensitivity.

Summary of Comparative Stability

Stress ConditionOmeprazole StabilityOmeprazole Sulfone Stability (Inferred/Reported)
Acidic pH Highly UnstableMore Stable
Alkaline pH Relatively StableExpected to be Stable
Oxidative Unstable (forms sulfone)Stable
Thermal UnstableLikely More Stable
Photolytic UnstableLikely Unstable

Experimental Protocols for Comparative Stability Assessment

To generate robust comparative data, a well-designed forced degradation study is essential. The following section outlines a general experimental workflow and specific protocols for subjecting both omeprazole and omeprazole sulfone to various stress conditions.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and comparable stability data. The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solutions of Omeprazole & Sulfone Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: General workflow for a forced degradation study.

Step-by-Step Methodologies

The following protocols are provided as a starting point and may require optimization based on the specific laboratory setup and analytical instrumentation.

3.2.1. Acid Hydrolysis

  • Preparation: Prepare separate solutions of omeprazole and omeprazole sulfone in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: To a defined volume of each stock solution, add an equal volume of 0.1 N hydrochloric acid. Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-2 hours).[2]

  • Neutralization: After the incubation period, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

3.2.2. Base Hydrolysis

  • Preparation: Use the same stock solutions as prepared for acid hydrolysis.

  • Stress Application: To a defined volume of each stock solution, add an equal volume of 0.1 N sodium hydroxide. Incubate the solutions under the same conditions as the acid hydrolysis.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid.

  • Analysis: Dilute the neutralized samples with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation

  • Preparation: Use the same stock solutions.

  • Stress Application: To a defined volume of each stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).[2] Keep the solutions at room temperature for a specified period, protected from light.

  • Analysis: Dilute the samples with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation

  • Solid State: Place a known amount of solid omeprazole and omeprazole sulfone in separate vials and expose them to a controlled high temperature (e.g., 105°C) in an oven for a defined period.[2]

  • Solution State: Prepare solutions of omeprazole and omeprazole sulfone and reflux them at a controlled temperature for a specified duration.

  • Analysis: For the solid-state samples, dissolve them in a suitable solvent and dilute for HPLC analysis. For the solution-state samples, cool and dilute them with the mobile phase.

3.2.5. Photolytic Degradation

  • Preparation: Expose both solid samples and solutions of omeprazole and omeprazole sulfone to a controlled source of UV light (e.g., 254 nm) in a photostability chamber for a defined period.[2]

  • Analysis: Prepare solutions of the exposed samples and analyze by HPLC.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products.

  • Column: A C18 column is commonly used for the separation of omeprazole and its related substances.[7][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving good peak shape and resolution.

  • Detection: UV detection at a wavelength of around 280-302 nm is suitable for both omeprazole and its sulfone metabolite.[9]

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the stability of omeprazole and its sulfone metabolite. The key takeaway is the pronounced instability of omeprazole in acidic conditions, a characteristic that is not shared to the same extent by its more stable sulfone metabolite. Omeprazole is also susceptible to oxidative, thermal, and photolytic degradation.

While the sulfone metabolite is generally more stable, particularly to acid and oxidation, there is a clear need for more direct and quantitative comparative stability studies. Such data would be invaluable for:

  • Reference Standard Stability: Establishing appropriate storage and handling conditions for omeprazole sulfone as a reference standard.

  • Forced Degradation Study Design: Optimizing stress conditions to ensure the formation of relevant degradation products without complete degradation of the parent compound.

  • Formulation Development: Understanding the degradation pathways can aid in the development of more stable formulations of omeprazole.

By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to build a more complete and quantitative understanding of the comparative stability of omeprazole and its sulfone metabolite.

References

A Senior Application Scientist's Guide to the Pharmacokinetics of Omeprazole Enantiomers and Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Proton Pump Inhibitors

Omeprazole, the first proton pump inhibitor (PPI), revolutionized the treatment of acid-related disorders by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] It is administered as a racemic mixture of two enantiomers, S-omeprazole and R-omeprazole.[2][3] While these enantiomers are pharmacodynamically similar, their interaction with metabolic enzymes is profoundly different. This stereoselectivity is the cornerstone of their distinct pharmacokinetic profiles, influencing systemic exposure, efficacy, and inter-individual variability.[3][4] The development of esomeprazole (the S-enantiomer) as a single-isomer drug was a direct consequence of understanding these differences, aiming for a more predictable therapeutic outcome.[5][6]

This guide provides an in-depth comparison of the pharmacokinetic profiles of omeprazole's enantiomers and their primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone. We will explore the enzymatic pathways governing their biotransformation, the impact of genetic factors, and provide a validated experimental protocol for their quantification in a research setting.

Comparative Pharmacokinetics: S-Omeprazole (Esomeprazole) vs. R-Omeprazole

The pivotal difference in the clinical profiles of esomeprazole and racemic omeprazole stems from the stereoselective metabolism of the enantiomers. The S-enantiomer is metabolized more slowly by the cytochrome P450 enzyme system, leading to significantly higher plasma concentrations and greater systemic drug exposure.[2][4][5]

This distinction is quantified by key pharmacokinetic parameters. Studies consistently show that after administration of the same dose, esomeprazole results in a higher Area Under the Curve (AUC) and maximum plasma concentration (Cmax) compared to racemic omeprazole.[6][7] For instance, the AUC for esomeprazole 20 mg is approximately 80% higher than that for omeprazole 20 mg.[2][7] This effect is even more pronounced at higher doses and with repeated administration, as the metabolic pathways become more saturated.[5][6] The AUC for esomeprazole 40 mg can be more than five times higher than that of omeprazole 20 mg.[2][7]

This enhanced systemic exposure translates to more effective and prolonged acid suppression. Esomeprazole 40 mg maintains intragastric pH above 4 for a mean of 16.8 hours, compared to 10.5 hours for omeprazole 20 mg.[2][7] Crucially, esomeprazole also exhibits reduced inter-patient variability in pharmacokinetic parameters, offering a more predictable and consistent clinical response.[2][7]

Table 1: Comparative Pharmacokinetic Parameters of Esomeprazole vs. Racemic Omeprazole (Single Dose)

Parameter Esomeprazole (20 mg) Racemic Omeprazole (20 mg) Key Finding
AUC (Area Under the Curve) Significantly higher Lower Esomeprazole provides ~80% greater systemic exposure.[2][7]
Cmax (Maximum Concentration) Higher Lower Peak plasma concentrations are notably greater for esomeprazole.[2]
Time with Intragastric pH > 4 12.7 hours (mean) 10.5 hours (mean) Esomeprazole leads to longer duration of effective acid control.[7]

| Inter-individual Variability | Reduced | Higher | Esomeprazole offers a more predictable pharmacokinetic profile.[2][7] |

Metabolic Pathways and the Role of Pharmacogenetics

The pharmacokinetic differences between omeprazole enantiomers are driven by their stereoselective metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, in the liver.[8][9]

  • CYP2C19: This enzyme is the primary pathway for the 5-hydroxylation of the pyridine group, and it preferentially metabolizes the R-enantiomer.[8][10] The intrinsic clearance (CLint) for the formation of 5-hydroxyomeprazole from R-omeprazole is substantially higher than from S-omeprazole.[8]

  • CYP3A4: This enzyme is mainly responsible for the sulfoxidation of the benzimidazole core to form omeprazole sulfone.[8][11] In contrast to hydroxylation, CYP3A4 preferentially metabolizes the S-enantiomer.[8][11]

The sum of the intrinsic clearances for all metabolic pathways is significantly lower for S-omeprazole (14.6 µL/min/mg protein) compared to R-omeprazole (42.5 µL/min/mg protein), confirming that S-omeprazole is cleared more slowly in vivo.[8]

G cluster_R R-Omeprazole Metabolism cluster_S S-Omeprazole (Esomeprazole) Metabolism R_Ome R-Omeprazole R_5OH 5-Hydroxyomeprazole (Major Metabolite) R_Ome->R_5OH CYP2C19 (High Affinity) R_Ome->R_5OH CYP3A4 (Minor) S_Ome S-Omeprazole S_Sulfone Omeprazole Sulfone (Major Metabolite) S_Ome->S_Sulfone CYP3A4 (High Affinity) S_5OH 5-Hydroxyomeprazole (Minor Metabolite) S_Ome->S_5OH CYP2C19 (Low Affinity)

Metabolic pathways of omeprazole enantiomers.

The Influence of CYP2C19 Genetic Polymorphisms

The clinical pharmacokinetics of omeprazole are significantly modulated by genetic polymorphisms in the CYP2C19 gene.[12][13] Individuals can be classified into three main phenotypes:

  • Extensive Metabolizers (EMs): Carry two functional alleles.

  • Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele.

  • Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *2, *3).[14]

In Poor Metabolizers, the primary metabolic pathway via CYP2C19 is impaired, leading to dramatically increased plasma concentrations of omeprazole.[15] Conversely, the exposure to the 5-hydroxy omeprazole metabolite is significantly decreased in this group.[15] Because S-omeprazole is less dependent on CYP2C19 for its clearance, its pharmacokinetics are less affected by these genetic variations compared to racemic omeprazole, contributing to its lower inter-individual variability.[16]

Pharmacokinetics of Primary Metabolites

The two major metabolites of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone, are considered pharmacologically inactive.[17] Their formation and subsequent elimination are dependent on the parent enantiomer and the patient's metabolic phenotype.

  • 5-Hydroxyomeprazole: Formed predominantly from R-omeprazole via CYP2C19.[8][17] Its formation is significantly reduced in CYP2C19 poor metabolizers.[14]

  • Omeprazole Sulfone: Formed predominantly from S-omeprazole via CYP3A4.[11][17] This pathway becomes more dominant in CYP2C19 poor metabolizers, where the hydroxylation route is compromised.[17]

Both primary metabolites can undergo further metabolism to 5-hydroxyomeprazole sulfone, mediated by CYP3A4 and CYP2C19, respectively.[17]

Table 2: Pharmacokinetic Parameters of Omeprazole and its Metabolites in Extensive Metabolizers (EMs) after a 40 mg Oral Dose of Omeprazole

Parameter Omeprazole 5-Hydroxyomeprazole Omeprazole Sulfone
Cmax (ng/mL) 753.8 ± 369.3 200.7 ± 110.2 114.7 ± 45.4
AUC₀₋t (ng·h/mL) 1488.4 ± 846.1 632.9 ± 301.9 499.6 ± 174.9
t₁/₂ (h) 1.1 ± 0.4 1.6 ± 0.5 2.8 ± 1.1

Data adapted from a pharmacokinetic study in healthy subjects.[18]

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This section provides a robust, self-validating protocol for the simultaneous quantification of omeprazole enantiomers and their primary metabolites in human plasma. The method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[19][20][21] The protocol is designed in accordance with FDA and ICH guidelines for bioanalytical method validation.[22][23]

Causality in Method Design
  • Sample Preparation: Solid-Phase Extraction (SPE) is chosen over liquid-liquid extraction for its efficiency, higher recovery, and cleaner extracts, which minimizes matrix effects in the MS source.[24]

  • Chromatography: Chiral chromatography is essential to resolve the S- and R-enantiomers.[1][25] A reversed-phase C18 column is used for the separation of the metabolites from the parent drug.[20]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[26]

  • Internal Standard (IS): A stable isotope-labeled version of omeprazole or a structurally similar compound (e.g., lansoprazole) is used to correct for variability during sample preparation and instrument analysis.[19]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection (Human Plasma + Anticoagulant) spike 2. Spiking (Add Internal Standard) plasma->spike spe 3. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) spike->spe evap 4. Evaporation (Dry down under Nitrogen) spe->evap recon 5. Reconstitution (In Mobile Phase) evap->recon inject 6. Injection (Autosampler) recon->inject chrom 7. Chromatographic Separation (Chiral & C18 Columns) inject->chrom ion 8. Ionization (Electrospray Ionization - ESI+) chrom->ion msms 9. MS/MS Detection (Multiple Reaction Monitoring) ion->msms integrate 10. Peak Integration msms->integrate curve 11. Calibration Curve Generation integrate->curve quant 12. Quantification (Calculate Analyte Concentrations) curve->quant

Experimental workflow for omeprazole quantification.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs)

    • Prepare individual stock solutions (1 mg/mL) of S-omeprazole, R-omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and the Internal Standard (IS) in methanol.

    • Prepare a series of combined working standard solutions by diluting the stocks in 50:50 methanol:water to create calibration standards.

    • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the analytes.

  • Sample Extraction (Solid-Phase Extraction)

    • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution and vortex for 10 seconds.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase. Vortex to mix.

  • LC-MS/MS Conditions

    • LC System: UHPLC system.

    • Column: Chiral column (e.g., Chiralpak AD) for enantiomers; C18 column (e.g., 50x2.1mm, 1.8µm) for metabolites.[20][25]

    • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: (Precursor ion m/z → Product ion m/z)

      • Omeprazole (S & R): 346.1 → 198.0

      • 5-Hydroxyomeprazole: 362.1 → 214.0

      • Omeprazole Sulfone: 362.1 → 198.0

      • IS (e.g., Lansoprazole): 370.1 → 252.1

  • Method Validation

    • The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][22][23][27]

    • Accuracy & Precision: Analyze QC samples in replicates (n=6) on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1]

Conclusion

The pharmacokinetics of omeprazole are fundamentally dictated by the stereoselective metabolism of its S- and R-enantiomers. S-omeprazole (esomeprazole) exhibits a slower rate of metabolism, primarily by CYP3A4, leading to higher systemic exposure, more potent acid suppression, and reduced inter-individual variability compared to the R-enantiomer, which is rapidly cleared by CYP2C19.[5][7][8] The significant impact of CYP2C19 genetic polymorphisms on omeprazole metabolism underscores the clinical advantage of using the single S-enantiomer to achieve a more predictable therapeutic response.[16] Accurate quantification of these compounds and their metabolites, using validated bioanalytical methods like LC-MS/MS, is essential for continued research and development in this field.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Omeprazole Antibodies with its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the specificity of antibodies in immunoassays is paramount for accurate quantification of therapeutic drugs like omeprazole. This guide provides an in-depth comparison of the potential cross-reactivity of anti-omeprazole antibodies with its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone. While specific quantitative cross-reactivity data for commercial anti-omeprazole antibodies is not extensively published, this guide offers the foundational knowledge, theoretical basis, and practical experimental protocols to empower researchers to determine this critical parameter.

The Imperative of Antibody Specificity in Omeprazole Immunoassays

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, can be present in systemic circulation. In the context of therapeutic drug monitoring or pharmacokinetic studies using immunoassays, the ability of an anti-omeprazole antibody to distinguish the parent drug from its metabolites is crucial.

Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to an overestimation of the parent drug concentration, resulting in misleading pharmacokinetic data and potentially incorrect dose adjustments. Therefore, a thorough understanding and quantification of the cross-reactivity of anti-omeprazole antibodies with its metabolites are essential for the validation and reliability of any immunoassay.

Omeprazole Metabolism and Structural Comparison of Metabolites

The potential for cross-reactivity is rooted in the structural similarities between the parent drug and its metabolites. Omeprazole is metabolized via two primary pathways:

  • Hydroxylation: The addition of a hydroxyl group to the 5-methyl group of the benzimidazole ring, catalyzed predominantly by CYP2C19, forms 5-hydroxyomeprazole.

  • Sulfoxidation: The oxidation of the sulfoxide group to a sulfone, primarily mediated by CYP3A4, results in the formation of omeprazole sulfone.

The following diagram illustrates the major metabolic pathways of omeprazole.

Caption: Major metabolic pathways of omeprazole.

A comparison of their chemical structures reveals the subtle yet significant differences that influence antibody recognition.

CompoundChemical StructureKey Structural Differences from Omeprazole
Omeprazole [Image of Omeprazole structure]-
5-Hydroxyomeprazole [Image of 5-Hydroxyomeprazole structure]Addition of a hydroxyl (-OH) group on the benzimidazole ring.
Omeprazole Sulfone [Image of Omeprazole Sulfone structure]Oxidation of the sulfoxide (S=O) group to a sulfone (O=S=O) group.

The addition of a hydroxyl group in 5-hydroxyomeprazole and the oxidation to a sulfone in omeprazole sulfone alter the electronic and steric properties of the molecules, which can affect their binding affinity to an anti-omeprazole antibody.

Experimental Determination of Cross-Reactivity using Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules. This section provides a detailed, step-by-step protocol for assessing the cross-reactivity of anti-omeprazole antibodies.

In this assay format, a known amount of omeprazole is coated onto the wells of a microtiter plate. A solution containing a fixed concentration of the anti-omeprazole antibody is pre-incubated with either unlabeled omeprazole (for the standard curve) or one of its metabolites (the potential cross-reactant). This mixture is then added to the coated plate. The free antibody (not bound to the drug in solution) will bind to the omeprazole coated on the plate. The amount of antibody bound to the plate is inversely proportional to the concentration of free drug in the solution. A substrate is then added that produces a colorimetric signal when acted upon by an enzyme conjugated to a secondary antibody.

The following diagram outlines the workflow for a competitive ELISA to determine cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Coating Coat microplate with Omeprazole-protein conjugate Blocking Block non-specific binding sites Coating->Blocking Add_to_Plate Add mixture to coated and blocked plate Blocking->Add_to_Plate Prepare_Standards Prepare Omeprazole standard curve dilutions Preincubation Pre-incubate antibody with standards or metabolites Prepare_Standards->Preincubation Prepare_Metabolites Prepare metabolite dilutions Prepare_Metabolites->Preincubation Preincubation->Add_to_Plate Incubate_Plate Incubate plate Add_to_Plate->Incubate_Plate Wash1 Wash plate Incubate_Plate->Wash1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash1->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash2 Wash plate Incubate_Secondary->Wash2 Add_Substrate Add substrate Wash2->Add_Substrate Incubate_Substrate Incubate in dark Add_Substrate->Incubate_Substrate Stop_Reaction Add stop solution Incubate_Substrate->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate

Caption: Experimental workflow for competitive ELISA.

Materials:

  • High-binding 96-well microtiter plates

  • Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone standards

  • Anti-omeprazole primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the omeprazole-protein conjugate (e.g., omeprazole-BSA) to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Aspirate the blocking buffer and wash the plate three times with 200 µL/well of wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of omeprazole (for the standard curve) and its metabolites in assay buffer.

    • In a separate dilution plate, add 50 µL of the diluted standards or metabolites to respective wells.

    • Add 50 µL of the diluted anti-omeprazole primary antibody to each well.

    • Incubate for 1 hour at 37°C to allow the antibody to bind to the free drug.

    • Transfer 100 µL of the antibody-drug mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the solution and wash the plate five times with 200 µL/well of wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with 200 µL/well of wash buffer.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to calculate the percentage of cross-reactivity for each metabolite.

1. Generate Standard Curves: Plot the absorbance values against the logarithm of the omeprazole concentration to generate a sigmoidal standard curve.

2. Determine the IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Determine the IC₅₀ for omeprazole and each of the metabolites from their respective inhibition curves.

3. Calculate Percentage Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Omeprazole / IC₅₀ of Metabolite) x 100

Interpretation of Results:

% Cross-ReactivityInterpretationImplication for Immunoassay
> 10%Significant cross-reactivityThe immunoassay will likely overestimate the concentration of omeprazole in the presence of this metabolite.
1-10%Moderate cross-reactivityThe impact on the accuracy of the immunoassay should be carefully evaluated and may require correction factors.
< 1%Negligible cross-reactivityThe immunoassay is highly specific for omeprazole and is unlikely to be affected by the presence of this metabolite.
Monoclonal vs. Polyclonal Antibodies: A Note on Specificity

The choice between monoclonal and polyclonal antibodies for developing an omeprazole immunoassay has significant implications for specificity and potential cross-reactivity.

  • Monoclonal Antibodies: Produced from a single B-cell clone, monoclonal antibodies recognize a single epitope on the antigen. This high specificity generally leads to lower cross-reactivity with structurally related molecules. However, if the recognized epitope is conserved between omeprazole and its metabolites, cross-reactivity can still occur.

  • Polyclonal Antibodies: A mixture of antibodies produced by different B-cell clones, polyclonal antibodies recognize multiple epitopes on the antigen. This can result in a more robust assay with a stronger signal, but it also increases the likelihood of cross-reactivity with metabolites that share some of these epitopes.

For therapeutic drug monitoring where high specificity is critical, monoclonal antibodies are generally preferred. However, the ultimate determination of cross-reactivity must be made through experimental validation as described above.

Conclusion

While published data on the cross-reactivity of anti-omeprazole antibodies with 5-hydroxyomeprazole and omeprazole sulfone is scarce, this guide provides the necessary framework for researchers to address this critical aspect of immunoassay development and validation. By understanding the structural basis of potential cross-reactivity and employing a robust competitive ELISA protocol, scientists can experimentally determine the specificity of their antibodies. This ensures the generation of accurate and reliable data for pharmacokinetic studies and therapeutic drug monitoring of omeprazole, ultimately contributing to improved patient outcomes and advancing drug development.

A Comparative Guide to Method Transfer for the Analysis of Omeprazole Sulfone N-Oxide: From HPLC-UV to UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of Omeprazole Sulfone N-Oxide, a known impurity and metabolite of Omeprazole. We will explore the nuances of transferring a legacy High-Performance Liquid Chromatography (HPLC) with UV detection method to a modern Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) platform. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance efficiency, sensitivity, and data quality in pharmaceutical analysis.

The core of this guide is built on the principle of scientific integrity. We will not merely list procedural steps but delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Analytical Challenge of Omeprazole and Its Metabolites

Omeprazole is a widely prescribed proton pump inhibitor that suppresses gastric acid secretion.[1][2] Its metabolism is complex, primarily mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4), leading to the formation of several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[3] The formation of an N-oxide derivative, specifically this compound, has also been identified as a related substance.[4][5]

Accurate quantification of these compounds is critical for quality control, impurity profiling, and pharmacokinetic studies. A significant analytical hurdle is that key metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, are isobaric (having the same nominal mass), making robust chromatographic separation essential for their individual quantification, especially when using mass spectrometry.[6][7] This guide focuses on the strategic transfer of an analytical method for these related substances, with a spotlight on this compound, from a conventional to an advanced analytical platform.

Metabolic Pathway of Omeprazole

The metabolic conversion of omeprazole is a multi-step process involving oxidation and demethylation. Understanding this pathway is fundamental to developing a specific and comprehensive analytical method.

G Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 Desmethyl 5'-O-desmethylomeprazole Omeprazole->Desmethyl N_Oxide Omeprazole Sulfone N-Oxide Sulfone->N_Oxide Overoxidation

Caption: Metabolic pathway of Omeprazole.

Principles of Analytical Method Transfer

Analytical Method Transfer (AMT) is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[8] The objective is to ensure that the receiving lab can achieve comparable and reliable results.[9] This process is governed by regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH), which emphasize demonstrating the continued validated state of the method in the new environment.[8][10][11]

A successful method transfer hinges on a pre-defined protocol that outlines the scope, procedures, and acceptance criteria.[12] Key elements include comparative testing, co-validation, or, in the case of significant technological changes as discussed here, a partial or full revalidation at the receiving site.[10][12]

Method Transfer Workflow

The transfer process follows a structured, multi-stage workflow to ensure consistency and regulatory compliance.

G cluster_0 Transferring Lab cluster_1 Receiving Lab Dev Method Development & Validation (HPLC) Protocol Draft Transfer Protocol Dev->Protocol Train Train Receiving Lab Personnel Protocol->Train Equip Equipment Qualification (UPLC-MS/MS) Train->Equip Knowledge Transfer Exec Execute Protocol & Comparative Testing Equip->Exec Report Generate Transfer Report Exec->Report Data Analysis

Caption: A typical workflow for analytical method transfer.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice to transfer a method is often driven by the need for improved performance. While HPLC has been a cornerstone of pharmaceutical analysis for decades, UPLC offers significant advantages in speed, resolution, and sensitivity.[13][14] Coupling UPLC with tandem mass spectrometry further enhances selectivity and provides structural information, making it a powerhouse for modern analytical challenges.

Method 1: The Legacy HPLC-UV Method

A traditional HPLC method for omeprazole and its related substances typically relies on a C8 or C18 column with UV detection.[2][15] These methods are robust and cost-effective but often suffer from long run times and may lack the sensitivity required for detecting trace-level impurities.

Method 2: The Modern UPLC-MS/MS Method

UPLC technology utilizes columns packed with sub-2 µm particles, operating at high pressures (up to 15,000 psi).[13][14][16] This results in dramatically faster separations and sharper peaks, leading to improved resolution and sensitivity.[17][18] When paired with a tandem mass spectrometer (MS/MS), the method gains unparalleled specificity by monitoring specific precursor-to-product ion transitions for each analyte, effectively eliminating matrix interference.

Performance Comparison

The following table summarizes the key performance differences between the two techniques for the analysis of this compound and related substances.

Performance ParameterLegacy HPLC-UV MethodModern UPLC-MS/MS MethodRationale for Difference
Analysis Speed 15 - 30 minutes< 5 minutesSmaller particle size (<2 µm) in UPLC allows for higher flow rates and shorter columns, drastically reducing run time.[14][16][17]
Resolution AdequateSuperiorHigher efficiency from smaller particles leads to sharper peaks and better separation of closely eluting compounds like isobars.[16]
Sensitivity (LOQ) ~100-300 ng/mL< 1 ng/mLMS/MS detection is inherently more sensitive and selective than UV, allowing for the quantification of trace-level impurities.[7]
Specificity/Selectivity Moderate (based on retention time)Very High (based on m/z and fragmentation)MS/MS confirms analyte identity by its mass and specific fragments, eliminating ambiguity from co-eluting peaks.
Solvent Consumption HighLow (reduced by ~70-90%)Shorter run times and lower flow rates significantly reduce solvent usage, making UPLC a greener and more cost-effective option.[13][17]
Operating Pressure 500 - 6,000 psiUp to 15,000 psiNecessary to push the mobile phase through the densely packed sub-2 µm particle columns.[13][14]
Robustness High (well-established technology)High (with proper method development)While UPLC systems are more complex, modern instruments are designed for routine QC environments.

Experimental Protocols

The following protocols are representative examples synthesized from established methodologies for the analysis of omeprazole and its metabolites.

Protocol 1: Legacy HPLC-UV Method
  • Objective: To quantify Omeprazole and its related substances, including this compound, in a drug substance.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the omeprazole sample in a diluent (e.g., methanol/buffer mixture) to a final concentration of approximately 200 µg/mL.[19]

    • For impurity analysis, prepare a spiked solution containing known amounts of this compound and other related substances.

    • Filter the solution through a 0.45 µm membrane filter before injection.[20]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (pH 7.6) (e.g., 40:60 v/v).[21][22]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25 °C.[21]

    • Detection Wavelength: 280 nm.[21]

    • Injection Volume: 20 µL.

Protocol 2: Modern UPLC-MS/MS Method
  • Objective: To achieve rapid, sensitive, and selective quantification of this compound and other metabolites in a biological matrix (e.g., plasma).

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled omeprazole).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A suitable gradient to resolve analytes, e.g., 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions:

      • Omeprazole: m/z 346 → 198[23]

      • Omeprazole Sulfone: m/z 362 → appropriate product ion[7]

      • 5-Hydroxyomeprazole: m/z 362 → appropriate product ion[7]

      • Note: Specific transitions for this compound and product ions for sulfone/hydroxy metabolites must be optimized on the specific instrument.

    • Source Parameters: Optimize spray voltage, gas flow, and temperature for maximum signal intensity.[6]

Conclusion: Justifying the Method Transfer

The transition from an established HPLC-UV method to a UPLC-MS/MS platform for the analysis of this compound and related substances is a strategic investment in quality and efficiency. The primary drivers for this transfer are the substantial gains in analytical speed, sensitivity, and specificity. UPLC-MS/MS allows for higher laboratory throughput, consumes significantly less solvent, and provides a higher degree of confidence in the analytical results through mass-based detection.[16][17] While the initial capital investment for UPLC-MS/MS is higher, the long-term benefits of reduced analysis time, lower solvent costs, and superior data quality provide a compelling return on investment for research, development, and quality control laboratories in the pharmaceutical industry.[13] The successful transfer, underpinned by a robust protocol and thorough validation, ensures that analytical capabilities keep pace with evolving regulatory expectations and scientific standards.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Omeprazole Sulfone N-Oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Omeprazole Sulfone N-Oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each protocol. Our objective is to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment, establishing a foundation of trust through scientific integrity and operational excellence.

Part 1: Hazard Assessment and Regulatory Framework

A thorough understanding of the chemical's properties and the regulations governing its disposal is the bedrock of a safe laboratory environment. This compound, a metabolite of the widely used proton-pump inhibitor Omeprazole, requires careful handling due to its potential health and environmental effects.[1]

Chemical and Hazard Profile
Property Information
Chemical Name This compound
CAS Number 158812-85-2[1]
Molecular Formula C₁₇H₁₉N₃O₅S[1]
Molecular Weight 377.41 g/mol [1]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
Environmental Hazard Toxic to aquatic life with long lasting effects (H411) .
Acute Toxicity Harmful if swallowed (H302).

The most critical piece of information for disposal is its significant environmental toxicity. Studies on Omeprazole and its metabolites have shown they can persist in the aquatic environment, making proper disposal essential to prevent ecological harm.[3][4]

Regulatory Imperative: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework governs waste from its point of generation to its final disposal. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" such as ignitability, corrosivity, reactivity, or toxicity.[6]

Given the documented aquatic toxicity, this compound must be managed as a hazardous waste to ensure compliance and environmental stewardship. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[6][7]

Part 2: Standard Operating Procedure for Disposal

This section provides a direct, step-by-step protocol for the safe handling and disposal of this compound from a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing appropriate PPE.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or glasses with side shields.[2]

  • Body Protection: A standard laboratory coat.

Step 2: Characterize and Segregate the Waste

All materials contaminated with this compound are to be considered hazardous waste.

  • Solid Waste: This includes unused or expired pure chemical, contaminated gloves, weigh boats, paper towels, and bench protectors.

  • Liquid Waste: This includes any solutions containing the compound.

  • Segregation: Keep this waste stream separate from non-hazardous trash and other incompatible chemical wastes. For example, do not mix acidic waste with this compound.[8]

Start Waste Generated: This compound IsHazardous Is the waste considered hazardous under RCRA (Listed or Characteristic)? Start->IsHazardous Decision Based on aquatic toxicity (H411), treat as Hazardous Waste. IsHazardous->Decision Yes Segregate Segregate from non-hazardous and incompatible waste. Decision->Segregate Containerize Place in a designated, properly labeled Hazardous Waste container. Segregate->Containerize SAA Store in Satellite Accumulation Area (SAA). Containerize->SAA Disposal Arrange pickup by a licensed waste disposal vendor. SAA->Disposal

Caption: Disposal Decision Workflow for this compound.

Step 3: Use a Proper Waste Container

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Compatibility: Use a container made of a material that does not react with the chemical (e.g., high-density polyethylene for solids, or a compatible glass or plastic bottle for liquids).[8][9]

  • Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw-top cap.[7][8]

  • Fill Level: Do not overfill containers. Leave at least 10% of headspace (a one-inch headroom) to allow for expansion and prevent spills.[8][9]

Step 4: Label the Container Correctly

Proper labeling is a strict EPA requirement and crucial for safety.

  • Content: The label must clearly state the words "Hazardous Waste" .[10]

  • Identification: Write the full chemical name: "this compound" . Do not use abbreviations or formulas.

  • Hazard Warning: Clearly indicate the associated hazards, such as "Irritant" and "Toxic to Aquatic Life" .[10]

Step 5: Accumulate Waste in a Designated Area

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Safety: The SAA should be away from drains and high-traffic areas. Store incompatible wastes separately within the SAA.[8]

  • Container Status: The waste container must be kept closed at all times except when adding waste.[11]

cluster_lab Laboratory Bench cluster_saa Satellite Accumulation Area (SAA) Gen Waste Generation (e.g., contaminated glove) Container Labeled Hazardous Waste Container Gen->Container Place waste immediately Vendor Licensed Waste Disposal Vendor Container->Vendor Scheduled Pickup

Caption: Laboratory Waste Accumulation and Disposal Workflow.

Step 6: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted, licensed hazardous waste disposal company.[9]

  • Coordination: Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Ensure all required paperwork, often called a hazardous waste manifest, is completed accurately.

Part 3: Emergency and Decontamination Procedures

Spill Response

In the event of a small spill of solid material:

  • Alert personnel in the immediate area.

  • Contain the spill to prevent it from spreading.

  • Collect the material using absorbent pads or a scoop/brush. Avoid raising dust.[2]

  • Transfer all cleanup materials into a designated hazardous waste container.

  • Decontaminate the area with an appropriate cleaning solution.

  • Report the spill to your laboratory supervisor or EH&S department.

Decontamination of Equipment

For non-disposable items like glassware or spatulas:

  • Carefully rinse the item with a suitable solvent (e.g., ethanol or acetone) to remove the chemical residue.

  • Collect the initial rinsate as hazardous liquid waste.

  • Proceed with a standard washing procedure (e.g., soap and water).

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and fulfill your professional responsibility to protect our shared ecosystem.

References

Guardian Protocol: Personal Protective Equipment for Handling Omeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Omeprazole Sulfone N-Oxide, a metabolite of the proton pump inhibitor Omeprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. As the toxicological properties of this specific compound have not been exhaustively investigated, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Hazard Identification and Risk Assessment: A Foundational Analysis

  • Sulfone Group Hazards : The SDS for the closely related compound, Omeprazole sulfone, indicates it is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]. Therefore, it is prudent to assume this compound presents similar risks of irritation to the skin, eyes, and respiratory system.

  • N-Oxide Group Hazards : Aromatic N-oxides are a class of compounds with varied toxicological profiles. While many are of low toxicity, some are considered structural alerts for mutagenicity[2][3]. However, a recent toxicological evaluation of Omeprazole N-oxide, a related impurity, found it to be non-mutagenic in an Ames test[4]. The N-oxide functional group can also impart reactivity, acting as an oxidizing agent, particularly at elevated temperatures or in the presence of metals[5][6].

Inferred Hazard Profile for this compound:

Hazard ClassificationCategoryPrecautionary Approach
Skin Corrosion/IrritationCategory 2 (Assumed)Avoid all skin contact.
Serious Eye Damage/IrritationCategory 2 (Assumed)Protect eyes from dust and splashes.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Assumed)Prevent inhalation of dust.
Oxidizing PropertiesPotentialKeep away from incompatible materials.
Long-term Exposure EffectsNot fully knownMinimize exposure to as low as reasonably achievable.

Core Directive: Mandatory Personal Protective Equipment

Based on the risk assessment, the following PPE is mandatory for all procedures involving this compound. The causality behind each selection is to create a multi-layered defense against the identified and potential hazards.

All handling of solid this compound or solutions thereof should be conducted within a certified chemical fume hood to control airborne particulates and potential vapors. The fume hood provides the primary barrier, minimizing respiratory exposure.

The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses when there is a significant risk of splashes.Protects against eye irritation from dust particles and splashes of solutions[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile). Glove thickness and material should be selected based on the solvent used. Always inspect gloves for integrity before use.Prevents skin contact and potential irritation[1].
Body Protection A fully fastened laboratory coat. For larger quantities or procedures with a higher risk of splashes, chemical-resistant aprons or coveralls are recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood. For procedures that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.Mitigates the risk of respiratory tract irritation from airborne particles[1].

Procedural Guidance: From Benchtop to Disposal

Adherence to procedural best practices is as critical as the selection of appropriate PPE. The following workflows are designed to be self-validating systems, ensuring safety at each step.

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints throughout the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A Verify Fume Hood Certification B Don Appropriate PPE A->B C Assemble All Necessary Equipment and Reagents B->C D Weigh Solid Compound in Fume Hood C->D Enter Handling Phase E Prepare Solution D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G Complete Experiment H Segregate and Label Waste G->H I Remove and Dispose of PPE Correctly H->I

Caption: Workflow for Safe Handling of this compound.

  • Surface Decontamination : Wipe all surfaces that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Equipment Cleaning : Glassware and equipment should be thoroughly rinsed with an appropriate solvent to remove any residual compound before standard washing procedures.

  • Spill Management :

    • For small spills of solid material, gently sweep or vacuum the powder, avoiding dust generation. Place the collected material in a sealed container for hazardous waste disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area as described in the surface decontamination step.

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused compound, contaminated absorbents, and disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste : Collect solutions containing the compound in a compatible, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary disposal method for nitrogen-containing organic compounds is typically high-temperature incineration[7]. The combustion of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are atmospheric pollutants, necessitating disposal in a facility with appropriate emission controls[7].

Emergency Procedures: Preparedness and Response

The following logical diagram outlines the immediate actions to be taken in the event of an exposure.

G cluster_skin cluster_eyes cluster_inhalation cluster_ingestion Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion A Immediately flush skin with plenty of water for at least 15 minutes. Skin->A D Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Eyes->D G Move person to fresh air. Inhalation->G J Do NOT induce vomiting. Ingestion->J B Remove contaminated clothing. A->B C Seek medical attention if irritation persists. B->C E Remove contact lenses if present and easy to do. D->E F Seek immediate medical attention. E->F H If breathing is difficult, provide oxygen. G->H I Seek medical attention. H->I K Rinse mouth with water. J->K L Seek immediate medical attention. K->L

Caption: Emergency Response Flowchart for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole Sulfone N-Oxide
Reactant of Route 2
Omeprazole Sulfone N-Oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.